Cistanoside F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+/t9-,13+,14-,16-,17+,18+,19+,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNWFDIYRKBOE-BHSPTIPFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cistanoside F: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F, a phenylethanoid glycoside first identified in Cistanche deserticola, has emerged as a compound of significant interest within the scientific community. Its discovery has paved the way for further exploration into the therapeutic potential of natural products derived from traditional medicinal plants. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, along with a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and subsequent biological evaluation.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₁₃ | [1] |
| Molecular Weight | 488.4 g/mol | [1] |
| Appearance | Solid | [2] |
| Color | Off-white to yellow | [2] |
| CAS Number | 97411-47-7 | [2] |
Discovery and Structural Elucidation
This compound was first isolated from the stems of Cistanche deserticola. Its structure was elucidated through extensive spectroscopic analysis, primarily utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been instrumental in determining the elemental composition and fragmentation pattern of this compound.
| Ion Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Fragmentation Details |
| Negative | 487.14587 | 179.03442, 161.02377 | The fragment ion at m/z 179.03442 corresponds to a caffeoyl species, resulting from the neutral losses of a hexose (B10828440) (162 Da) and a deoxyhexose (146 Da) moiety. The ion at m/z 161.02377 confirms the presence of the hexose group.[3] |
Nuclear Magnetic Resonance (NMR) Data
The precise arrangement of atoms in the this compound molecule was determined through 1D and 2D NMR experiments. The following table summarizes the reported chemical shifts for the protons (¹H) and carbons (¹³C) of this compound.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Aglycone | ||
| 1 | 131.5 | |
| 2 | 117.2 | 6.72 (d, 8.1) |
| 3 | 146.1 | |
| 4 | 144.6 | |
| 5 | 116.3 | 6.67 (d, 8.1) |
| 6 | 121.2 | 6.57 (s) |
| α | 72.3 | 3.58 (m), 3.92 (m) |
| β | 36.5 | 2.77 (t, 7.5) |
| Caffeoyl Moiety | ||
| 1' | 168.5 | |
| 2' | 115.4 | 6.25 (d, 15.9) |
| 3' | 147.2 | 7.58 (d, 15.9) |
| 4' | 127.8 | |
| 5' | 116.5 | 6.95 (d, 8.2) |
| 6' | 146.8 | |
| 7' | 115.1 | 7.05 (d, 1.8) |
| 8' | 123.2 | 6.78 (dd, 8.2, 1.8) |
| Glucose Moiety | ||
| 1'' | 104.2 | 4.38 (d, 7.8) |
| 2'' | 76.1 | 3.45 (m) |
| 3'' | 81.5 | 3.89 (t, 9.0) |
| 4'' | 70.1 | 4.89 (t, 9.5) |
| 5'' | 76.4 | 3.48 (m) |
| 6'' | 62.5 | 3.65 (m), 3.75 (m) |
| Rhamnose Moiety | ||
| 1''' | 102.8 | 5.16 (d, 1.5) |
| 2''' | 72.3 | 3.98 (m) |
| 3''' | 72.1 | 3.62 (dd, 9.5, 3.2) |
| 4''' | 73.9 | 3.30 (m) |
| 5''' | 70.6 | 3.55 (m) |
| 6''' | 18.4 | 1.09 (d, 6.2) |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Cistanche deserticola involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite methodology based on established procedures for the isolation of phenylethanoid glycosides.
Preparation of Crude Extract
-
Grinding: Air-dried stems of Cistanche deserticola are ground into a coarse powder.
-
Extraction: The powdered plant material (1 kg) is refluxed with 60% aqueous ethanol (B145695) (8 L) for 2 hours. This extraction process is repeated twice.[4]
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure at 60°C to remove the ethanol.[4]
-
Liquid-Liquid Partitioning: The resulting aqueous residue is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with phenylethanoid glycosides, is collected and evaporated to dryness to yield the crude extract.[4]
Chromatographic Purification
High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the purification of this compound from the crude extract.
-
Preliminary Fractionation (Optional): The n-butanolic extract can be subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform-methanol (from 10:1 to 1:1) to obtain fractions enriched in this compound.[4]
-
HSCCC Separation:
-
Two-Phase Solvent System: A two-phase solvent system composed of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated and degassed before use.[4]
-
Sample Preparation: The enriched fraction is dissolved in the lower phase of the solvent system.[4]
-
HSCCC Operation:
-
The HSCCC coil is first filled with the upper phase as the stationary phase.
-
The apparatus is then rotated at an appropriate speed (e.g., 800 rpm).
-
The lower phase, containing the sample, is pumped into the column as the mobile phase at a specific flow rate (e.g., 1.5 mL/min).
-
The effluent is continuously monitored with a UV detector at 280 nm.
-
-
Fraction Collection: Fractions are collected based on the elution profile, and those containing this compound are pooled.
-
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, with recent research elucidating its role in specific signaling pathways.
Antioxidant Activity
This compound demonstrates significant antioxidant properties, contributing to the overall therapeutic effects of Cistanche deserticola extracts.[2]
Vasorelaxant Effects
Studies have indicated that this compound possesses vasorelaxant properties, suggesting its potential application in cardiovascular health.
Anti-Tumor Activity and Associated Signaling Pathway
Recent investigations have revealed that this compound acts as an inhibitor of monoacylglycerol lipase (B570770) (MGLL). This inhibition leads to an increase in the endogenous levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Elevated 2-AG levels, in turn, activate the LKB1-AMPKα-mTOR signaling axis, which suppresses the progression of bladder cancer. This finding highlights a novel mechanism of action for this compound and suggests its potential as an adjuvant in cancer therapy.[5]
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
This compound-Mediated Anti-Tumor Signaling Pathway
Caption: The signaling cascade initiated by this compound leading to the suppression of tumor progression.
Conclusion
This compound stands out as a promising bioactive compound from Cistanche deserticola with well-defined antioxidant and potential anti-cancer properties. The detailed methodologies for its isolation and purification, coupled with the elucidation of its mechanism of action at a molecular level, provide a solid foundation for future research. Further investigation into the pharmacology and toxicology of this compound is warranted to fully explore its therapeutic potential in various disease models. This guide serves as a comprehensive resource to facilitate and inspire continued research in this exciting area of natural product science.
References
- 1. This compound | C21H28O13 | CID 44429870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cistanoside F: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cistanoside F is a phenylethanoid glycoside that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed information on its spectroscopic profile, along with insights into its mechanism of action, particularly its role in modulating the AMPK signaling pathway, is presented. Furthermore, this guide includes a detailed experimental protocol for its isolation from natural sources, offering valuable information for researchers in natural product chemistry and drug discovery.
Chemical Structure and Identification
This compound is a complex glycosidic compound featuring a phenylethanoid aglycone linked to a disaccharide moiety. The core structure consists of a caffeic acid esterified to a glucose unit, which is in turn glycosidically linked to a rhamnose sugar.
IUPAC Name: [(2R,3R,4R,5R,6R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
Chemical Formula: C₂₁H₂₈O₁₃[2][3][4]
Molecular Weight: 488.44 g/mol [2][3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₁₃ | [2][3][4] |
| Molecular Weight | 488.44 g/mol | [2][3][4] |
| Appearance | Off-white to yellow solid | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [5] |
| LogP | 1.50 | [6] |
| Boiling Point | 880.7±65.0 °C at 760 mmHg | [6] |
| Density | 1.6±0.1 g/cm³ | [6] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative ion mode is a powerful tool for the characterization of this compound. The fragmentation pattern provides valuable structural information.
| Ion | m/z | Description | Reference |
| [M-H]⁻ | 487.14587 | Deprotonated molecular ion | [7] |
| [M-H-C₉H₈O₄]⁻ | 325.0927 | Loss of caffeoyl moiety | [7] |
| [C₉H₇O₄]⁻ | 179.03442 | Caffeoyl fragment | [7] |
| [C₆H₉O₅]⁻ | 161.02377 | Hexose fragment | [7] |
A proposed fragmentation pathway is illustrated below:
Caption: ESI-MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and metabolic regulatory effects being the most extensively studied.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties, attributed to the phenolic hydroxyl groups in its caffeoyl moiety. It acts as a free radical scavenger, protecting cells from oxidative damage.
Metabolic Regulation via AMPK Signaling
Recent studies have elucidated the role of this compound in metabolic regulation, particularly in muscle cells. It has been shown to ameliorate lipid accumulation and enhance myogenic differentiation through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8][9]
AMPK Signaling Pathway Activation by this compound:
Caption: this compound activates the AMPK pathway.
This activation leads to the phosphorylation of acetyl-CoA carboxylase 1 (ACC1), inhibiting lipid synthesis.[7] Concurrently, it modulates the expression of key metabolic regulators such as PPARγ, ATGL, CPT1b, and UCP1, resulting in reduced lipid droplet accumulation.[8] Furthermore, activated AMPK upregulates Myosin Heavy Chain (MHC), promoting muscle protein synthesis.[8][9]
Vasorelaxant Activity
This compound has been reported to possess vasorelaxant properties. While the precise mechanism is still under investigation, it is hypothesized to involve the nitric oxide (NO) pathway, a common mechanism for many vasorelaxant compounds. Further research is required to fully elucidate the signaling cascade involved.
Experimental Protocols
Isolation of this compound from Cistanche deserticola
The following is a general protocol for the isolation of phenylethanoid glycosides, including this compound, from Cistanche deserticola. This protocol may require optimization based on the specific plant material and available equipment.
Workflow for Isolation and Purification:
Caption: Isolation of this compound from C. deserticola.
Detailed Methodology:
-
Extraction: Dried and powdered plant material of Cistanche deserticola is extracted exhaustively with 95% aqueous ethanol at room temperature.[10]
-
Solvent Removal: The ethanol extract is filtered and concentrated under reduced pressure to yield a crude residue.[10]
-
Liquid-Liquid Partitioning: The residue is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, which contains the phenylethanoid glycosides, is collected.[10]
-
Preliminary Separation: The n-butanol extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol to obtain several fractions.[10]
-
Purification by High-Speed Counter-Current Chromatography (HSCCC): The fraction containing this compound is further purified using HSCCC. A suitable two-phase solvent system, such as ethyl acetate-n-butanol-ethanol-water, is used.[1][6][11] The fractions are monitored by HPLC, and those containing pure this compound are pooled.
-
Purity Assessment: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the areas of metabolic regulation and antioxidant therapy. Its well-defined chemical structure and emerging understanding of its biological mechanisms of action make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical guidance for its study. Further research is warranted to fully explore its therapeutic applications and to develop efficient synthetic routes for its production.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of vasorelaxation through activation of nitric oxide synthase in endothelial cells by brazilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel nitric oxide synthase--dependent mechanism of vasorelaxation in small arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorlab.com [biorlab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Preparative isolation and purification of four compounds from Cistanches deserticola Y.C. Ma by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cistanoside F: A Technical Overview of its Biological and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche species, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects, position it as a promising candidate for further investigation in the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities and pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Biological Activities and Pharmacological Effects
This compound exhibits a range of pharmacological effects that have been investigated in various in vitro and in vivo models. The primary activities documented in the literature include antioxidant, anti-inflammatory, vasorelaxant, and metabolic regulatory effects.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties by acting as a free radical scavenger. It has been shown to be more effective than α-tocopherol in scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and superoxide (B77818) anion radicals generated by the xanthine/xanthine oxidase system.[1][2][3] Furthermore, it exhibits significant inhibitory effects on lipid peroxidation in rat liver microsomes induced by both enzymatic (ADP/NADPH/Fe³⁺) and non-enzymatic (ascorbic acid/Fe²⁺) methods, with a potency greater than that of α-tocopherol or caffeic acid.[1][2][3]
Metabolic Regulation
Recent studies have highlighted the role of this compound in regulating lipid metabolism and enhancing myogenic differentiation. In C2C12 myotubes, this compound has been shown to significantly reduce lipid droplet accumulation and promote muscle protein synthesis.[1][4] This effect is mediated through the modulation of key metabolic regulators including peroxisome proliferator-activated receptor-gamma (PPARγ), adipose triglyceride lipase (B570770) (ATGL), carnitine palmitoyltransferase 1B (CPT1b), and uncoupling protein 1 (UCP1).[1][4] These findings suggest a therapeutic potential for this compound in addressing metabolic disorders such as sarcopenic obesity.[1][4]
Anti-inflammatory Effects
This compound possesses anti-inflammatory properties, as evidenced by its ability to downregulate pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced inflammatory models using C2C12 cells, this compound has been observed to significantly decrease the expression of interleukin-6 (IL-6) and the phosphorylation of nuclear factor-kappa B (NF-κB).[1] This suggests that this compound may exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.
Vasorelaxant Properties
This compound has been reported to exhibit vasorelaxant effects. In isolated rat thoracic aorta, it significantly inhibits norepinephrine-induced contractions in a time- and concentration-dependent manner at concentrations ranging from 10 to 100 μM.[5]
Anti-tumor Potential
Preliminary evidence suggests that this compound may have a role in cancer therapy. It has been identified as a monoacylglycerol lipase (MGLL) inhibitor.[6] By inhibiting MGLL, this compound can enhance the anti-tumor effects of 2-arachidonoylglycerol (B1664049) (2-AG) in bladder cancer cells, an effect that is mediated through the activation of the LKB1-AMPKα-mTOR signaling axis.[6] This synergistic effect was observed at non-cytotoxic concentrations of 4-8 nM.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound. It is important to note that specific IC₅₀ and EC₅₀ values for some activities have not yet been fully elucidated in the reviewed literature.
| Biological Activity | Assay/Model | Key Parameter | Result | Reference(s) |
| Antioxidant | DPPH Radical Scavenging | Scavenging Activity | Stronger than α-tocopherol | [1][2][3] |
| Superoxide Anion Radical Scavenging (Xanthine/XOD) | Scavenging Activity | Stronger than α-tocopherol | [1][2][3] | |
| Lipid Peroxidation in Rat Liver Microsomes (Ascorbic acid/Fe²⁺) | Inhibitory Effect | More potent than α-tocopherol or caffeic acid | [1][2][3] | |
| Lipid Peroxidation in Rat Liver Microsomes (ADP/NADPH/Fe³⁺) | Inhibitory Effect | More potent than α-tocopherol or caffeic acid | [1][2][3] | |
| Metabolic Regulation | Lipid Accumulation in C2C12 Myotubes | Concentration | 1 and 10 µM | [1][4] |
| Anti-inflammatory | LPS-induced Inflammation in C2C12 cells | Concentration | 1 and 10 µM | [1] |
| Vasorelaxant | Norepinephrine-induced Contraction in Rat Thoracic Aorta | Concentration Range | 10 - 100 µM | [5] |
| Anti-tumor | Synergistic effect with 2-AG in Bladder Cancer Cells | Concentration | 4 - 8 nM | [6] |
Signaling Pathways
This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The most well-documented of these are the AMPK-dependent and MAPK signaling pathways.
AMPK-Dependent Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1][4] In C2C12 myotubes, treatment with this compound leads to an upregulation of the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase 1 (ACC1).[1] This activation is crucial for its effects on reducing lipid accumulation and promoting myogenic differentiation.
MAPK Signaling Pathway (Hypothesized)
While direct studies on the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway are limited, research on the structurally related compound, Cynanoside F, suggests an inhibitory role. Cynanoside F has been shown to reduce the phosphorylation of key MAPK proteins such as p38, JNK, and ERK in response to inflammatory stimuli, without affecting the NF-κB pathway.[4] Based on this, it is hypothesized that this compound may also exert anti-inflammatory effects through the inhibition of the MAPK signaling cascade.
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to elucidate the biological activities of this compound.
DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound.
Methodology:
-
A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). α-tocopherol is often used as a positive control.
Lipid Peroxidation Inhibition Assay in Rat Liver Microsomes
Objective: To determine the inhibitory effect of this compound on lipid peroxidation.
Methodology:
-
Microsomes are isolated from rat liver homogenates by differential centrifugation.
-
Non-enzymatic induction: Microsomes are incubated with this compound, ascorbic acid, and Fe²⁺.
-
Enzymatic induction: Microsomes are incubated with this compound, ADP, NADPH, and Fe³⁺.
-
The reaction is incubated at 37°C for a defined time.
-
Lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are products of lipid peroxidation, spectrophotometrically at approximately 532 nm.
-
The percentage of inhibition is calculated relative to a control group without this compound.
C2C12 Myotube Lipid Accumulation Assay
Objective: To evaluate the effect of this compound on lipid accumulation in muscle cells.
Methodology:
-
C2C12 myoblasts are cultured and differentiated into myotubes.
-
Lipid accumulation is induced using one of the following models:
-
IB+R+IN+D Model: Cells are treated with a cocktail of 0.5 mM isobutylmethylxanthine, 150 µM dexamethasone, 85 nM insulin (B600854), and 30 µM rosiglitazone (B1679542) for 2 days, followed by 85 nM insulin and 30 µM rosiglitazone for 6 days.[1][4]
-
PA Model: Differentiated myotubes are incubated with DMEM containing 1% FBS and 100 µM BSA-conjugated palmitic acid for 48 hours.[1]
-
-
Cells are co-treated with this compound (e.g., 1 or 10 µM) during the lipid accumulation induction period.[1][4]
-
Lipid droplets are stained with Oil Red O.
-
The extent of lipid accumulation is quantified by microscopy and high-content imaging analysis.[1][4]
Western Blot Analysis for AMPK Activation
Objective: To determine the effect of this compound on the activation of the AMPK signaling pathway.
Methodology:
-
C2C12 cells are treated with this compound (e.g., 1 or 10 µM) for a specified duration.[1]
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total AMPK, phosphorylated AMPK (p-AMPK), total ACC1, and phosphorylated ACC1 (p-ACC1).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative phosphorylation levels are quantified by densitometry and normalized to the total protein levels.
Conclusion and Future Directions
This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated antioxidant, anti-inflammatory, and metabolic regulatory activities, mediated in part through the activation of the AMPK signaling pathway, warrant further investigation. While current research provides a strong foundation, future studies should focus on elucidating the precise quantitative measures of its biological activities, such as IC₅₀ and EC₅₀ values, across a broader range of assays. Further exploration of its mechanism of action, particularly its effects on the MAPK pathway and other potential signaling cascades, will be crucial in fully understanding its therapeutic potential. In vivo studies are also needed to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical models of metabolic and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
Cistanoside F: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant and free radical scavenging properties of Cistanoside F, a phenylethanoid glycoside isolated from Cistanche deserticola. This document compiles available quantitative data, details experimental methodologies for key assays, and visualizes relevant pathways and workflows to support further research and development.
Quantitative Antioxidant and Free Radical Scavenging Activity
This compound has demonstrated notable antioxidant properties through its ability to scavenge various free radicals. The following tables summarize the available quantitative data on its efficacy in key antioxidant assays.
| Assay Type | Radical Species | IC50 Value (this compound) | Reference Compound(s) | IC50 Value (Reference) |
| Superoxide (B77818) Anion Radical Scavenging | Superoxide Anion (O₂⁻) | 3.13 µM | Caffeic Acid, α-tocopherol | 1.82 µM, >10 µM |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | Data Not Available | Caffeic Acid, α-tocopherol | - |
| ABTS Radical Scavenging | ABTS radical cation (ABTS•+) | Data Not Available | - | - |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Data Not Available | - | - |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods cited in the literature.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution at different concentrations to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Prepare a blank with the solvent alone.
-
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Assay Procedure:
-
Add a small volume of the this compound solution to a defined volume of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Effect (%) = [((A_control - A_sample) / A_control)] x 100 where A_control is the absorbance of the ABTS radical solution with the solvent, and A_sample is the absorbance of the ABTS radical solution with the test compound.
-
The IC50 value is determined from the dose-response curve.
-
Superoxide Anion (O₂⁻) Radical Scavenging Assay (Xanthine/Xanthine (B1682287) Oxidase System)
This assay evaluates the ability of a compound to scavenge superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a blue-colored formazan (B1609692) product. The presence of a superoxide scavenger inhibits this reduction, leading to a decrease in color formation.
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.4)
-
Xanthine solution (e.g., 3 mM)
-
Nitroblue tetrazolium (NBT) solution (e.g., 0.75 mM)
-
Xanthine oxidase (XOD) solution (e.g., 0.1 mg/ml)
-
-
Sample Preparation: Prepare various concentrations of this compound in a suitable buffer.
-
Assay Procedure:
-
In a suitable reaction vessel, mix the phosphate buffer, xanthine solution, NBT solution, and the this compound sample solution.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-30 minutes).
-
-
Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
Calculation of Scavenging Activity:
-
The percentage of superoxide radical scavenging is calculated as: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from the dose-response curve.
-
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)
This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction.
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals, which can degrade a detector molecule (e.g., deoxyribose). The degradation products react with thiobarbituric acid (TBA) to form a pink-colored chromogen. A hydroxyl radical scavenger will compete with the detector molecule, reducing the formation of the colored product.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (e.g., pH 7.4)
-
FeSO₄ solution
-
EDTA solution
-
H₂O₂ solution
-
Deoxyribose solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
-
Sample Preparation: Prepare various concentrations of this compound.
-
Assay Procedure:
-
Mix the this compound sample, FeSO₄-EDTA, deoxyribose, and buffer in a reaction tube.
-
Initiate the reaction by adding H₂O₂.
-
Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath to develop the color.
-
-
Measurement: After cooling, measure the absorbance of the pink chromogen at a specific wavelength (e.g., 532 nm).
-
Calculation of Scavenging Activity:
-
The percentage of hydroxyl radical scavenging is calculated as: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from the dose-response curve.
-
Potential Signaling Pathway Involvement
Recent studies suggest that this compound may exert some of its cellular effects through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] While the direct link between AMPK activation by this compound and its free radical scavenging activity requires further investigation, the AMPK pathway is known to play a crucial role in the cellular antioxidant defense system.
AMPK-Mediated Antioxidant Response:
Activation of AMPK can lead to the phosphorylation and activation of downstream targets that enhance the cell's antioxidant capacity. One such key downstream effector is the transcription factor Forkhead box protein O (FOXO). Activated AMPK can phosphorylate and activate SIRT1, which in turn deacetylates and activates FOXO. Activated FOXO translocates to the nucleus and upregulates the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase. This cascade provides a plausible mechanism by which this compound could enhance endogenous antioxidant defenses beyond its direct radical scavenging activity.
Conclusion
This compound is a promising natural compound with significant antioxidant and free radical scavenging properties, particularly against superoxide anions. While further quantitative data is needed to fully characterize its potency against other reactive oxygen species, the available information and established experimental protocols provide a solid foundation for continued research. The potential involvement of the AMPK signaling pathway in its mechanism of action suggests that this compound may not only act as a direct scavenger but also enhance the endogenous antioxidant defense systems of cells. This dual activity makes this compound a compelling candidate for further investigation in the development of novel therapeutic agents for oxidative stress-related pathologies.
References
- 1. A new Fenton assay for Hydroxyl radical scavengers by monitoring Catechol oxidation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cistanoside F: An In-Depth Analysis of Its Anti-inflammatory Mechanism
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of Cistanoside F (CF), a pregnane-type compound isolated from the root of Cynanchum atratum. While initial hypotheses may point towards the well-established Nuclear Factor-kappa B (NF-κB) pathway as a target for anti-inflammatory compounds, current research reveals a different mechanism for this compound. This document synthesizes the available in vitro and in vivo data, details the experimental protocols used in key studies, and visualizes the confirmed signaling pathways to offer a clear understanding of its mode of action.
Executive Summary: A Shift from NF-κB to MAPK/AP-1
Atopic dermatitis (AD) and other chronic inflammatory diseases represent a growing global health concern, necessitating research into novel anti-inflammatory agents with minimal side effects.[1][2] this compound, derived from a traditional oriental medicinal herb, has demonstrated significant anti-inflammatory, antioxidant, and antitumor properties.[1][3]
Crucially, investigations into its molecular mechanism reveal that this compound does not inhibit the lipopolysaccharide (LPS)-induced NF-κB signaling pathway.[2][3] Western blot analyses have shown that the phosphorylation levels of key NF-κB pathway proteins, such as NF-κB (p65) and its inhibitor IκB, remain unaffected by CF treatment in LPS-stimulated macrophages.[3]
Instead, the primary anti-inflammatory effect of this compound is exerted through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and its downstream transcription factor, Activator Protein-1 (AP-1) .[3] CF has been shown to markedly inhibit the phosphorylation of p38, JNK, and ERK in a dose-dependent manner, leading to reduced AP-1 transcriptional activation.[1][3] This inhibition ultimately suppresses the expression of pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[2][3]
Quantitative Data: In Vitro and In Vivo Efficacy
The anti-inflammatory effects of this compound have been quantified in both macrophage cell lines and mouse models of atopic dermatitis. The data consistently show a dose-dependent reduction in key inflammatory markers.
Table 2.1: In Vitro Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Mediator | Treatment | Concentration (µM) | Result | Statistical Significance |
| Cell Viability | This compound | 0.1, 1.0 | No significant cytotoxicity | - |
| IL-1β mRNA | LPS + this compound | 0.1, 1.0 | Significant, dose-dependent inhibition | p < 0.01, p < 0.001 |
| IL-6 mRNA | LPS + this compound | 0.1, 1.0 | Significant, dose-dependent inhibition | p < 0.01, p < 0.001 |
| IL-1β Protein | LPS + this compound | 0.1, 1.0 | Dose-dependent inhibition | p < 0.05, p < 0.01 |
| COX-2 Protein | LPS + this compound | 0.1, 1.0 | Dose-dependent inhibition | p < 0.01, p < 0.001 |
| p-p38, p-JNK, p-ERK | LPS + this compound | 0.1, 1.0 | Dose-dependent inhibition of phosphorylation | p < 0.05, p < 0.01 |
| AP-1 Luciferase | LPS + this compound | 0.1, 1.0 | Dose-dependent suppression of activity | p < 0.01, p < 0.001 |
| Data synthesized from studies on RAW264.7 murine macrophages.[3] |
Table 2.2: In Vivo Effects of this compound in an Oxazolone-Induced Atopic Dermatitis (AD) Mouse Model
| Parameter Measured | Treatment Group | Result | Statistical Significance |
| Epidermal Thickness | This compound | Marked decrease compared to AD group | p < 0.001 |
| Mast Cell Infiltration | This compound | Marked decrease in number of infiltrated cells | p < 0.001 |
| Histamine (B1213489) Release | This compound | Significant decrease in serum histamine | p < 0.001 |
| IL-1β mRNA (Skin) | This compound | Significant decrease compared to AD group | p < 0.01 |
| IL-4 mRNA (Skin) | This compound | Significant decrease compared to AD group | p < 0.01 |
| TSLP mRNA (Skin) | This compound | Lowered expression levels | p < 0.05 |
| p-c-Jun, p-c-Fos | This compound | Lowered phosphorylation levels in skin tissue | p < 0.01 |
| Data synthesized from studies on an oxazolone-induced AD mouse model.[1][3] |
Signaling Pathway Analysis
The following diagrams illustrate the key signaling pathways involved in inflammation and the specific points of intervention by this compound.
Figure 1. The Classical NF-κB Pathway. This compound does not inhibit LPS-induced phosphorylation of IκB or p65, indicating this pathway is not its primary target.
Figure 2. The MAPK/AP-1 Pathway. This compound inhibits the phosphorylation of MAPKs (p38, JNK, ERK), preventing the activation of the AP-1 transcription factor.
Experimental Protocols and Methodologies
The findings described are based on established and reproducible experimental protocols. Below are the detailed methodologies for the key experiments cited.
In Vitro Studies: RAW264.7 Macrophage Model
-
Cell Culture and Viability:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell viability is assessed using an MTT assay. Cells are treated with increasing concentrations of this compound (e.g., 0.1 and 1 µM) for 24 hours to determine non-cytotoxic concentrations for subsequent experiments.[3]
-
-
LPS Stimulation and Treatment:
-
Cells are pre-treated with non-toxic concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 200 ng/mL) and incubating for a specified period (e.g., 24 hours).[4]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol).
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using specific primers for target genes (e.g., IL-1β, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the 2-ΔΔCt method.[3]
-
-
Western Blot Analysis:
-
Cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., IL-1β, COX-2, p-p65, p-IκB, p-p38, p-JNK, p-ERK, and their total forms).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system and quantified via densitometry.[3]
-
In Vivo Studies: Atopic Dermatitis (AD) Mouse Model
-
Induction of Atopic Dermatitis:
-
AD-like skin inflammation is induced in mice (e.g., BALB/c) using a sensitizing agent like oxazolone (B7731731).
-
Mice are sensitized by applying oxazolone to the abdomen.
-
Several days later, the dorsal side of the ear is repeatedly challenged with oxazolone to elicit a chronic inflammatory response.[3]
-
-
Treatment Protocol:
-
This compound is topically applied to the ear skin of the treatment group mice daily for the duration of the challenge period.
-
A control group receives the vehicle solution.
-
-
Histological Analysis:
-
At the end of the experiment, ear tissues are excised, fixed in formalin, and embedded in paraffin.
-
Tissue sections are stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness.
-
Toluidine blue staining is used to identify and count infiltrated mast cells.[3]
-
-
Measurement of Serum Histamine and Cytokines:
-
Blood is collected via cardiac puncture, and serum is separated.
-
Serum histamine levels are measured using a commercial ELISA kit according to the manufacturer's protocol.[3]
-
Skin tissue is collected to analyze the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-4, TSLP) via qRT-PCR as described in the in vitro protocol.[1][3]
-
Figure 3. General experimental workflow for evaluating the anti-inflammatory effects of this compound.
Conclusion and Therapeutic Outlook
The available scientific evidence demonstrates that this compound is a potent anti-inflammatory agent that operates by inhibiting the MAPK/AP-1 signaling axis.[3] It effectively reduces the expression of key pro-inflammatory cytokines and mediators in vitro and alleviates the symptoms of atopic dermatitis in in vivo models.[1][3] The clear finding that CF does not engage the NF-κB pathway is critical for understanding its specific mechanism of action and for guiding future drug development efforts. These results suggest that this compound holds significant potential as a therapeutic candidate for the treatment of inflammatory skin diseases like atopic dermatitis, warranting further investigation into its clinical efficacy and safety profile.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cistanoside F potential therapeutic applications in Alzheimer's disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: Research specifically investigating the therapeutic applications of Cistanoside F in Alzheimer's disease is currently limited. This document synthesizes the known neuroprotective mechanisms of the broader class of phenylethanoid glycosides (PhGs), to which this compound belongs, to outline its potential therapeutic applications and the experimental frameworks for its evaluation. The quantitative data and experimental protocols presented herein are based on studies of structurally similar PhGs and representative neuroprotective compounds and should be considered illustrative for the potential investigation of this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer symptomatic relief but fail to halt disease progression. Natural compounds have emerged as a promising source for novel drug discovery, with phenylethanoid glycosides (PhGs) from the genus Cistanche demonstrating significant neuroprotective potential. This compound, a member of this class, is a promising candidate for further investigation as a multi-target therapeutic agent for AD. This technical guide explores the potential therapeutic applications of this compound in AD, focusing on its putative mechanisms of action, detailed experimental protocols for its evaluation, and illustrative quantitative data.
Potential Therapeutic Mechanisms of this compound in Alzheimer's Disease
Based on the activities of related PhGs, this compound is hypothesized to exert its neuroprotective effects through a multi-pronged approach targeting the core pathologies of Alzheimer's disease.
Inhibition of Amyloid-Beta Aggregation and Neurotoxicity
The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis. PhGs have been shown to interfere with this process.
-
Inhibition of Aβ Fibrillization: this compound may directly bind to Aβ monomers or early-stage oligomers, preventing their conformational transition into β-sheet-rich structures and subsequent aggregation into fibrils.
-
Attenuation of Aβ-Induced Neurotoxicity: By preventing the formation of toxic Aβ oligomers, this compound could protect neuronal cells from Aβ-induced oxidative stress, mitochondrial dysfunction, and apoptosis.
Modulation of Tau Pathology
The hyperphosphorylation and aggregation of the microtubule-associated protein tau are another pathological hallmark of AD.
-
Inhibition of Tau Hyperphosphorylation: this compound may modulate the activity of key kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), which are responsible for the aberrant phosphorylation of tau. By inhibiting these kinases, it could reduce the levels of hyperphosphorylated tau.
Anti-Neuroinflammatory Effects
Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in AD.
-
Suppression of Microglial Activation: this compound is postulated to inhibit the pro-inflammatory activation of microglia, potentially by modulating key signaling pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway. This would lead to a reduction in the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.
Enhancement of Synaptic Plasticity
Synaptic dysfunction and loss are the primary correlates of cognitive decline in AD.
-
Protection of Synaptic Proteins: By mitigating Aβ and tau pathologies and reducing neuroinflammation, this compound could indirectly protect critical synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and synaptophysin, from degradation, thereby preserving synaptic integrity and function.
Data Presentation: Illustrative Quantitative Data for Phenylethanoid Glycosides
The following tables present illustrative quantitative data from studies on phenylethanoid glycosides (PhGs) and other neuroprotective compounds, demonstrating the types of results that could be expected from studies on this compound.
Table 1: In Vitro Inhibition of Amyloid-Beta (Aβ) Aggregation by Structurally Similar PhGs
| Compound | Assay | Aβ Species | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| Acteoside | Thioflavin T | Aβ₁₋₄₂ | 10 | 75.2 ± 5.4 | 5.8 |
| Echinacoside | Thioflavin T | Aβ₁₋₄₂ | 25 | 68.9 ± 6.1 | 12.3 |
| This compound (Hypothetical) | Thioflavin T | Aβ₁₋₄₂ | 1-50 | Dose-dependent | ~10 |
Table 2: Neuroprotective Effect of Structurally Similar PhGs on Aβ-Induced Toxicity in SH-SY5Y Cells
| Treatment | Aβ₂₅₋₃₅ (µM) | Cell Viability (%) | Fold Increase in Viability vs. Aβ alone |
| Control | 0 | 100 ± 5.2 | - |
| Aβ₂₅₋₃₅ | 25 | 52.3 ± 4.8 | - |
| Aβ₂₅₋₃₅ + Acteoside (20 µM) | 25 | 85.7 ± 6.1 | 1.64 |
| Aβ₂₅₋₃₅ + Echinacoside (50 µM) | 25 | 78.4 ± 5.5 | 1.50 |
| Aβ₂₅₋₃₅ + this compound (Hypothetical, 20 µM) | 25 | ~80 | ~1.53 |
Table 3: In Vivo Efficacy of PhGs in APP/PS1 Mouse Model of Alzheimer's Disease
| Treatment Group | Dosage (mg/kg/day) | Morris Water Maze (Escape Latency, s) | Hippocampal Aβ Plaque Load (% Area) |
| Wild-Type Control | - | 20.5 ± 3.1 | - |
| APP/PS1 Vehicle | - | 45.2 ± 5.8 | 15.3 ± 2.1 |
| APP/PS1 + PhG Extract | 100 | 28.9 ± 4.2 | 8.7 ± 1.5 |
| APP/PS1 + this compound (Hypothetical) | 50 | ~30 | ~9 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic applications of this compound in Alzheimer's disease.
In Vitro Inhibition of Amyloid-Beta Aggregation (Thioflavin T Assay)
Objective: To determine the inhibitory effect of this compound on the fibrillization of Aβ₁₋₄₂.
Materials:
-
Aβ₁₋₄₂ peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Protocol:
-
Aβ₁₋₄₂ Preparation: Dissolve lyophilized Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide films at -80°C.
-
Aβ₁₋₄₂ Monomerization: Immediately before use, dissolve an Aβ₁₋₄₂ film in DMSO to a concentration of 5 mM. Dilute this stock to 100 µM in ice-cold PBS.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations for the assay.
-
Aggregation Assay: In a 96-well plate, mix the 100 µM Aβ₁₋₄₂ solution with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a control with Aβ₁₋₄₂ alone.
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking for 48 hours.
-
ThT Measurement: After incubation, add ThT solution (final concentration 10 µM) to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation relative to the control (Aβ₁₋₄₂ alone).
Neuroprotection against Aβ-Induced Toxicity in SH-SY5Y Cells (MTT Assay)
Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Aβ₂₅₋₃₅ peptide
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 2 hours.
-
Following pre-treatment, add Aβ₂₅₋₃₅ (final concentration 25 µM) to the wells and co-incubate for an additional 24 hours.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with Aβ₂₅₋₃₅ alone.
-
-
MTT Assay:
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
In Vivo Efficacy in APP/PS1 Transgenic Mice (Morris Water Maze)
Objective: To evaluate the effect of this compound on cognitive function in a mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Morris water maze apparatus (circular pool, platform, tracking software)
Protocol:
-
Animal Grouping and Treatment:
-
Divide APP/PS1 mice into a vehicle-treated group and one or more this compound-treated groups (e.g., 25, 50, 100 mg/kg/day). Include a wild-type control group.
-
Administer this compound or vehicle daily via oral gavage for a period of 3 months, starting at an age when pathology begins to develop (e.g., 6 months of age).
-
-
Morris Water Maze Test (conducted during the last week of treatment):
-
Acquisition Phase (5 days): Conduct four trials per day for five consecutive days. In each trial, place the mouse in the water at one of four starting positions, facing the pool wall. Allow the mouse to search for a hidden platform for 60 seconds. If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, guide it to the platform.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim freely for 60 seconds.
-
-
Data Collection and Analysis:
-
Record the escape latency (time to find the platform) and path length during the acquisition phase.
-
In the probe trial, record the time spent in the target quadrant where the platform was previously located and the number of platform crossings.
-
Analyze the data to determine if this compound treatment improves spatial learning and memory in APP/PS1 mice.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Putative Modulation of TLR4/NF-κB Pathway by this compound in Microglia
Caption: Putative inhibition of the TLR4/NF-κB signaling pathway in microglia by this compound.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effect of this compound against Aβ-induced toxicity.
Logical Relationship: Multi-Target Therapeutic Potential of this compound
Caption: The potential multi-target therapeutic strategy of this compound for Alzheimer's disease.
Conclusion
While direct experimental evidence for this compound in Alzheimer's disease is still forthcoming, the substantial body of research on the neuroprotective effects of the broader class of phenylethanoid glycosides provides a strong rationale for its investigation. The putative multi-target mechanisms of this compound, including the inhibition of amyloid-beta aggregation, modulation of tau pathology, suppression of neuroinflammation, and protection of synaptic integrity, position it as a compelling candidate for further preclinical and clinical development. The experimental protocols and illustrative data presented in this guide offer a comprehensive framework for the systematic evaluation of this compound's therapeutic potential in Alzheimer's disease. Further research is warranted to elucidate the specific molecular interactions and dose-response relationships of this compound to validate its promise as a novel disease-modifying therapy for this devastating neurodegenerative condition.
Cistanoside F: A Technical Guide to its Effects on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cistanoside F, a phenylethanoid glycoside, is emerging as a compound of interest for its potential therapeutic effects, which appear to be closely linked to its influence on mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondria, with a focus on its impact on reactive oxygen species (ROS) production, mitochondrial membrane potential (MMP), and the associated signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions to support further research and development efforts. While direct evidence for its impact on ATP production and specific apoptosis-related proteins is still under investigation, data from closely related phenylethanoid glycosides suggest potential mechanisms that are also discussed herein.
Effects on Mitochondrial Function: Quantitative Data
This compound has been shown to modulate key parameters of mitochondrial health. The following tables summarize the available quantitative data from studies on C2C12 myotube cell lines.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Model | Treatment | Concentration(s) | Duration | % Reduction in ROS (relative to control) | Reference |
| C2C12 Myotubes (IB+R+IN+D-induced) | This compound | 1 µM | 8 days | ~25% | [1] |
| 10 µM | 8 days | ~40% | [1] | ||
| C2C12 Myotubes (PA-induced) | This compound | 1 µM | 48 hours | ~30% | [1] |
| 10 µM | 48 hours | ~50% | [1] |
IB+R+IN+D: Isobutylmethylxanthine, Dexamethasone, Insulin, and Rosiglitazone; PA: Palmitic Acid
Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP)
| Cell Model | Treatment | Concentration(s) | Duration | % Increase in MMP (relative to control) | Reference |
| C2C12 Myotubes (IB+R+IN+D-induced) | This compound | 1 µM | 8 days | ~20% | [1] |
| 10 µM | 8 days | ~35% | [1] | ||
| C2C12 Myotubes (PA-induced) | This compound | 1 µM | 48 hours | ~15% | [1] |
| 10 µM | 48 hours | ~25% | [1] |
IB+R+IN+D: Isobutylmethylxanthine, Dexamethasone, Insulin, and Rosiglitazone; PA: Palmitic Acid
Table 3: Inferred Effects on ATP Production and Apoptosis Markers (Based on Related Phenylethanoid Glycosides)
| Parameter | Compound | Cell/Animal Model | Observed Effect | Reference |
| ATP Production | Echinacoside | 3T3-L1 cells | Upregulated ATP synthase F1 subunit beta (ATP5B) | [2] |
| Acteoside | PC12 cells | Elevated mitochondrial membrane potential, suggesting increased ATP production | [3] | |
| Bax/Bcl-2 Ratio | Echinacoside | MPTP-induced PD mouse model | Reduced the ratio of Bax/Bcl-2 in dopamine (B1211576) neurons | [4] |
| Cytochrome c Release | Echinacoside | NSCLC cells | Perturbed mitochondrial membrane potential with the release of mitochondrial cytochrome c | [5] |
| Caspase-9 Activation | Echinacoside | MPTP-induced PD mouse model | Inhibited apoptosis by reducing caspase-8 and cleaved caspase-3, downstream of caspase-9 | [4] |
Note: The data in Table 3 is for related compounds and is provided to suggest potential effects of this compound that warrant further investigation.
Signaling Pathways
This compound's effects on mitochondrial function are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
AMPK/PGC-1α Signaling Pathway
This compound activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, promotes the expression of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and function. This pathway ultimately leads to a reduction in ROS and an enhancement of mitochondrial membrane potential.[1]
Inferred Mitochondria-Dependent Apoptosis Pathway
Based on studies of related phenylethanoid glycosides, this compound may also influence the intrinsic apoptosis pathway. By potentially modulating the Bax/Bcl-2 ratio, it could prevent the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-9 and the subsequent apoptotic cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Echinacoside Induces UCP1- and ATP-Dependent Thermogenesis in Beige Adipocytes via the Activation of Dopaminergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential and Molecular Mechanisms of Echinacoside in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinacoside Induces Mitochondria-Mediated Pyroptosis through Raf/MEK/ERK Signaling in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cistanoside F: A Technical Guide on its Interaction with Cellular Receptors and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, has garnered scientific interest for its diverse pharmacological activities, including antioxidative and vasorelaxant effects. Recent evidence has illuminated a more specific molecular interaction, identifying this compound as an inhibitor of Monoacylglycerol Lipase (MGLL). This inhibition potentiates the antitumor effects of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in bladder cancer models. This technical guide provides an in-depth overview of the known cellular interactions of this compound, with a focus on its impact on the MGLL-2-AG signaling axis and the downstream LKB1-AMPKα-mTOR pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Phenylethanoid glycosides are a class of natural products known for a wide range of biological activities. This compound is one such compound, though its precise mechanisms of action have remained relatively underexplored until recently. The discovery of its interaction with Monoacylglycerol Lipase (MGLL) provides a significant leap in understanding its therapeutic potential, particularly in oncology. MGLL is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid involved in various physiological processes, including neurotransmission, inflammation, and cell proliferation. By inhibiting MGLL, this compound elevates the endogenous levels of 2-AG, thereby amplifying its downstream effects. One of the critical pathways affected is the LKB1-AMPKα-mTOR signaling cascade, a central regulator of cellular metabolism and growth.
Quantitative Data on this compound Interactions
The following table summarizes the available quantitative data regarding the interaction of this compound and related compounds with their molecular targets. It is important to note that the specific IC50 value for this compound against MGLL from the key bladder cancer study is not yet publicly available in the searched literature. However, data for a related phenylethanoid glycoside from Cistanche phelypaea provides a preliminary indication of the potential inhibitory concentration range.
| Compound | Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| This compound | Monoacylglycerol Lipase (MGLL) | MGLL Activity Assay | Data not available | Bladder Cancer Cells | [1] |
| Phenylethanoid Glycoside (from C. phelypaea) | Monoacylglycerol Lipase (MAGL) | Enzymatic Assay | 88.0 µM | Purified Enzyme | [2][3] |
| 2-Arachidonoylglycerol (2-AG) | N/A (agonist) | Cell Viability Assay | EC50 ~150 nM (for Ca2+ elevation) | NG108-15 cells | [4] |
Signaling Pathways
This compound's inhibition of MGLL initiates a signaling cascade that ultimately suppresses tumor progression in bladder cancer. The elevated levels of 2-AG lead to the activation of the LKB1-AMPKα-mTOR pathway.
This compound and the LKB1-AMPKα-mTOR Pathway
The signaling pathway initiated by this compound's interaction with MGLL is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with MGLL and its effects on bladder cancer cells.
Monoacylglycerol Lipase (MGLL) Inhibition Assay (Fluorometric)
This protocol is adapted from a generic fluorometric assay for screening MGLL inhibitors.
Materials:
-
Human recombinant MGLL
-
MGLL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MGLL Substrate (a fluorogenic substrate for MGLL)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., JZL184)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the human recombinant MGLL stock solution in MGLL Assay Buffer to the desired working concentration. Keep the diluted enzyme on ice.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in MGLL Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup:
-
Blank wells: Add MGLL Assay Buffer.
-
Negative control wells (100% activity): Add MGLL enzyme solution and the same concentration of DMSO as in the inhibitor wells.
-
Inhibitor wells: Add MGLL enzyme solution and the diluted this compound solutions.
-
Positive control wells: Add MGLL enzyme solution and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the MGLL substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the negative control. Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot for LKB1 and AMPKα Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of LKB1 and AMPKα in bladder cancer cells treated with this compound and 2-AG.
Materials:
-
Bladder cancer cell line (e.g., UM-UC-3)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound and 2-AG
-
Primary antibodies: anti-phospho-LKB1 (Ser428), anti-LKB1, anti-phospho-AMPKα (Thr172), anti-AMPKα, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture UM-UC-3 cells to 70-80% confluency. Treat the cells with this compound, 2-AG, or a combination of both for the desired time. Include an untreated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Orthotopic Bladder Cancer Xenograft Model
This protocol describes the establishment of an orthotopic bladder cancer xenograft model in immunodeficient mice using the UM-UC-3 cell line.[5][6][7]
Materials:
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
UM-UC-3 human bladder carcinoma cells (luciferase-expressing for in vivo imaging)
-
Poly-L-lysine solution
-
Sterile catheter
-
Bioluminescence imaging system
-
This compound and 2-AG formulations for in vivo administration
Procedure:
-
Cell Preparation: Culture and harvest luciferase-expressing UM-UC-3 cells. Resuspend the cells in sterile PBS or culture medium at a concentration of approximately 5 x 10^6 cells per 50-100 µL.[7]
-
Animal Preparation and Catheterization: Anesthetize the mice. Carefully insert a sterile catheter into the bladder via the urethra.
-
Bladder Pre-treatment: Instill poly-L-lysine solution into the bladder and leave it for about 15 minutes to enhance cell adhesion.[5][8] Then, empty the bladder.
-
Tumor Cell Instillation: Instill the UM-UC-3 cell suspension into the bladder through the catheter.[5] The catheter can be clamped for a period (e.g., 1.5 hours) to allow for cell attachment before being removed.[5]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.
-
Treatment: Once the tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, 2-AG, this compound + 2-AG). Administer the treatments according to the desired schedule and route.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the bladders and other organs (e.g., lungs, liver) for histological analysis and to assess metastasis.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the effects of this compound.
In Vitro Investigation Workflow
This workflow outlines the steps to characterize the in vitro effects of this compound.
In Vivo Investigation Workflow
This workflow details the process for evaluating the in vivo efficacy of this compound.
References
- 1. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Phenylethanoid Glycosides from Cistanche phelypaea and Their Activity as Inhibitors of Monoacylglycerol Lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 2-Arachidonoylglycerol, a putative endogenous cannabinoid receptor ligand, induces rapid, transient elevation of intracellular free Ca2+ in neuroblastoma x glioma hybrid NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenograft.org [xenograft.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. e-century.us [e-century.us]
Cistanoside F: A Technical Guide to its Metabolism and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, has garnered significant interest for its diverse pharmacological activities, including antioxidative, anti-inflammatory, and neuroprotective effects. As with any bioactive compound being considered for therapeutic development, a thorough understanding of its metabolic fate and degradation profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism and degradation of this compound. It details the identified metabolites, the pathways involved in its biotransformation, and the products formed under various stress conditions. This document also outlines detailed experimental protocols for investigating its metabolic stability and degradation pathways, and visualizes key processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a member of the phenylethanoid glycoside (PhG) family, characterized by a hydroxytyrosol (B1673988) and a caffeoyl group attached to a central glucose moiety, with a rhamnose sugar linked to the glucose. The structure of this compound lends itself to various metabolic transformations, primarily through phase I and phase II reactions, as well as degradation under different environmental conditions. Understanding these transformations is crucial for predicting its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.
Metabolism of this compound
The metabolism of this compound is a complex process involving enzymatic modifications primarily in the liver and by the gut microbiota. In vivo studies have provided initial insights into its metabolic fate.
In Vivo Metabolism
An in vivo study in rats administered an extract of Cistanche deserticola, containing this compound, identified a reduction product of this compound in the collected biological samples (plasma, urine, and feces)[1]. This suggests that reduction is a potential metabolic pathway for this compound in a biological system. Phase II metabolic processes have been highlighted as key cascades in the metabolism of compounds from Cistanche deserticola extracts[1].
Table 1: Identified Metabolites of this compound in In Vivo Studies
| Metabolite ID | Proposed Structure/Modification | Matrix Detected | Reference |
| M1 | This compound reduction | Urine | [1] |
Note: To date, comprehensive quantitative data on the in vivo metabolism of isolated this compound remains limited. The provided information is based on studies of complex extracts.
In Vitro Metabolism
In vitro models, such as liver microsomes and hepatocytes, are invaluable tools for elucidating the specific metabolic pathways of a compound. While specific in vitro metabolism studies on isolated this compound are not extensively reported in the currently available literature, general protocols for such investigations are well-established. These studies would typically involve incubation with liver fractions and analysis by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify metabolites.
Role of Gut Microbiota
The gut microbiota plays a crucial role in the metabolism of many polyphenolic compounds, including phenylethanoid glycosides. It is hypothesized that the glycosidic bonds in this compound are susceptible to hydrolysis by bacterial enzymes in the gut, releasing the aglycone and sugar moieties. These smaller, more readily absorbed molecules may then undergo further metabolism.
Degradation of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to identify its degradation products under various stress conditions. This information is critical for developing stable formulations and for establishing appropriate storage conditions.
Forced Degradation Studies
While specific forced degradation studies on isolated this compound are not detailed in the public domain, the general approach involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Table 2: Potential Degradation Products of this compound under Forced Degradation Conditions
| Stress Condition | Potential Degradation Pathway | Expected Degradation Products |
| Acid Hydrolysis | Cleavage of glycosidic bonds | Aglycone of this compound, rhamnose, glucose |
| Base Hydrolysis | Ester hydrolysis, cleavage of glycosidic bonds | Caffeic acid, hydroxytyrosol, sugar moieties |
| Oxidation (e.g., H₂O₂) | Oxidation of phenolic hydroxyl groups | Quinone-type structures and other oxidation products |
| Thermal Degradation | General decomposition | Various smaller degradation products |
| Photodegradation (UV/Vis light) | Photochemical reactions | Various photoproducts |
Note: The degradation products listed are hypothetical and based on the chemical structure of this compound. Experimental verification is required.
Signaling Pathways Modulated by this compound
Recent research has shed light on the molecular mechanisms underlying the biological activities of this compound. A key pathway identified is the AMP-activated protein kinase (AMPK) signaling pathway.
This compound has been shown to ameliorate lipid accumulation and enhance myogenic differentiation by activating the AMPK pathway. Its activation leads to the modulation of several downstream targets involved in lipid metabolism and inflammation.
References
Cistanoside F literature review and research overview
An In-depth Technical Guide to Cistanoside F: A Literature Review and Research Overview
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a phenylethanoid glycoside isolated from plants of the Cistanche genus. It details the compound's chemical properties, summarizes its known biological activities, and presents underlying mechanisms of action supported by current research. This document includes structured tables for all quantitative data, detailed experimental protocols for key studies, and visualizations of critical signaling pathways to facilitate advanced research and drug development efforts.
Chemical and Physical Properties
This compound is a natural phenylethanoid glycoside found in medicinal plants such as Cistanche deserticola and Cistanche tubulosa.[1][2] Its structure is characterized by a central glucose moiety linked to a rhamnose unit and a dihydroxyphenylethyl group, with a caffeoyl group esterified to the glucose. This structure contributes to its notable biological activities.
| Property | Data | Reference(s) |
| Molecular Formula | C₂₁H₂₈O₁₃ | [3] |
| Molecular Weight | 488.44 g/mol | [3] |
| IUPAC Name | [(2R,3R,4R,5R,6R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [3] |
| CAS Number | 97411-47-7 | [3] |
| Class | Phenylethanoid Glycoside | [1] |
Biological Activities and Research Overview
This compound has been investigated for several therapeutic applications, demonstrating a range of biological effects from antioxidant and vasorelaxant properties to novel roles in metabolic regulation and oncology.
Antioxidant Activity
This compound exhibits potent antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.[4] Studies have shown it possesses stronger free radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and superoxide (B77818) anions (O₂⁻) generated by the xanthine/xanthine oxidase system than the standard antioxidant α-tocopherol.[4][5] Furthermore, it significantly inhibits both enzymatic (ADP/NADPH/Fe³⁺) and non-enzymatic (ascorbic acid/Fe²⁺) induced lipid peroxidation in rat liver microsomes.[4] The antioxidant capacity of phenylethanoids like this compound is reportedly enhanced by a greater number of phenolic hydroxyl groups in the molecule.[4]
Vasorelaxant Effects
In vitro studies have demonstrated that this compound induces vasorelaxation. It has been shown to significantly inhibit norepinephrine-induced contractions in isolated rat thoracic aorta strips in a concentration- and time-dependent manner.[6] This activity suggests potential applications in cardiovascular conditions characterized by vasoconstriction.
Anti-Tumor Activity in Bladder Cancer
Recent research has identified this compound as a novel inhibitor of Monoacylglycerol Lipase (MGLL), a key enzyme in the endocannabinoid system that degrades 2-arachidonoylglycerol (B1664049) (2-AG).[4] By inhibiting MGLL, this compound increases the endogenous levels of 2-AG.[4] Elevated 2-AG then activates the LKB1-AMPKα-mTOR signaling axis, which suppresses the progression of bladder cancer.[4] this compound acts synergistically with 2-AG, enhancing its anti-proliferative and anti-metastatic effects in bladder cancer cells at non-cytotoxic concentrations.[4]
Metabolic Regulation in Skeletal Muscle
This compound has been shown to ameliorate lipid accumulation and enhance myogenic differentiation in C2C12 myotube models of sarcopenic obesity.[1][7] Its mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] By activating AMPK, this compound modulates the expression of key metabolic genes, including PPARγ, ATGL, CPT1b, and UCP1, leading to reduced lipid storage and increased muscle protein synthesis.[1] It also exhibits anti-inflammatory properties in this context by downregulating pro-inflammatory mediators such as IL-6 and NF-κB.[7]
Quantitative Data Summary
While specific IC₅₀ and EC₅₀ values for this compound are not consistently reported across the literature, the following table summarizes the effective concentrations observed in key biological assays.
| Biological Activity | Assay System | Effective Concentration | IC₅₀ / EC₅₀ Value | Reference(s) |
| Anti-Tumor Synergy | Bladder Cancer Cells (in vitro) | 4–8 nM (enhances 2-AG's effects) | Not Reported | [4] |
| Vasorelaxation | Isolated Rat Thoracic Aorta (in vitro) | 10–100 µM (inhibits norepinephrine-induced contraction) | Not Reported | [6] |
| Antioxidant Activity | DPPH Radical Scavenging Assay | - | Stronger than α-tocopherol | [4][5] |
Note: The lack of standardized IC₅₀/EC₅₀ values highlights an area for future quantitative investigation to fully characterize the potency of this compound.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated by its interaction with specific cellular signaling pathways.
MGLL-LKB1-AMPKα-mTOR Pathway in Bladder Cancer
This compound's anti-tumor effect is indirect. By inhibiting MGLL, it prevents the breakdown of the endocannabinoid 2-AG. The resulting accumulation of 2-AG activates the LKB1-AMPKα pathway, which in turn inhibits mTOR, a master regulator of cell growth and proliferation.
AMPK-Dependent Metabolic Regulation in Myotubes
In muscle cells, this compound directly or indirectly activates AMPK. This activation triggers a cascade that simultaneously suppresses lipid synthesis and accumulation while promoting the expression of key muscle proteins, thereby enhancing myogenic differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol: Assessment of Metabolic Regulation in C2C12 Myotubes
This protocol is adapted from Ma, M-L., et al. (2025) and details the investigation of this compound's effects on lipid accumulation and myogenesis.[1]
Objective: To evaluate the effect of this compound on adipogenic differentiation and muscle protein expression in C2C12 cells.
1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
To induce adipogenic differentiation, grow cells to confluence. Two days post-confluence (Day 0), change the medium to DMEM with 10% FBS, 10 µg/mL insulin, 0.5 mM IBMX, and 1 µM dexamethasone.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two days until harvesting on Day 8.
-
Treat cells with desired concentrations of this compound throughout the differentiation period (Day 0 to Day 8).
2. Oil Red O Staining for Lipid Accumulation:
-
On Day 8, wash differentiated cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash with PBS and then with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O solution (0.3% w/v in 60% isopropanol) for 30 minutes at room temperature.
-
Wash the cells four times with distilled water.
-
Visualize and photograph lipid droplets using a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
3. Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC1 (Ser79)
-
Total ACC1
-
Myosin Heavy Chain (MHC)
-
PPARγ
-
GAPDH or β-actin (as loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Protocol: In Vitro Vasorelaxation Assay
This is a representative protocol for assessing the vasorelaxant effects of this compound on isolated arterial rings.
Objective: To measure the ability of this compound to relax pre-contracted rat thoracic aortic rings.
1. Aortic Ring Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) following approved animal care protocols.
-
Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7).
-
Carefully remove adherent connective and fatty tissues.
-
Cut the aorta into rings of 2-3 mm in length.
2. Experimental Procedure:
-
Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with K-H buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record tension changes.
-
Equilibrate the rings for 60-90 minutes under a resting tension of 1.5 g, replacing the K-H buffer every 15 minutes.
-
After equilibration, induce a stable contraction by adding norepinephrine (NE) to a final concentration of 1 µM.
-
Once the contraction reaches a plateau, add this compound in a cumulative manner (e.g., 10⁻⁸ M to 10⁻⁴ M), allowing the response to stabilize at each concentration.
-
Record the relaxation response. Express the relaxation as a percentage of the maximal contraction induced by NE.
Protocol: DPPH Free Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant capacity.
Objective: To determine the ability of this compound to scavenge the stable DPPH free radical.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or DMSO.
-
Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol. Keep this solution protected from light.
-
Ascorbic acid or α-tocopherol can be used as a positive control.
2. Assay Procedure:
-
In a 96-well plate or cuvettes, add 100 µL of various concentrations of this compound (e.g., 1 to 200 µM).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent (methanol or DMSO) with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
3. Calculation:
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of this compound.
References
- 1. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells [mdpi.com]
- 4. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Cistanoside F: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Bioactive Phenylethanoid Glycoside from Traditional Chinese Medicine
Introduction
Cistanoside F is a phenylethanoid glycoside isolated from various species of the genus Cistanche, a group of parasitic plants utilized for centuries in Traditional Chinese Medicine (TCM). Revered for its wide-ranging therapeutic properties, Cistanche, often referred to as "Rou Cong Rong," is traditionally used to address kidney deficiency, impotence, female infertility, and senile constipation. Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, with this compound emerging as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, pharmacological effects, and underlying molecular mechanisms, with the aim of supporting further research and drug development initiatives.
Chemical Properties
This compound is a complex glycosidic compound belonging to the phenylethanoid class. Its chemical structure is characterized by a central glucose moiety linked to a rhamnose unit and substituted with a caffeoyl and a hydroxytyrosol (B1673988) group.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₁₃ | [1] |
| Molecular Weight | 488.44 g/mol | [2][3] |
| CAS Number | 97411-47-7 | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [4] |
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Antioxidant Activity
| Assay | IC₅₀ Value (µM) | Comments | Source |
| Superoxide (B77818) Anion Radical (O₂⁻) Scavenging | 3.13 | Weaker than caffeic acid (IC₅₀ = 1.82 µM) but stronger than α-tocopherol (IC₅₀ > 10 µM). | [5] |
| DPPH Radical Scavenging | - | Stronger activity than α-tocopherol, but weaker than caffeic acid. Specific IC₅₀ value not reported. | [5] |
Table 2: Enzyme Inhibition
| Enzyme | IC₅₀ Value | Comments | Source |
| Monoacylglycerol Lipase (B570770) (MGLL) | Not Reported | Potent inhibitor. At non-cytotoxic concentrations (4-8 nM), it enhances the anti-tumor effects of 2-arachidonoylglycerol (B1664049) (2-AG) in bladder cancer cells by suppressing MGLL. | [6] |
Table 3: In Vitro Cellular Effects
| Cell Line/Model | Concentration | Effect | Source |
| Rat Thoracic Aorta | 10-100 µM | Significantly inhibited norepinephrine-induced contractions. | [7] |
| C2C12 Myotubes (Adipogenic Differentiation) | 1 and 10 µM | Effectively upregulated the expression of p-AMPK/AMPK and p-ACC1/ACC1. | [8] |
| Bladder Cancer Cells | 4-8 nM | Synergistically enhanced the anti-proliferative and anti-metastatic effects of 2-AG. | [6] |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and vasorelaxant activities. These effects are mediated through the modulation of several key signaling pathways.
Antioxidant Activity
This compound demonstrates significant free radical scavenging capabilities. It has been shown to be a potent scavenger of superoxide anion radicals, a major contributor to oxidative stress in biological systems.[5] This antioxidant activity is believed to underlie many of its other therapeutic effects.
Anti-inflammatory Effects
While direct studies on this compound are limited, research on related compounds suggests a potent anti-inflammatory mechanism. For instance, Cynanoside F, a structurally similar compound, has been shown to reduce the expression of pro-inflammatory mediators such as IL-1β, IL-6, and COX-2 in LPS-stimulated macrophages. This effect is not mediated by the inhibition of the NF-κB pathway but rather through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically by reducing the phosphorylation of p38, JNK, and ERK.[9]
Metabolic Regulation via AMPK Signaling
Recent studies have highlighted the role of this compound in metabolic regulation through the activation of the AMP-activated protein kinase (AMPK) pathway. In C2C12 myotubes undergoing adipogenic differentiation, this compound was found to upregulate the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase 1 (ACC1).[8] The activation of the AMPK pathway is a key mechanism for improving cellular energy homeostasis and is a target for the treatment of metabolic disorders.
Synergistic Anti-tumor Effects
This compound has been identified as a potent inhibitor of monoacylglycerol lipase (MGLL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGLL, this compound increases the levels of 2-AG, which in turn activates the LKB1-AMPKα-mTOR axis to suppress bladder cancer progression. At nanomolar concentrations, this compound synergistically enhances the anti-tumor effects of 2-AG both in vitro and in vivo.[6]
Signaling Pathways
The biological activities of this compound are underpinned by its interaction with complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Isolation and Purification of this compound
Method: High-Speed Counter-Current Chromatography (HSCCC)
Rationale: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, leading to high recovery and purity of the target compounds.
Protocol:
-
Extraction: Dried and powdered plant material (e.g., stems of Cistanche deserticola) is extracted with a suitable solvent, such as 70% ethanol, at room temperature. The extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is typically enriched with phenylethanoid glycosides, is collected.
-
HSCCC Separation:
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for separating phenylethanoid glycosides is ethyl acetate-n-butanol-water in various ratios. The phases are thoroughly mixed and allowed to separate.
-
Column Preparation: The coiled column of the HSCCC instrument is first filled with the stationary phase (typically the upper phase).
-
Sample Injection: The n-butanol fraction is dissolved in a mixture of the upper and lower phases and injected into the instrument.
-
Elution: The mobile phase (typically the lower phase) is pumped through the column at a specific flow rate while the column is rotated at a high speed.
-
Fraction Collection: The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.
-
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
DPPH Radical Scavenging Assay
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction:
-
In a 96-well plate or cuvettes, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well/cuvette and mix.
-
A control containing only methanol and the DPPH solution should be included.
-
A blank containing methanol and the sample (without DPPH) should also be prepared to account for any background absorbance of the sample.
-
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations.
Western Blot Analysis for AMPK and MAPK Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., p-AMPK, AMPK, p-p38, p38).
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., C2C12 myotubes, RAW264.7 macrophages) and treat them with various concentrations of this compound for a specified duration. Include appropriate controls (e.g., vehicle control, positive control with a known activator/inhibitor).
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-p-AMPK, rabbit anti-AMPK, rabbit anti-p-p38, rabbit anti-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein phosphorylation.
Conclusion and Future Directions
This compound is a promising bioactive compound from Traditional Chinese Medicine with a compelling profile of pharmacological activities. Its demonstrated antioxidant, anti-inflammatory, and metabolic regulatory effects, mediated through well-defined signaling pathways such as AMPK and MAPK, position it as a strong candidate for further investigation in the context of various chronic diseases.
While the current body of research provides a solid foundation, several areas warrant further exploration. The precise IC₅₀ and EC₅₀ values for some of its biological activities, such as DPPH radical scavenging and vasorelaxation, need to be definitively established. Comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for determining its potential as a therapeutic agent. Furthermore, while the involvement of the AMPK and MAPK pathways is evident, a more detailed elucidation of the upstream and downstream effectors will provide a more complete picture of its mechanism of action. In vivo studies in relevant animal models of disease are also necessary to validate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Potential Synergistic Modulation of AMPK by Lippia citriodora Compounds as a Target in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of c-jun expression and AP-1 enhancer activity by granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantification of Cistanoside F using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cistanoside F, a phenylethanoid glycoside, is a bioactive compound found in species of the Cistanche genus, which are valued in traditional medicine.[1][2] Its potential therapeutic effects, including antioxidative properties, necessitate accurate and reliable quantification for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies.[3] This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of this compound. The method is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
-
This compound reference standard (purity >98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Plant material or extracts containing this compound
-
0.45 µm syringe filters (e.g., PTFE)
-
An HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient is recommended to ensure optimal separation from other matrix components. A starting point could be a linear gradient from 10-40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance, likely in the range of 280-330 nm for phenylethanoid glycosides.
A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
For plant materials, a representative sample is accurately weighed and extracted with a suitable solvent, such as 70% methanol, using ultrasonication or reflux. The extract is then filtered, and the solvent is evaporated. The residue is reconstituted in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Method Validation
The developed HPLC-UV method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5][6]
System suitability is assessed by multiple injections of a standard solution to ensure the chromatographic system is performing adequately. Parameters such as peak area repeatability, retention time, tailing factor, and theoretical plates are evaluated.
The linearity of the method is determined by injecting a series of at least five concentrations of the this compound standard.[7] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing multiple replicates of a sample on the same day, while intermediate precision is determined by analyzing the same sample on different days with different analysts or equipment. The results are expressed as the relative standard deviation (RSD).
Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a real sample. Peak purity analysis using a PDA detector can also be employed.
The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation should be summarized in a clear and structured table for easy comparison and assessment of the method's performance.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | To be determined |
| Range (µg/mL) | To be defined | To be determined |
| Repeatability (RSD%) | ≤ 2% | To be determined |
| Intermediate Precision (RSD%) | ≤ 3% | To be determined |
| Accuracy (Recovery %) | 98.0 - 102.0% | To be determined |
| LOD (µg/mL) | To be determined | To be determined |
| LOQ (µg/mL) | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Caption: Logical flow for HPLC-UV method development and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aureus Pharma [aureus-pharma.com]
- 3. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Standardisation and validation of analytical methods in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Quantitative Analysis of Cistanoside F in Cistanche Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F is a phenylethanoid glycoside (PhG) found in plants of the Cistanche genus, which are valued in traditional medicine for their various purported health benefits. The quantitative analysis of this compound is crucial for the quality control of Cistanche extracts, standardization of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the accurate and precise quantification of this compound in Cistanche extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.
Principle of Analysis
The quantification of this compound is typically achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates this compound from other components in the complex extract based on its polarity. A C18 column is commonly used as the stationary phase, while a mobile phase consisting of a mixture of an aqueous solution (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is used as the mobile phase. The separation is usually performed using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.
Detection of this compound can be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, as phenylethanoid glycosides exhibit characteristic UV absorbance. For higher sensitivity and selectivity, especially in complex matrices, a Mass Spectrometer (MS) detector can be employed. Quantification is performed by constructing a calibration curve from the analysis of standard solutions of known this compound concentrations and comparing the peak area of this compound in the sample chromatogram to this curve.
Experimental Protocols
Sample Preparation: Extraction of this compound from Cistanche spp.
Objective: To efficiently extract this compound and other phenylethanoid glycosides from the plant material.
Materials and Reagents:
-
Dried and powdered Cistanche plant material (e.g., Cistanche deserticola, Cistanche tubulosa)
-
70% Methanol (B129727) (v/v) in water[1]
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh approximately 1.0 g of the powdered Cistanche sample into a conical flask.
-
Add 50 mL of 70% methanol to the flask.[1]
-
Stopper the flask and sonicate in an ultrasonic bath for 30 minutes.[1]
-
After ultrasonication, allow the mixture to cool to room temperature.
-
Replenish the weight of the extraction solvent lost during sonication.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]
HPLC-DAD Method for Quantitative Analysis
Objective: To separate and quantify this compound using HPLC with Diode Array Detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % B 0 10 20 30 40 50 45 10 | 50 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 330 nm (Phenylethanoid glycosides generally show strong absorbance around this wavelength)[2]
UPLC-Q-TOF-MS Method for High-Sensitivity Quantification
Objective: To achieve higher sensitivity and specificity in the quantification of this compound using UPLC coupled with a Quadrupole Time-of-Flight Mass Spectrometer.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and column heater.
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B and gradually increase to elute this compound and other analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Scan Range: m/z 100-1000
Data Presentation
Quantitative Data of this compound in Cistanche Extracts
The concentration of this compound can vary significantly depending on the species of Cistanche, its geographical origin, and the extraction method used. The following table summarizes representative quantitative data for phenylethanoid glycosides, including the context for this compound, from various studies.
| Cistanche Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration (mg/g dry weight) | Other Major Phenylethanoid Glycosides and their Concentrations (mg/g dry weight) | Reference |
| Cistanche deserticola | Stem | 70% Methanol | HPLC-DAD | Not explicitly quantified in this study, but present. | Echinacoside (B191147): 2.3-27.1, Acteoside: 0.8-31.4 | [3] |
| Cistanche tubulosa | Stem | 70% Methanol | HPLC-DAD | Not explicitly quantified in this study, but present. | Echinacoside: 1.4-378.5 | [3] |
| Cistanche salsa | Stem | 70% Methanol | HPLC-DAD | Not explicitly quantified in this study, but present. | Echinacoside: 10.98, Acteoside: 9.44 | [3] |
Note: Specific quantitative data for this compound is limited in readily available literature, as many studies focus on the more abundant phenylethanoid glycosides like echinacoside and acteoside. The presence of this compound has been confirmed in several Cistanche species.[4]
Method Validation Parameters
A robust analytical method requires thorough validation to ensure its reliability. The following table provides typical validation parameters for the quantification of phenylethanoid glycosides, which would be applicable to a validated method for this compound.
| Parameter | Specification | Typical Value |
| Linearity | ||
| - Range | Defines the concentration range over which the method is linear. | 1 - 100 µg/mL |
| - Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve. | > 0.999 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | ~0.3 µg/mL |
| Precision (RSD%) | The closeness of agreement between a series of measurements. | < 2% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 98 - 102% |
These values are illustrative and should be established for each specific analytical method and instrument.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantitative analysis of this compound.
Structural Relationship of Phenylethanoid Glycosides
Caption: General structural relationships of phenylethanoid glycosides.
References
Cistanoside F: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F is a phenylethanoid glycoside isolated from plants of the Cistanche genus, which are used in traditional medicine. Emerging in vitro research has highlighted its potential therapeutic effects across several areas, including metabolic regulation, anti-inflammatory responses, and neuroprotection. This document provides a comprehensive overview of the experimental protocols and quantitative data related to the in vitro cellular applications of this compound, designed to assist researchers in designing and executing their studies.
Data Presentation
The following tables summarize quantitative data from in vitro studies on this compound, providing a comparative overview of its effects on various cell lines and molecular targets.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Concentration(s) | Duration | Observed Effect | Reference(s) |
| C2C12 Myotubes | CCK8 | 1 µM, 10 µM | 24, 48, 72 hours | Time-dependent increase in cell viability.[1] | [1] |
| Bladder Cancer Cells | Not Specified | 4-8 nM | Not Specified | Non-cytotoxic concentrations. |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration(s) | Target(s) | Observed Effect | Reference(s) |
| RAW264.7 Macrophages | LPS | Not Specified | IL-1β, IL-6, COX-2 protein expression | Significant reduction. | |
| RAW264.7 Macrophages | LPS | Not Specified | Phosphorylation of p38 MAPK, JNK, ERK | Significant reduction. | |
| C2C12 Myotubes | Adipogenic Differentiation | 1 µM, 10 µM | IL-6, p-NF-κB/NF-κB | Significant downregulation. |
Table 3: Effects of this compound on Signaling Pathways
| Cell Line | Pathway | This compound Concentration(s) | Key Proteins Modulated | Observed Effect | Reference(s) |
| C2C12 Myotubes | AMPK | 1 µM, 10 µM | p-AMPK/AMPK, p-ACC1/ACC1 | Upregulation of phosphorylation.[1][2][3] | [1][2][3] |
| Bladder Cancer Cells | LKB1-AMPKα-mTOR | 4-8 nM | LKB1, AMPKα, mTOR | Activation of the LKB1-AMPKα-mTOR axis. | |
| RAW264.7 Macrophages | MAPK | Not Specified | p-p38, p-JNK, p-ERK | Inhibition of phosphorylation. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the cellular effects of this compound.
General Cell Culture and Treatment with this compound
1.1. Cell Lines:
-
RAW264.7 (Murine Macrophage): Suitable for studying anti-inflammatory effects.
-
C2C12 (Mouse Myoblast): Useful for investigating metabolic regulation and myogenesis.[1]
-
Bladder Cancer Cell Lines (e.g., T24, 5637): For anti-tumor studies.
1.2. Culture Conditions:
-
RAW264.7: Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
C2C12: For proliferation, use DMEM with 10% FBS. For differentiation into myotubes, switch to DMEM with 2% horse serum once cells reach confluence.[1]
1.3. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
1.4. Treatment of Cells:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
The incubation time will vary depending on the specific assay (e.g., 24, 48, or 72 hours for cell viability assays).
General experimental workflow for in vitro cell culture studies with this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-p38, p38, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
Isolate total RNA from this compound-treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for the target genes (e.g., IL-6, TNF-α, Mhc) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.
Signaling Pathways Modulated by this compound
AMPK Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway in C2C12 myotubes.[1][2][3] AMPK is a key regulator of cellular energy homeostasis. Its activation by this compound leads to the phosphorylation of downstream targets like Acetyl-CoA Carboxylase (ACC), which is involved in fatty acid metabolism.[1][2][3]
AMPK signaling pathway activation by this compound.
MAPK Signaling Pathway
In RAW264.7 macrophages, this compound has been observed to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK. This pathway is crucial in mediating inflammatory responses.
Inhibition of the MAPK signaling pathway by this compound.
Conclusion
The provided protocols and data offer a foundational guide for researchers investigating the in vitro effects of this compound. Adherence to these detailed methodologies will facilitate the generation of reproducible and high-quality data, contributing to a better understanding of the therapeutic potential of this natural compound. Further research is warranted to elucidate the full spectrum of its molecular mechanisms and to establish its efficacy in a broader range of cell types and disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cistanoside F DPPH Radical Scavenging Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of Cistanoside F, a phenylethanoid glycoside with known antioxidative effects.[1][2][3] This assay is a common and reliable method for evaluating the free radical scavenging capacity of compounds.[4]
Principle
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[5] DPPH is a dark purple crystalline powder that forms a stable free radical in solution.[5] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow. This discoloration is proportional to the radical scavenging activity of the antioxidant and can be quantified by measuring the decrease in absorbance at approximately 517 nm.[4]
Data Presentation
The results of the DPPH radical scavenging assay for this compound and the positive control (Ascorbic Acid) can be summarized in the following tables.
Table 1: DPPH Radical Scavenging Activity of this compound and Ascorbic Acid
| Concentration (µM) | % Inhibition by this compound | % Inhibition by Ascorbic Acid |
| 10 | [Insert experimental data] | [Insert experimental data] |
| 25 | [Insert experimental data] | [Insert experimental data] |
| 50 | [Insert experimental data] | [Insert experimental data] |
| 100 | [Insert experimental data] | [Insert experimental data] |
| 200 | [Insert experimental data] | [Insert experimental data] |
Table 2: IC50 Values for DPPH Radical Scavenging
| Compound | IC50 (µM) |
| This compound | [Insert calculated IC50 value] |
| Ascorbic Acid | [Insert calculated IC50 value] |
Experimental Protocol
Materials and Reagents
-
This compound (purity >98%)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic Acid (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)[1][6]
-
Methanol (B129727) (spectrophotometric grade)[4]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Amber-colored vials or tubes
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM in Methanol):
-
Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol.
-
Store this solution in an amber-colored bottle at 4°C. Prepare fresh daily.
-
-
DPPH Working Solution (0.1 mM in Methanol):
-
Dilute the DPPH stock solution (0.2 mM) 1:1 with methanol to obtain a working solution of 0.1 mM.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1.[7]
-
-
This compound Stock Solution (10 mM in DMSO):
-
Ascorbic Acid Stock Solution (1 mM in Methanol):
-
Prepare a 1 mM stock solution of ascorbic acid by dissolving 1.76 mg in 10 mL of methanol.
-
-
Preparation of Test Concentrations:
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain final assay concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Similarly, prepare a series of dilutions of the Ascorbic Acid stock solution in methanol to serve as a positive control (e.g., 10, 25, 50, 100, 200 µM).
-
Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or Ascorbic Acid to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control (blank), add 100 µL of methanol and 100 µL of the DPPH working solution.
-
For the sample blank, add 100 µL of the respective this compound concentration and 100 µL of methanol (to account for any absorbance of the sample itself).
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[8]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or Ascorbic Acid).
-
-
Plot the percentage of inhibition against the concentration of this compound and Ascorbic Acid.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the plotted graph.
Experimental Workflow Diagram
Caption: Workflow for this compound DPPH Radical Scavenging Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | NADPH-oxidase | TargetMol [targetmol.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
Cistanoside F cell viability assay (e.g., MTT, CCK8) protocol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F, a phenylethanoid glycoside isolated from Cistanche species, has garnered scientific interest for its potential therapeutic properties. As with any compound under investigation for pharmacological activity, a critical initial step is to determine its effect on cell viability. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay. Furthermore, it presents a summary of available data on the effects of this compound on cell viability and illustrates a key signaling pathway implicated in its mechanism of action.
Data Presentation
Due to the limited availability of public data on the direct cytotoxic effects of this compound, the following table presents illustrative data based on existing literature. One study has indicated that this compound is non-cytotoxic at concentrations of 4-8 nM and exerts synergistic effects in combination with other compounds. Another study on a mixture of cistanosides showed protective effects at concentrations around 0.2 μM in a hypoxia model. The following hypothetical data for a generic cancer cell line after 48 hours of treatment is for demonstrative purposes and should be replaced with experimentally derived values.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.01 | 98.5 ± 4.8 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 88.7 ± 4.5 |
| 10 | 75.3 ± 3.9 |
| 50 | 52.1 ± 3.2 |
| 100 | 35.8 ± 2.8 |
Experimental Protocols
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
CCK-8 Assay Protocol
The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.[4] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored product (formazan), which is soluble in the tissue culture medium.[4] The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.[4]
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
CCK-8 solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and blank controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5] Be careful not to introduce bubbles.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[5] The incubation time can be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Mandatory Visualization
Caption: Experimental Workflow for Cell Viability Assay.
Caption: this compound and the LKB1-AMPKα-mTOR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cistanoside F in In Vivo Animal Models for Neurodegenerative Diseases
Disclaimer: Direct in vivo studies specifically investigating Cistanoside F in animal models of neurodegenerative diseases are limited in the currently available scientific literature. The following application notes and protocols are based on research conducted on total phenylethanoid glycosides (PhGs) from Cistanche species, of which this compound is a constituent, and on more extensively studied PhGs such as acteoside (verbascoside) and echinacoside. The methodologies and potential effects described herein are extrapolated from this body of research and should be adapted and validated specifically for this compound.
Application Notes
Introduction
This compound is a phenylethanoid glycoside (PhG) found in plants of the Cistanche genus, which have been used in traditional medicine for their purported neuroprotective and anti-aging properties. PhGs, as a class, have demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, primarily through their antioxidant, anti-inflammatory, and anti-apoptotic activities. These notes provide an overview of the application of this compound and related PhGs in relevant in vivo animal models of Alzheimer's and Parkinson's disease.
Relevant In Vivo Animal Models
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Mouse Model: This is a widely used neurotoxin-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[1] Intraperitoneal injection of MPTP leads to motor deficits and a reduction in striatal dopamine (B1211576) levels.[1]
-
6-OHDA (6-hydroxydopamine)-Induced Rat Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the striatum or medial forebrain bundle, causing a progressive loss of dopaminergic neurons. It is useful for mimicking the early stages of PD.
-
Rotenone-Induced Rat Model: Chronic administration of the pesticide rotenone (B1679576) can induce a-synuclein aggregation and dopaminergic neurodegeneration, key hallmarks of PD.
-
APP/PS1 Transgenic Mouse Model: These mice carry human genes with mutations linked to familial Alzheimer's disease, leading to the age-dependent development of amyloid-beta (Aβ) plaques and cognitive deficits.[2]
-
D-galactose and Aluminum Chloride (AlCl₃)-Induced Senescence Mouse Model: This chemically induced model mimics aspects of age-related cognitive decline and oxidative stress observed in AD.[3]
Summary of Preclinical Efficacy (Based on Phenylethanoid Glycosides)
Studies on PhGs from Cistanche have shown promising neuroprotective effects in various animal models. These effects are summarized below and detailed in the subsequent tables.
-
Improved Motor Function in PD Models: PhGs have been shown to significantly improve performance in behavioral tests such as the rotarod and spontaneous motor activity tests in MPTP-induced mice.[1]
-
Enhanced Learning and Memory in AD Models: In AD model mice, treatment with PhGs has led to improved performance in the Morris water maze and step-down passive avoidance tests, indicating enhanced cognitive function.[2]
-
Neurochemical Restoration: PhGs have been observed to increase the levels of dopamine and its metabolites in the striatum of MPTP-lesioned mice.[1]
-
Cellular Protection: Research indicates that PhGs can protect neurons from apoptosis, reduce neuroinflammation by modulating microglial activation, and decrease oxidative stress.
Quantitative Data Summary
Table 1: Behavioral Outcomes of Phenylethanoid Glycoside Treatment in a Parkinson's Disease Mouse Model (MPTP-Induced)
| Behavioral Test | Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Spontaneous Motor Activity | C57 Mice | PhGs | 10 mg/kg | Movement Count | Significant Increase (p<0.01) | [1] |
| PhGs | 50 mg/kg | Movement Count | Significant Increase (p<0.01) | [1] | ||
| Rotarod Test | C57 Mice | PhGs | 10 mg/kg | Latency to Fall (s) | Significant Increase (p<0.01) | [1] |
| PhGs | 50 mg/kg | Latency to Fall (s) | Significant Increase (p<0.01) | [1] |
Table 2: Behavioral Outcomes of Acteoside Treatment in an Alzheimer's Disease Mouse Model (D-galactose and AlCl₃-Induced)
| Behavioral Test | Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Step-down Test | Mice | Acteoside | 30 mg/kg/day | Number of Errors | Decreased | [3] |
| Acteoside | 60 mg/kg/day | Number of Errors | Significantly Decreased | [3] | ||
| Acteoside | 120 mg/kg/day | Number of Errors | Significantly Decreased | [3] | ||
| Acteoside | 30 mg/kg/day | Step-down Latency | Increased | [3] | ||
| Acteoside | 60 mg/kg/day | Step-down Latency | Significantly Increased | [3] | ||
| Acteoside | 120 mg/kg/day | Step-down Latency | Significantly Increased | [3] |
Table 3: Biochemical Outcomes of Phenylethanoid Glycoside Treatment in Neurodegenerative Disease Models
| Biochemical Marker | Animal Model | Treatment Group | Dosage | Tissue | Result | Reference |
| Dopamine (DA) | MPTP-induced C57 Mice | PhGs | 10, 50 mg/kg | Striatum | Significant reduction in MPTP-induced DA depletion | [1] |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | MPTP-induced C57 Mice | PhGs | 10, 50 mg/kg | Striatum | Significant reduction in MPTP-induced DOPAC depletion | [1] |
| Homovanillic acid (HVA) | MPTP-induced C57 Mice | PhGs | 10, 50 mg/kg | Striatum | Significant reduction in MPTP-induced HVA depletion | [1] |
| Caspase-3 Protein Expression | D-galactose and AlCl₃-induced Mice | Acteoside | 120 mg/kg/day | Hippocampus | Decreased | [3] |
| Nitric Oxide (NO) | D-galactose and AlCl₃-induced Mice | Acteoside | 120 mg/kg/day | Hippocampus | Decreased | [3] |
| Nitric Oxide Synthase (NOS) | D-galactose and AlCl₃-induced Mice | Acteoside | 120 mg/kg/day | Hippocampus | Decreased | [3] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To induce Parkinson's-like pathology and motor deficits in mice for the evaluation of the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound (or PhG extract)
-
Vehicle for this compound (e.g., sterile saline, 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Dissolve MPTP-HCl in sterile saline to a final concentration of 10 mg/mL immediately before use. Prepare this compound in the chosen vehicle at the desired concentrations.
-
MPTP Administration: Administer MPTP at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for 4 consecutive days.[1] A control group should receive saline injections.
-
This compound Treatment: Administer this compound (e.g., 10, 50 mg/kg, i.p. or oral gavage) daily, starting either as a pretreatment before MPTP administration or as a post-treatment. A vehicle control group should be included.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod, open field) at a specified time point after the last MPTP injection (e.g., 7 days).
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect brain tissues (striatum and substantia nigra) for biochemical and immunohistochemical analyses.
Behavioral Assessments
Objective: To assess motor coordination and balance.
Procedure:
-
Acclimation/Training: Acclimate the mice to the rotarod apparatus for 2-3 days before the test. This typically involves placing the mice on the rod at a low, constant speed (e.g., 5 rpm) for a few minutes.
-
Testing: On the test day, place each mouse on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each mouse. Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15-30 minutes).
Objective: To measure general locomotor activity and exploratory behavior.
Procedure:
-
Apparatus: Use an open field arena (e.g., a square or circular box with high walls) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
-
Acclimation: Place the mouse in the center of the arena and allow it to explore freely for a defined period (e.g., 30-60 minutes).
-
Data Collection: The automated system will record parameters such as total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.
Objective: To assess learning and memory.
Procedure:
-
Apparatus: A box with an electrifiable grid floor and a small, elevated platform.
-
Training (Acquisition Trial): Place the mouse on the platform. When it steps down onto the grid, a mild foot shock is delivered. Record the latency to step down.
-
Testing (Retention Trial): After a set interval (e.g., 24 hours), place the mouse back on the platform (without the foot shock). Record the latency to step down. A longer latency in the retention trial indicates better memory of the aversive stimulus.
Biochemical and Histological Analyses
Objective: To quantify the levels of dopamine, DOPAC, and HVA in the striatum.
Procedure:
-
Tissue Preparation: Dissect the striatum on ice and homogenize in a suitable buffer (e.g., perchloric acid).
-
Centrifugation: Centrifuge the homogenate at high speed to pellet proteins.
-
HPLC Analysis: Inject the supernatant into an HPLC system with an electrochemical detector.
-
Quantification: Compare the peak areas of the samples to those of known standards to determine the concentrations of dopamine, DOPAC, and HVA.
Objective: To visualize and quantify dopaminergic neurons in the substantia nigra.
Procedure:
-
Tissue Processing: Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brains and cryoprotect them in sucrose (B13894) solutions.
-
Sectioning: Cut coronal sections of the substantia nigra using a cryostat or vibratome.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against TH.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Quantification: Capture images using a fluorescence microscope and quantify the number of TH-positive neurons using stereological methods.
Visualization of Signaling Pathways and Workflows
Proposed Neuroprotective Mechanisms of Phenylethanoid Glycosides
Caption: Proposed signaling pathways for the neuroprotective effects of PhGs.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo neuroprotective studies.
Logical Relationship of Neuroprotective Effects
Caption: Logical flow from this compound's activities to improved function.
References
- 1. Acteoside exerts neuroprotection effects in the model of Parkinson's disease via inducing autophagy: Network pharmacology and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evidence and Possible Mechanisms of Extracts or Compounds from Cistanches for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cistanoside F: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Cistanoside F for in vivo studies. This document includes information on its solubility, recommended vehicles, and administration routes, as well as an overview of the key signaling pathways it modulates.
Physicochemical Properties and Storage
This compound is a phenylethanoid glycoside with notable antioxidative effects.[1] Proper handling and storage are crucial to maintain its stability and efficacy for research purposes.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₁₃ | [2] |
| Molecular Weight | 488.44 g/mol | [2] |
| Appearance | Solid | MedChemExpress |
| Storage (Solid) | 4°C, sealed from moisture and light | MedChemExpress |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from light) | [1] |
Preparation of this compound for In Vivo Administration
The poor water solubility of this compound necessitates the use of specific solvent systems for its preparation for in vivo studies. Below are established protocols for creating stock and working solutions.
Stock Solution Preparation (in DMSO)
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial solubilization of this compound.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Working Solution Preparation for In Vivo Dosing
It is critical to dilute the DMSO stock solution into a vehicle suitable for animal administration to minimize toxicity. The final concentration of DMSO in the working solution should be kept to a minimum, typically below 10%.
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle
This vehicle is suitable for oral and parenteral administration routes.
-
Start with a prepared stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add Polyethylene glycol 300 (PEG300) to the tube. A common ratio is 1 part DMSO stock to 4 parts PEG300 (e.g., 100 µL DMSO stock to 400 µL PEG300).
-
Mix the solution thoroughly until homogenous.
-
Add Tween-80 to the mixture. A typical final concentration is 5% (e.g., 50 µL for a 1 mL final volume).
-
Mix again until the solution is clear.
-
Add sterile saline to reach the final desired volume and concentration. For example, to make 1 mL of working solution, add 450 µL of saline.
-
The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: DMSO/SBE-β-CD/Saline Vehicle
This formulation can enhance the solubility and stability of the compound.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final desired concentration of this compound. A common final composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Mix thoroughly until the solution is clear.
Protocol 3: DMSO/Corn Oil Vehicle
This vehicle is suitable for oral gavage administration.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the DMSO stock to reach the final desired volume and concentration. A common final composition is 10% DMSO and 90% corn oil.
-
Mix thoroughly until the solution is clear.
In Vivo Administration Protocols
The choice of administration route depends on the experimental design and the target organ. Always adhere to institutional guidelines for animal handling and substance administration.
Oral Gavage (Mouse and Rat)
Oral gavage is a common method for administering this compound.
Materials:
-
Appropriately sized gavage needle (flexible or rigid)
-
Syringe
-
Prepared this compound working solution
Protocol:
-
Select the correct gavage needle size based on the animal's weight and species.
-
Draw the calculated dose of the this compound working solution into the syringe.
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the solution.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
A known in vivo dosage for rats is 8 mg/kg/day administered via oral gavage.
Intraperitoneal (IP) Injection (Mouse and Rat)
IP injection allows for rapid absorption of the compound.
Materials:
-
Appropriately sized needle (e.g., 25-27G for mice, 23-25G for rats)
-
Syringe
-
Prepared this compound working solution
Protocol:
-
Draw the calculated dose of the this compound working solution into the syringe.
-
Properly restrain the animal to expose the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the injection site and the animal for any adverse reactions.
Pharmacokinetic Profile
Specific pharmacokinetic data for this compound is limited in the available literature. However, studies on other phenylethanoid glycosides suggest that they are generally characterized by rapid absorption and elimination. The oral bioavailability of this class of compounds can be low.
| Parameter | This compound | Related Phenylethanoid Glycosides (General) |
| Half-life (t½) | Data not available | Varies (e.g., 3.42 to 8.99 hours for some)[3] |
| Max Concentration (Cmax) | Data not available | Varies depending on the compound and dose. |
| Time to Max Conc. (Tmax) | Data not available | Often shows double peaks (e.g., ~0.5 h and ~6 h)[3] |
| Oral Bioavailability | Data not available | Generally low (e.g., 0.12% to 0.83% for some)[4] |
Signaling Pathway Modulation by this compound
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, primarily the LKB1-AMPK-mTOR and other AMPK-dependent pathways.
LKB1-AMPK-mTOR Signaling Pathway
This compound acts as an inhibitor of Monoacylglycerol Lipase (MGLL), which leads to an increase in the levels of 2-arachidonoylglycerol (B1664049) (2-AG). Elevated 2-AG levels can then activate the LKB1-AMPKα-mTOR signaling axis, which plays a crucial role in regulating cell growth, proliferation, and metabolism.
Caption: this compound inhibits MGLL, leading to LKB1-AMPK activation and subsequent mTOR inhibition.
AMPK-Dependent Signaling Pathway
This compound can also directly or indirectly activate AMPK, a central regulator of cellular energy homeostasis. Activated AMPK can then phosphorylate various downstream targets to modulate lipid metabolism and muscle protein synthesis.
Caption: this compound activates AMPK, which modulates downstream targets to reduce lipid accumulation and enhance myogenic differentiation.[4]
Experimental Workflow for In Vivo Study
A typical workflow for an in vivo study investigating the effects of this compound is outlined below.
Caption: A generalized workflow for conducting an in vivo study with this compound.
References
- 1. pharmrxiv.de [pharmrxiv.de]
- 2. Pharmacokinetics of guanosine in rats following intravenous or intramuscular administration of a 1:1 mixture of guanosine and acriflavine, a potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Four Phenylethanoid Glycosides in Rat Plasma by UPLC-MS/MS and Its Application to a Pharmacokinetic Study of Acanthus Ilicifolius Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Cistanoside F Demonstrates Therapeutic Potential in Atopic Dermatitis Murine Model
References
- 1. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Mouse models of atopic dermatitis: a critical reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Murine atopic dermatitis responds to peroxisome proliferator-activated receptor α, β/δ(but not γ), and liver-X-receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cistanoside F in a Parkinson's Disease MPTP Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2][3] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induced mouse model is a widely utilized preclinical model that recapitulates many of the pathological hallmarks of PD, including oxidative stress, mitochondrial dysfunction, and dopaminergic cell death.[4][5] Cistanche deserticola and related species are traditional medicinal plants that have garnered significant interest for their neuroprotective properties. While direct studies on the application of Cistanoside (B13011197) F in MPTP-induced Parkinson's disease models are not extensively available in the current body of scientific literature, research on closely related phenylethanoid glycosides from Cistanche, such as Cistanoside A and Echinacoside, provides a strong rationale and a methodological framework for investigating the therapeutic potential of Cistanoside F.[1][2][6]
These application notes provide a comprehensive overview of the plausible mechanisms of action of this compound and detailed protocols for its evaluation in an MPTP-induced mouse model of Parkinson's disease, based on established methodologies for similar compounds.
Plausible Mechanisms of Neuroprotection by this compound
Based on the known neuroprotective effects of phenylethanoid glycosides isolated from Cistanche species, this compound is hypothesized to exert its therapeutic effects through several key mechanisms:
-
Antioxidant Activity : By scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[1][[“]]
-
Anti-inflammatory Effects : Through the suppression of pro-inflammatory cytokines in the brain.[1]
-
Anti-apoptotic Activity : By modulating the expression of proteins involved in the apoptotic cascade to prevent neuronal cell death.[3][8]
-
Mitochondrial Protection : By preserving mitochondrial function and integrity, which is often compromised in Parkinson's disease.[2]
The following diagram illustrates the potential signaling pathways that may be modulated by this compound in the context of MPTP-induced neurotoxicity.
References
- 1. Neuroprotective effect of Cistanche deserticola glycosides in MPTP-Induced Parkinson's disease mouse model involves Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of cistanoside A on dopaminergic neurons in Parkinson's disease via mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cistanche tubulosa Protects Dopaminergic Neurons through Regulation of Apoptosis and Glial Cell-Derived Neurotrophic Factor: in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of phenylethanoid glycosides from Cistanches salsa against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic toxicity in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Cistanche tubulosa Protects Dopaminergic Neurons through Regulation of Apoptosis and Glial Cell-Derived Neurotrophic Factor: in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cistanoside F: A Versatile Tool for Investigating the Therapeutic Potential of Phenylethanoid Glycosides
Application Notes and Protocols for Researchers and Drug Development Professionals
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, is emerging as a valuable tool compound for studying the diverse pharmacological activities of this important class of natural products. Phenylethanoid glycosides (PhGs) are known for their broad spectrum of biological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-tumor properties. This compound, as a representative PhG, offers researchers a means to dissect the molecular mechanisms underlying these activities and explore their therapeutic potential.
This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a research tool. It includes a summary of its known biological activities with available quantitative data, detailed methodologies for key in vitro assays, and visual representations of the signaling pathways it modulates.
Data Presentation: Quantitative Biological Activities of this compound
While extensive quantitative data for all biological activities of this compound is still being elucidated, the following tables summarize the available information to aid in experimental design and data comparison.
| Biological Activity | Assay | Test System | IC50 / EC50 | Reference Compound |
| Antioxidant Activity | Superoxide Anion Radical Scavenging (Xanthine/Xanthine Oxidase) | In vitro | 3.13 µM | α-tocopherol (> 10 µM), Caffeic acid (1.82 µM) |
| Enzyme Inhibition | Monoacylglycerol Lipase (MGLL) Inhibition | In vitro | Potent inhibitor (specific IC50 not detailed in the search results) | Not specified |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV-2 microglial cells | Potent inhibition observed (specific IC50 not detailed in the search results) | Not specified |
| Vasorelaxant Activity | Inhibition of Norepinephrine-induced Contraction | Isolated rat thoracic aorta | Concentration-dependent inhibition (10-100 μM) | Not specified |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
This compound has been shown to activate the AMPK signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK by this compound leads to the phosphorylation of downstream targets, contributing to its beneficial effects on metabolism.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound has been demonstrated to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, namely p38, JNK, and ERK. This pathway is critically involved in inflammatory responses.
Application Notes & Protocols: Inducing Autophagy In Vitro with Phenylethanoid Glycosides from Cistanche Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Phenylethanoid glycosides (PhGs), a class of natural compounds isolated from plants of the Cistanche genus, have garnered significant interest for their potential therapeutic properties. While direct evidence for Cistanoside F in autophagy induction is currently limited, studies on extracts rich in PhGs and individual glycosides like acteoside and echinacoside (B191147) suggest a modulatory role in this pathway. These notes provide an overview of the available data and protocols for investigating the effects of Cistanche-derived phenylethanoid glycosides on autophagy in vitro.
Data Presentation:
The following tables summarize the quantitative data from studies on the effects of Cistanche phenylethanoid glycosides and their extracts on key autophagy markers.
Table 1: Effect of Cistanche tubulosa Phenylethanoid Glycosides (CPhGs) on Autophagy Markers in H22 Tumor Cells
| Treatment | LC3B-II Expression | p62 Expression | Autophagosome Number | Reference |
| Control | Baseline | Baseline | Baseline | [1][2] |
| CPhGs | Increased | Decreased | Increased | [1][2] |
Note: This study was conducted in H22 tumor-bearing mice, but the analysis of autophagy markers was performed on the tumor tissue, providing insights into the cellular effects.
Table 2: Effect of Acteoside on Autophagy Markers in Neuronal Cells
| Treatment | Autophagy Induction | Clearance of α-synuclein | Reference |
| Control | Baseline | Baseline | [3] |
| Acteoside | Induced | Promoted | [3] |
Table 3: Effect of Echinacoside on Autophagy Markers in a Rat Model of Cerebral Ischemia
| Treatment | Autophagy Enhancement | Reference |
| Control | Baseline | [4] |
| Echinacoside | Enhanced | [4] |
Contradictory Findings for Acteoside:
It is important to note that the effect of acteoside on autophagy may be cell-type dependent. While one study demonstrated that acteoside induces autophagy in a model of Parkinson's disease[3], another study found that it inhibits autophagy and autophagic apoptosis in a retinal ganglion cell line[5][6]. Researchers should consider this context when designing their experiments.
Experimental Protocols:
The following are detailed methodologies for key experiments to assess autophagy induction by phenylethanoid glycosides in vitro.
1. Western Blot Analysis of Autophagy Markers (LC3-II and p62)
This protocol is fundamental for quantifying the changes in the levels of key autophagy-related proteins.
-
Cell Culture and Treatment:
-
Plate cells (e.g., neuronal cell lines, cancer cell lines) in 6-well plates and culture to 70-80% confluency.
-
Treat cells with various concentrations of the phenylethanoid glycoside of interest (e.g., this compound, acteoside, echinacoside) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
(Optional) To assess autophagic flux, include a group treated with an autophagy inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 4 hours of the phenylethanoid glycoside treatment.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (12-15% gel for LC3, 10% for p62).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for normalization.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software. The ratio of LC3-II to LC3-I (or to the housekeeping protein) is a key indicator of autophagosome formation. A decrease in p62 levels indicates its degradation via autophagy.
-
2. Immunofluorescence Staining of LC3 Puncta
This method allows for the visualization and quantification of autophagosome formation within cells.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a 24-well plate.
-
Treat cells with the phenylethanoid glycoside as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-LC3B primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each treatment group.
-
Quantify the number of LC3 puncta (dots) per cell. An increase in the number of puncta indicates an increase in autophagosome formation.
-
Mandatory Visualizations:
Caption: Workflow for in vitro autophagy assessment.
Caption: PhG-induced autophagy signaling pathway.
Disclaimer: The provided protocols are general guidelines and may require optimization based on the specific cell line and experimental conditions. The information on the bioactivity of this compound is based on studies of related compounds and extracts, and further direct research is needed to confirm its specific effects on autophagy.
References
- 1. Effect of PhenylEthanol Glycosides from Cistanche Tubulosa on Autophagy and Apoptosis in H22 Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of PhenylEthanol Glycosides from Cistanche Tubulosa on Autophagy and Apoptosis in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acteoside exerts neuroprotection effects in the model of Parkinson's disease via inducing autophagy: Network pharmacology and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinacoside Alleviates Cognitive Impairment in Cerebral Ischemia Rats through α 7nAChR-Induced Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acteoside inhibits autophagic apoptosis of retinal ganglion cells to rescue glaucoma‐induced optic atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acteoside inhibits autophagic apoptosis of retinal ganglion cells to rescue glaucoma-induced optic atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cistanoside F Downstream Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cistanoside F is a phenylethanoid glycoside isolated from plants of the Cistanche genus, which has garnered significant interest for its diverse pharmacological activities. Emerging research highlights its potential in regulating key cellular processes, including lipid metabolism, inflammation, and cancer progression. These effects are mediated through the modulation of various downstream signaling pathways. Western blot analysis is a crucial technique for elucidating the molecular mechanisms of this compound by quantifying the changes in protein expression levels of its downstream targets. This document provides detailed protocols and application notes for researchers investigating the effects of this compound.
Data Presentation: Summary of this compound Downstream Targets
The following tables summarize the quantitative and qualitative effects of this compound on the protein expression of its key downstream targets as determined by Western blot analysis in various studies.
Table 1: AMPK-Dependent Signaling Pathway
| Target Protein | Cell Line/Model | Treatment | Change in Protein Level | Reference |
| p-AMPK/AMPK | C2C12 Myotubes | 1 and 10 µM this compound | Upregulated | [1] |
| p-ACC1/ACC1 | C2C12 Myotubes | 1 and 10 µM this compound | Upregulated | [1] |
| MHC | C2C12 Myotubes | This compound | Upregulated | [1][2] |
| PPARγ | C2C12 Myotubes | This compound | Modulated | [2] |
| UCP1 | C2C12 Myotubes | This compound | Modulated | [2] |
| ATGL | C2C12 Myotubes | This compound | Modulated | [2] |
| CPT1b | C2C12 Myotubes | This compound | Modulated | [2] |
Table 2: Anti-Inflammatory Signaling Pathways
| Target Protein | Cell Line/Model | Treatment | Change in Protein Level | Reference |
| p-NF-κB/NF-κB | C2C12 Myotubes (during adipogenic differentiation) | This compound | Downregulated | [2] |
| p-NF-κB (p65) | RAW264.7 Macrophages (LPS-induced) | 0.1 and 1 µM this compound | No significant change | [3] |
| p-IκB | RAW264.7 Macrophages (LPS-induced) | 0.1 and 1 µM this compound | No significant change | [3] |
| MAPK/AP-1 | RAW264.7 Macrophages (LPS-induced) | 0.1 and 1 µM this compound | Suppressed | [3] |
Table 3: Anti-Tumor Signaling Pathway
| Target Protein | Cell Line/Model | Treatment | Change in Protein Level | Reference |
| LKB1-AMPKα-mTOR axis | Bladder Cancer Cells | This compound (as an MGLL inhibitor) with 2-AG | Activated | [4] |
Table 4: Mitochondrial Function and Oxidative Stress
| Target Protein | Cell Line/Model | Treatment | Change in Protein Level | Reference |
| PGC-1α | C2C12 Myotubes | This compound | Upregulated | [2] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on its downstream targets.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your study (e.g., C2C12, RAW264.7, bladder cancer cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired duration. Include a vehicle-treated control group.
-
If studying inflammatory responses, cells may be pre-treated with this compound before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding cold RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
Protein Quantification
-
Determine the total protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[1][5]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Electrotransfer
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-NF-κB) diluted in TBST with 5% BSA overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Visualizations
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
Unveiling the Molecular Impact of Cistanoside F: A Guide to qRT-PCR Analysis of Gene Expression
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cistanoside F, a phenylethanoid glycoside derived from plants of the Cistanche genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and metabolic regulatory effects. Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a powerful and sensitive technique to analyze changes in gene expression in response to this compound treatment. This document provides a detailed protocol for utilizing qRT-PCR to investigate the impact of this compound on gene expression, with a focus on key signaling pathways.
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize the known effects of this compound on the mRNA expression of key target genes. It is important to note that the magnitude of gene expression changes can vary depending on the cell type, experimental conditions, and concentration of this compound used.
Table 1: Modulation of Inflammatory Gene Expression by this compound
| Gene Target | Direction of Regulation | Pathway Association |
| Interleukin-1β (IL-1β) | Downregulated | NF-κB Signaling |
| Interleukin-6 (IL-6) | Downregulated | NF-κB Signaling |
| Thymic Stromal Lymphopoietin (TSLP) | Downregulated | Inflammatory Response |
Table 2: Modulation of Metabolic Gene Expression by this compound
| Gene Target | Direction of Regulation | Pathway Association |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Modulated | Adipogenesis & Lipid Metabolism |
| Adipose Triglyceride Lipase (ATGL) | Modulated | Lipolysis |
| Carnitine Palmitoyltransferase 1b (CPT1b) | Modulated | Fatty Acid Oxidation |
| Uncoupling Protein 1 (UCP1) | Modulated | Thermogenesis |
| Phospho-AMP-activated protein kinase (p-AMPK) | Upregulated | AMPK Signaling |
| Phospho-Acetyl-CoA Carboxylase 1 (p-ACC1) | Upregulated | Fatty Acid Synthesis |
| Myosin Heavy Chain (MHC) | Upregulated | Myogenesis |
Experimental Protocols
This section outlines a comprehensive protocol for analyzing gene expression changes in cultured cells treated with this compound using a two-step qRT-PCR approach.
1. Cell Culture and this compound Treatment:
1.1. Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, C2C12 myotubes for metabolic studies) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
1.2. This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same concentration) must be included in all experiments.
1.3. Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
2. RNA Isolation:
2.1. Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
2.2. RNA Extraction: Proceed with RNA extraction following the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction for TRIzol or column-based purification for kits).
2.3. RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA. The integrity of the RNA can be further assessed by gel electrophoresis.
3. cDNA Synthesis (Reverse Transcription):
3.1. Reaction Setup: On ice, prepare the reverse transcription reaction mixture. A typical 20 µL reaction includes:
- Total RNA (1 µg)
- Random hexamers or oligo(dT) primers
- dNTP mix
- Reverse Transcriptase Inhibitor
- Reverse Transcriptase Enzyme
- Nuclease-free water to a final volume of 20 µL
3.2. Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 55°C for 50 min, and 85°C for 5 min to inactivate the enzyme).
3.3. cDNA Storage: The synthesized cDNA can be used immediately for qRT-PCR or stored at -20°C for later use.
4. Quantitative Real-Time PCR (qRT-PCR):
4.1. Primer Design: Design or obtain validated primers for the target genes and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
4.2. Reaction Setup: Prepare the qRT-PCR reaction mix in a 96-well plate on ice. A typical 20 µL reaction per well includes:
- 2x SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
- Forward Primer (final concentration 100-500 nM)
- Reverse Primer (final concentration 100-500 nM)
- Diluted cDNA template (e.g., 1-5 µL)
- Nuclease-free water to a final volume of 20 µL
- Include no-template controls (NTC) for each primer set to check for contamination.
4.3. Thermal Cycling: Perform the qRT-PCR in a real-time PCR cycler with a program similar to the following:
- Initial denaturation: 95°C for 10 min
- 40 cycles of:
- Denaturation: 95°C for 15 sec
- Annealing/Extension: 60°C for 60 sec
- Melt curve analysis (to verify the specificity of the amplified product)
5. Data Analysis:
5.1. Determine Ct Values: The cycle threshold (Ct) value for each sample is the cycle number at which the fluorescence signal crosses a certain threshold.
5.2. Relative Quantification (ΔΔCt Method):
- Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene (ΔCt = Cttarget - Cthousekeeping).
- Calculate ΔΔCt: For each treated sample, calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
- Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by this compound.
Caption: Experimental workflow for qRT-PCR analysis of gene expression changes.
Caption: this compound activates the AMPK signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Cistanoside F: High-Content Imaging for Cellular Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside (B13011197) F, a phenylethanoid glycoside isolated from Cistanche deserticola, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as a therapeutic agent, attributing to its antioxidative, anti-inflammatory, neuroprotective, and metabolism-regulating properties.[1][2][3] High-content imaging (HCI), a powerful technology integrating automated microscopy with sophisticated image analysis, offers a robust platform for elucidating the cellular and molecular mechanisms of Cistanoside F.[4][5] This document provides detailed application notes and experimental protocols for utilizing high-content imaging to analyze the cellular effects of this compound, catering to researchers, scientists, and professionals in drug development.
High-content analysis (HCA) enables the simultaneous measurement of multiple cellular parameters in a single experiment, providing a comprehensive phenotypic profile of a compound's effect.[6] This approach is particularly valuable for dissecting the multifaceted activities of natural products like this compound. The protocols outlined below are designed to be adaptable for various cell types and high-content imaging platforms.
Key Cellular Applications of this compound for High-Content Analysis
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) pathway.[2][7]
-
Neuroprotective Effects: Studies suggest that phenylethanoid glycosides from Cistanche species, including compounds structurally related to this compound, exhibit neuroprotective properties.[8][9][10]
-
Metabolic Regulation: this compound can ameliorate lipid accumulation in cells, a process that can be quantified using high-content imaging.[11][12] This effect is partly mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12]
-
Oxidative Stress Reduction: The antioxidative capacity of this compound is a key aspect of its mechanism of action, protecting cells from oxidative damage.[1][13][14]
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize quantitative data from published studies on the cellular effects of this compound and related compounds. This data can serve as a reference for designing experiments and interpreting results from high-content imaging assays.
Table 1: Anti-inflammatory Effects of this compound
| Cell Line | Treatment | Concentration | Measured Parameter | Result | Citation |
| RAW264.7 Macrophages | This compound + LPS | 1 µM | Phosphorylation of p38 MAPK | Significant decrease compared to LPS alone | [7] |
| RAW264.7 Macrophages | This compound + LPS | 1 µM | Phosphorylation of JNK | Significant decrease compared to LPS alone | [7] |
| RAW264.7 Macrophages | This compound + LPS | 1 µM | Phosphorylation of ERK | Significant decrease compared to LPS alone | [7] |
| RAW264.7 Macrophages | This compound + LPS | 1 µM | AP-1 Luciferase Activity | Significant decrease compared to LPS alone | [7] |
Table 2: Metabolic Regulation by this compound
| Cell Line | Treatment Model | This compound Concentration | Measured Parameter | Result | Citation |
| C2C12 Myotubes | Adipogenic Differentiation | 10 µM | Lipid Droplet Accumulation | Significantly attenuated | [11][12] |
| C2C12 Myotubes | Adipogenic Differentiation | 10 µM | p-AMPK/AMPK Ratio | Significantly upregulated | [11][12] |
| C2C12 Myotubes | Adipogenic Differentiation | 10 µM | IL-6 Expression | Significantly downregulated | [11] |
| C2C12 Myotubes | Adipogenic Differentiation | 10 µM | p-NF-κB/NF-κB Ratio | Significantly downregulated | [11] |
Table 3: Antioxidative and Protective Effects of Cistanosides
| Cell Line/System | Stressor | Cistanoside Concentration | Measured Parameter | Result | Citation |
| GC-1 spg cells | Hypoxia | 0.2 µM | Cell Viability | Significantly restored | [15] |
| GC-1 spg cells | Hypoxia | 0.2 µM | Reactive Oxygen Species (ROS) Levels | Significantly downregulated | [15] |
| Rat Liver Microsomes | Ascorbic acid/Fe2+ | Not specified for F | Lipid Peroxidation | Significant inhibition | [14] |
| Rat Liver Microsomes | ADP/NADPH/Fe3+ | Not specified for F | Lipid Peroxidation | Significant inhibition | [14] |
| MES23.5 neuronal cells | MPP+ | 10 µM (Cistanoside A) | Cell Viability | Significantly increased | |
| MES23.5 neuronal cells | MPP+ | 10 µM (Cistanoside A) | Mitochondrial Membrane Potential | Significantly restored |
Experimental Protocols
These protocols provide a framework for conducting high-content imaging experiments to assess the cellular effects of this compound. It is recommended to optimize parameters such as cell density, compound concentration, and incubation times for specific cell lines and experimental conditions.
Protocol 1: High-Content Analysis of this compound on NF-κB Translocation (Anti-inflammatory Assay)
1. Objective: To quantify the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
2. Materials:
-
Cell Line: RAW264.7 murine macrophages or other suitable cell line.
-
Compound: this compound (dissolved in DMSO).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS).
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody: Rabbit anti-NF-κB p65.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear stain: Hoechst 33342.
-
-
Equipment:
-
High-content imaging system.
-
96- or 384-well clear-bottom imaging plates.
-
Standard cell culture equipment.
-
3. Methodology:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of imaging. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 0.1 µM to 10 µM.
-
Pre-treat the cells with this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).
-
-
Inflammatory Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) and incubate for 30-60 minutes. Include a negative control group with no LPS stimulation.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and Alexa Fluor 488 (green channel).
-
Image Analysis:
-
Use the high-content analysis software to identify individual cells based on the nuclear stain (Hoechst 33342).
-
Define the nuclear and cytoplasmic compartments for each cell.
-
Quantify the mean fluorescence intensity of the NF-κB p65 signal (green channel) in both the nucleus and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic intensity ratio of the NF-κB p65 signal for each cell.
-
Determine the percentage of cells with significant nuclear translocation of NF-κB in each treatment group.
-
Protocol 2: High-Content Analysis of this compound on Lipid Accumulation
1. Objective: To quantify the effect of this compound on lipid droplet formation in an in vitro model of adipogenesis.
2. Materials:
-
Cell Line: C2C12 myoblasts or 3T3-L1 preadipocytes.
-
Compound: this compound (dissolved in DMSO).
-
Differentiation Medium:
-
For C2C12: DMEM with 2% horse serum.
-
For 3T3-L1: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
-
Lipid-Inducing Agent (for C2C12): Palmitic acid complexed with BSA.
-
Reagents:
-
Lipid droplet stain: HCS LipidTOX™ Green Neutral Lipid Stain or BODIPY™ 493/503.
-
Nuclear stain: Hoechst 33342.
-
Fixation solution (4% paraformaldehyde).
-
-
Equipment:
-
High-content imaging system.
-
96- or 384-well imaging plates.
-
3. Methodology:
-
Cell Seeding and Differentiation:
-
Seed C2C12 or 3T3-L1 cells in a 96-well plate.
-
For C2C12, grow to confluence and then switch to differentiation medium for 2-4 days to form myotubes.
-
For 3T3-L1, grow to post-confluence for 2 days, then induce differentiation with differentiation medium.
-
-
Compound Treatment and Lipid Induction:
-
Treat the differentiated cells with various concentrations of this compound (e.g., 1 µM and 10 µM) for the desired duration (e.g., 24-48 hours).
-
For C2C12 myotubes, co-treat with palmitic acid to induce lipid accumulation.
-
For 3T3-L1 adipocytes, continue the differentiation process in the presence of this compound.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain with HCS LipidTOX™ Green and Hoechst 33342 according to the manufacturer's protocol.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the nuclear stain and the lipid droplet stain.
-
Image Analysis:
-
Identify individual cells using the nuclear stain.
-
Segment the cytoplasm.
-
Identify and quantify the number, size, and total area or intensity of lipid droplets within each cell.
-
Calculate the average lipid droplet content per cell for each treatment group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: General experimental workflow for high-content analysis of this compound.
dot
Caption: this compound inhibits the MAPK/AP-1 signaling pathway.
dot
Caption: this compound modulates the LKB1/AMPK/mTOR signaling pathway.
References
- 1. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Nanozyme-armored natural enzymes for acute kidney injury management via inflammation regulation and oxidative damage mitigation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of cistanoside A on dopaminergic neurons in Parkinson's disease via mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Bioactive Compounds as a Promising Approach to Mitigating Oxidative Stress [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cistanche tubulosa Protects Dopaminergic Neurons through Regulation of Apoptosis and Glial Cell-Derived Neurotrophic Factor: in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Reactome | Energy dependent regulation of mTOR by LKB1-AMPK [reactome.org]
Troubleshooting & Optimization
Cistanoside F solubility in DMSO and cell culture media
Welcome to the technical support center for Cistanoside F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in DMSO and cell culture media, and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to use freshly opened, anhydrous DMSO as this compound is hygroscopic, and the water content in DMSO can affect its solubility.[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound exhibits high solubility in DMSO. Reported solubility values are up to 100 mg/mL (204.73 mM) and 80 mg/mL (163.79 mM).[1][2] To achieve these concentrations, sonication may be required to facilitate dissolution.[1][2]
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture media due to its poor aqueous solubility. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium.
Q4: What are typical working concentrations of this compound in cell culture experiments?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published studies, non-cytotoxic concentrations in the range of 4-8 nM have been used in bladder cancer cell lines.[3] In other studies, concentrations between 10-100 μM have been used in isolated rat thoracic aorta experiments.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: I observed precipitation when diluting my this compound stock solution into the cell culture medium. What should I do?
A5: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The desired concentration might be above the solubility limit of this compound in the cell culture medium. Try using a lower final concentration.
-
Increase the volume of media for dilution: When preparing your working solution, add the DMSO stock solution to a larger volume of pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and thorough mixing.
-
Use serum-containing medium for dilution: If your experimental protocol allows, the presence of serum proteins in the cell culture medium can sometimes help to stabilize the compound and prevent precipitation.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in cell culture media for extended periods. Prepare them fresh for each experiment.
Q6: How should I store the this compound stock solution?
A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 80 - 100 mg/mL (163.79 - 204.73 mM) | [1][2] |
| Working Concentration | 4 nM - 100 µM (Cell type and assay dependent) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 488.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), accurately weigh 4.88 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or culture plates
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution in 10 mL of medium: a. Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution. b. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium in a sterile tube.
-
Mix the working solution gently but thoroughly by inverting the tube or by pipetting up and down.
-
The final concentration of DMSO in the medium will be 0.01%, which is generally well-tolerated by most cell lines. It is crucial to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Signaling Pathway
This compound has been shown to exert its biological effects through the modulation of several signaling pathways. One key mechanism involves its role as a monoacylglycerol lipase (B570770) (MGLL) inhibitor, which leads to the activation of the LKB1-AMPKα-mTOR signaling axis.[3] It has also been demonstrated to enhance myogenic differentiation and reduce lipid accumulation through an AMPK-dependent pathway.[4][5] Furthermore, this compound exhibits antioxidant properties and can suppress inflammation by downregulating proinflammatory mediators such as IL-6 and NF-κB.[4][5]
Caption: this compound signaling pathways.
Caption: Experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NADPH-oxidase | TargetMol [targetmol.com]
- 3. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to dissolve Cistanoside F for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Cistanoside F for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It has a high solubility in DMSO, reaching up to 100 mg/mL.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Other solvents such as ethanol, methanol, and pyridine (B92270) can also be used.[2]
Q2: My this compound precipitated out of solution after diluting my DMSO stock in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To address this, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to redissolve the precipitate.[1][3]
-
Heating: Gentle warming of the solution can aid in dissolution.[1]
-
Co-solvents: For in vivo studies and potentially for some in vitro assays, a mixture of solvents can be used to improve solubility. A common formulation includes DMSO, PEG300, and Tween-80 in saline.[1][3]
-
Lower Final Concentration: It may be necessary to work with a lower final concentration of this compound in your assay.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are sealed tightly to protect from moisture and light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Low-quality or hygroscopic DMSO. | Use fresh, high-purity, anhydrous DMSO.[1] Sonication is also recommended to aid dissolution.[3] |
| Precipitation occurs in cell culture media. | The final DMSO concentration is too high, or the compound's solubility limit in the aqueous media is exceeded. | Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%). You may need to prepare a more dilute stock solution or use a co-solvent system if compatible with your assay. |
| Inconsistent experimental results. | Improper storage leading to degradation of the compound. | Aliquot stock solutions and store them properly at -20°C or -80°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 488.44 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 204.73 µL of DMSO to make a 10 mM stock solution.[1]
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle sonication can be applied to facilitate the process.[1][3]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 488.44 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (204.73 mM) | [1] |
| In Vitro Concentration Range (Bladder Cancer Cells) | 4-8 nM (non-cytotoxic) | [4] |
| In Vitro Concentration Range (GC-1 Cells) | 0.02 - 2 µM | [5] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
Visualizations
Experimental Workflow for this compound Dissolution
Caption: Workflow for dissolving and storing this compound.
This compound Signaling Pathway in Bladder Cancer
Caption: this compound inhibits MGLL, leading to increased 2-AG levels and suppression of bladder cancer progression via the LKB1-AMPKα-mTOR pathway.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | NADPH-oxidase | TargetMol [targetmol.com]
- 4. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cistanoside of Cistanche Herba ameliorates hypoxia-induced male reproductive damage via suppression of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cistanoside F Bioavailability for In Vivo Research
Welcome to the technical support center for researchers working with Cistanoside F. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving its oral bioavailability.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to potential experimental hurdles.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Question: We are observing very low and inconsistent plasma concentrations of this compound in our rat model after oral gavage. What are the likely causes and how can we improve this?
Answer:
Low and variable plasma concentrations are common challenges with phenylethanoid glycosides (PhGs) like this compound. The primary reasons are typically poor membrane permeability and significant first-pass metabolism. Here are some troubleshooting steps:
-
Vehicle and Formulation Optimization: this compound is water-soluble, but its formulation can significantly impact absorption.[1][2][3]
-
Troubleshooting: Ensure the vehicle used for oral administration is optimal. While water is a common solvent, consider using a formulation with absorption enhancers.
-
Recommendation: Explore the use of nano-formulations such as nanoemulsions, solid lipid nanoparticles (SLNs), or liposomes. These can protect this compound from degradation in the gastrointestinal tract and enhance its transport across the intestinal epithelium.[4]
-
-
Co-administration with Bioavailability Enhancers:
-
Troubleshooting: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of intestinal cells, reducing absorption.[5]
-
Recommendation: Co-administer this compound with known P-gp inhibitors. For instance, verapamil (B1683045) and clove oil have been shown to increase the bioavailability of echinacoside, a structurally related PhG.[5] Another potential enhancer is piperine, the active component of black pepper.
-
-
Influence of Gut Microbiota:
-
Troubleshooting: The gut microbiota can metabolize PhGs, which may affect their absorption and overall bioavailability.[6]
-
Recommendation: Consider the gut health of your animal models. Co-administration with prebiotics or probiotics might modulate the gut microbiome to favor the absorption of this compound. Studies on the related compound acteoside have shown that co-administration with Cistanche polysaccharides can enhance its bioavailability by increasing beneficial gut bacteria and the production of short-chain fatty acids (SCFAs).
-
Issue 2: Difficulty in Establishing a Reliable Pharmacokinetic Profile
Question: We are struggling to obtain a clear pharmacokinetic profile for this compound. The data points are erratic. What experimental factors should we re-evaluate?
Answer:
Establishing a robust pharmacokinetic profile requires careful attention to the experimental protocol. Here are key areas to review:
-
Blood Sampling Schedule:
-
Troubleshooting: The timing of blood collection might not be optimized to capture the peak plasma concentration (Cmax) and the elimination phase accurately. PhGs like acteoside are absorbed relatively quickly.[7][8]
-
Recommendation: Implement a more frequent blood sampling schedule, especially in the initial hours post-administration (e.g., 5, 15, 30, 60, 90, 120 minutes), followed by less frequent sampling to capture the elimination phase (e.g., 4, 8, 12, 24 hours).
-
-
Analytical Method Sensitivity:
-
Troubleshooting: The analytical method may not be sensitive enough to detect the low concentrations of this compound in plasma.
-
Recommendation: Ensure your LC-MS/MS method is validated for sensitivity, linearity, accuracy, and precision for this compound in plasma. The lower limit of quantification (LLOQ) should be sufficient to measure the expected low concentrations.
-
-
Animal Handling and Stress:
-
Troubleshooting: Stress from handling and blood collection can affect gastrointestinal motility and blood flow, leading to variability in drug absorption.
-
Recommendation: Ensure proper acclimatization of the animals and use consistent, minimally stressful techniques for oral administration and blood sampling.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Acteoside in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 40 | 312.54 ± 44.43 | 0.29 ± 0.17 | - | ~1 | [7] |
| 150 | 1126 | 0.36 | 3134 (AUC0-t) | - | [8] |
Table 2: Pharmacokinetic Parameters of Echinacoside in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Not Specified | 612.2 ± 320.4 | 15.0 | - | 0.83 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to improving the bioavailability of this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration and to calculate its absolute oral bioavailability.
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Saline for intravenous administration
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes for blood collection
-
LC-MS/MS system for analysis
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week under standard laboratory conditions. Fast the animals overnight (12 hours) before the experiment with free access to water.
-
Dosing:
-
Oral Group (n=6): Administer this compound (e.g., 50 mg/kg) orally by gavage.
-
Intravenous Group (n=6): Administer this compound (e.g., 5 mg/kg) intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at the following time points:
-
Oral: Pre-dose, 5, 15, 30, 60, 90 minutes, and 2, 4, 8, 12, 24 hours post-dose.
-
Intravenous: Pre-dose, 2, 5, 15, 30, 60, 90 minutes, and 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and to investigate if it is a substrate for efflux transporters like P-glycoprotein.[10][11]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound solution (in HBSS) to the apical (A) side (donor compartment).
-
Add fresh HBSS to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Efflux Assay (Basolateral to Apical - B to A):
-
Add this compound solution to the basolateral (B) side.
-
Add fresh HBSS to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Inhibition Study: Repeat the permeability and efflux assays in the presence of a P-gp inhibitor (e.g., verapamil) to determine if this compound is a P-gp substrate.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux. A significant reduction in the ER in the presence of an inhibitor confirms it is a substrate for that efflux pump.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving this compound bioavailability.
Challenges to Oral Bioavailability of this compound.
Experimental Workflow for a Pharmacokinetic Study.
Signaling Pathway for Improving Bioavailability via Gut Microbiota.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. absolute oral bioavailability: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Cistanoside F HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Cistanoside F during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic issue that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Question: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Answer:
Peak tailing for this compound, a phenylethanoid glycoside, in reversed-phase HPLC is often attributed to a few key factors:
-
Secondary Interactions: The multiple hydroxyl groups in the this compound structure can lead to undesirable secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These interactions can cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound. If the pH is not optimal, it can lead to multiple analyte forms in equilibrium, causing peak broadening and tailing.
-
Column Overload: Injecting an excessive amount of this compound onto the column can lead to a non-linear distribution of the analyte between the stationary and mobile phases, resulting in peak asymmetry.
-
Column Contamination and Degradation: The accumulation of strongly retained sample matrix components or the degradation of the stationary phase can create active sites that interact with this compound, causing peak tailing.
The following flowchart provides a logical workflow for troubleshooting this compound peak tailing:
Figure 1. Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor for a chromatographic peak?
A1: An ideal, symmetrical peak has a tailing factor (Tf) of 1.0. In practice, a Tf value between 0.9 and 1.2 is generally considered acceptable for most applications. However, for high-precision quantitative analysis, a narrower range may be required.
Q2: How can I minimize silanol interactions when analyzing this compound?
A2: To minimize silanol interactions, consider the following strategies:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the free silanol groups are chemically bonded with a small organic group to reduce their activity.
-
Add a Mobile Phase Modifier: Incorporating a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, into the mobile phase can protonate the silanol groups, reducing their interaction with this compound.
-
Increase Mobile Phase Ionic Strength: Adding a salt, such as potassium phosphate, to the mobile phase can also help to mask the silanol groups.
Q3: What are the recommended mobile phase conditions for this compound analysis?
A3: The optimal mobile phase will depend on the specific column being used. However, a common starting point for the analysis of phenylethanoid glycosides like this compound is a gradient elution using a mixture of acetonitrile (B52724) (or methanol) and water, often with an acidic modifier.
| Parameter | Recommended Range/Value | Purpose |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% TFA | Acidic modifier to suppress silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| pH Range | 2.5 - 4.0 | To ensure this compound is in a single ionic form. |
| Column Type | C18, end-capped | Provides good retention and minimizes peak tailing. |
Q4: How do I perform a column wash to address potential contamination?
A4: A general column washing protocol to remove contaminants that may cause peak tailing involves flushing the column with a series of solvents of increasing and decreasing polarity. Always consult the column manufacturer's instructions for specific recommendations.
Experimental Protocols
Protocol 1: Mobile Phase Preparation with pH Adjustment
-
Prepare Aqueous Phase: To prepare 1 L of 0.1% formic acid in water, add 1 mL of formic acid to 999 mL of high-purity water.
-
pH Measurement: Use a calibrated pH meter to measure the pH of the aqueous phase.
-
pH Adjustment (if necessary): Adjust the pH to the desired range (e.g., 2.5-4.0) by adding small amounts of a dilute acid (e.g., phosphoric acid) or base (e.g., ammonium (B1175870) hydroxide).
-
Filtration: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.
-
Degassing: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
Protocol 2: Column Overload Test
-
Prepare a Series of Standards: Prepare a dilution series of your this compound standard, for example, at concentrations of 0.1x, 0.5x, 1x, 2x, and 5x of your typical working concentration.
-
Inject and Analyze: Inject the same volume of each standard onto the HPLC system under your standard operating conditions.
-
Evaluate Peak Shape: Observe the peak shape and tailing factor for each concentration. If the tailing factor increases significantly with increasing concentration, your column is likely overloaded.
-
Action: Reduce the injection volume or the concentration of your sample to a level where the peak shape is symmetrical.
The following diagram illustrates the relationship between the potential causes of peak tailing and the recommended solutions:
Figure 2. Causal relationships of peak tailing and solutions.
Optimizing Cistanoside F Dosage for Maximum Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing Cistanoside F in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary known effects?
This compound is a phenylethanoid glycoside isolated from plants of the Cistanche genus.[1][2] It is recognized for its potent antioxidative properties.[1][2] Research has demonstrated its activity as a Monoacylglycerol Lipase (MGLL) inhibitor, which can enhance the anti-tumor effects of 2-Arachidonoyl Glycerol (2-AG) in bladder cancer models. Additionally, this compound has been shown to improve lipid accumulation and promote myogenic differentiation in C2C12 myotubes.
2. What is the recommended solvent for dissolving this compound and how should I prepare stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[2] For in vitro experiments, DMSO is commonly used. To prepare a stock solution, dissolve this compound in high-purity DMSO to a concentration of 100 mg/mL (204.73 mM); sonication may be required to aid dissolution.[2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can impact solubility.
For in vivo studies, various solvent systems can be employed, including:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline
-
10% DMSO and 90% Corn Oil
3. What are the recommended storage conditions and stability of this compound solutions?
For long-term storage, solid this compound should be kept at 4°C, sealed, and protected from moisture and light. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media can be influenced by factors such as pH and temperature, with phenylethanoid glycosides being susceptible to degradation in alkaline conditions.
Quantitative Data Summary
The effective dosage of this compound can vary significantly depending on the experimental model and the biological effect being investigated. The following tables summarize reported dosages from various studies.
Table 1: In Vitro Dosage of this compound
| Cell Line | Application | Concentration Range | Observed Effect |
| Bladder Cancer Cells | Anti-tumor studies | 4-8 nM | Enhanced the anti-proliferative and anti-metastatic effects of 2-AG. |
| C2C12 Myotubes | Myogenic differentiation and lipid metabolism | 1-10 µM | Ameliorated lipid accumulation and enhanced myogenic differentiation. |
| Rat Thoracic Aorta | Vasorelaxant studies | 10-100 µM | Inhibited norepinephrine-induced contraction. |
Table 2: In Vivo Dosage of this compound and Related Phenylethanoid Glycosides
| Animal Model | Compound | Dosage | Application | Observed Effect |
| Rats | This compound | 8 mg/kg/day | Hypoxia-induced reproductive damage | Restored sperm motility and viability. |
| Mice | C. tubulosa nanopowder (containing Cistanosides) | 4, 8, and 16 g/kg/day | Parkinson's Disease model (MPTP-induced) | Improved behavioral deficits and increased dopamine (B1211576) levels.[3] |
| Rats | Aqueous extract of Cistus ladanifer | 150, 175, and 200 mg/kg (i.p.) | Anti-inflammatory and analgesic studies | Reduced carrageenan-induced paw edema and exhibited analgesic effects.[4] |
Experimental Protocols
Below are detailed protocols for key experiments commonly performed when studying this compound.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%). Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessment of Lipid Accumulation with Oil Red O Staining in C2C12 Myotubes
This protocol is for visualizing and quantifying intracellular lipid droplets in C2C12 cells treated with this compound.
Materials:
-
C2C12 cells
-
Differentiation medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts to confluence and then induce differentiation using a standard differentiation medium. Treat the cells with the desired concentrations of this compound (e.g., 1 or 10 µM) during the differentiation process.[2]
-
Fixation: After the treatment period, wash the cells twice with PBS and then fix them with 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Washing: Discard the fixative and wash the cells twice with distilled water.
-
Isopropanol (B130326) Rinse: Wash the cells with 60% isopropanol for 5 minutes and allow the wells to air dry completely.
-
Oil Red O Staining: Add the Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Visualization: Add water to the wells to prevent drying and visualize the lipid droplets under a microscope. Lipid droplets will appear as red-orange structures.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes on a shaker. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 500-520 nm.
Protocol 3: Western Blot Analysis of Phosphorylated AMPK (p-AMPK)
This protocol describes the detection of the activated form of AMPK in C2C12 cells following treatment with this compound.
Materials:
-
C2C12 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AMPK and anti-total AMPK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat C2C12 cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in aqueous solutions.- High final concentration of DMSO. | - Ensure the final DMSO concentration does not exceed 0.1%.- Prepare fresh dilutions for each experiment.- Consider using a different solvent system for in vivo studies if precipitation is observed. |
| Inconsistent or no observable effect of this compound | - Incorrect dosage.- Degradation of the compound.- Cell line not responsive to the treatment. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.- Ensure proper storage of the compound and its solutions.- Verify the expression of the target pathway components (e.g., MGLL, AMPK) in your cell model. |
| High background in Western blots for p-AMPK | - Non-specific antibody binding. | - Optimize blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies).- Titrate the primary and secondary antibody concentrations.- Ensure thorough washing steps. |
| Variability in Oil Red O staining | - Inconsistent cell density or differentiation.- Uneven staining. | - Ensure a uniform cell seeding density and consistent differentiation protocol.- Gently agitate the plate during staining to ensure even distribution of the dye. |
Signaling Pathways and Visualizations
This compound has been shown to modulate key signaling pathways involved in metabolism and cell survival.
LKB1-AMPKα-mTOR Signaling Pathway in Bladder Cancer
In bladder cancer cells, this compound acts as an MGLL inhibitor, which prevents the breakdown of 2-AG. The sustained levels of 2-AG then activate the LKB1-AMPKα-mTOR signaling axis, leading to the suppression of tumor progression.
AMPK-Dependent Signaling in Myotubes
In C2C12 myotubes, this compound directly activates AMPK, which in turn phosphorylates and inactivates ACC1, a key enzyme in fatty acid synthesis. This leads to a reduction in lipid accumulation and an enhancement of myogenic differentiation.
Experimental Workflow for Investigating this compound
The following diagram illustrates a general workflow for studying the effects of this compound.
References
Technical Support Center: Cistanoside F and Related Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cistanoside (B13011197) F and other phenylethanoid glycosides derived from Cistanche species. It addresses potential issues related to cytotoxicity that may be encountered during in vitro experiments, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is Cistanoside F cytotoxic at high concentrations?
A: Currently, there is limited direct scientific evidence focusing on the cytotoxic effects of purified this compound at high concentrations. One study noted its use at non-cytotoxic concentrations of 4-8 nM to enhance the anti-tumor effects of another compound by inhibiting monoacylglycerol lipase (B570770) (MGLL).[1] Other research on individual cistanosides has often focused on their protective, anti-apoptotic, or anti-inflammatory effects at lower concentrations (e.g., 0.02-2 µM).[2][3]
Q2: Are other related compounds from Cistanche species cytotoxic?
A: Yes, mixtures of Cistanche-derived phenylethanoid glycosides (CPhGs), which include compounds like echinacoside, acteoside, and cistanoside A, have demonstrated dose-dependent cytotoxic effects against various cancer cell lines.[4] These mixtures have been shown to induce apoptosis and pyroptosis, suggesting that at higher concentrations, these compounds can lead to cell death.[4][5][6]
Q3: What are the potential mechanisms of cytotoxicity for Cistanche phenylethanoid glycosides?
A: Studies on CPhG mixtures suggest that cytotoxicity is mediated through the induction of apoptosis via multiple signaling pathways. These can include both extrinsic and intrinsic apoptotic pathways.[5] Key molecular events may involve the activation of caspase cascades, regulation of the Bax/Bcl-2 ratio, and modulation of pathways such as PI3K/AKT and MAPK.[4][6][7]
Q4: I am observing unexpected cell death in my experiments with a Cistanche-derived compound. What should I do?
A: If you are observing unexpected cytotoxicity, it is crucial to systematically troubleshoot your experiment. Refer to the Troubleshooting Guide below for potential causes and solutions, such as verifying compound concentration, checking solvent toxicity, and assessing assay integrity.
Troubleshooting Guide for Unexpected Cytotoxicity
| Issue | Potential Cause | Recommended Action |
| Higher-than-expected cell death at all concentrations | Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in your cell culture medium is non-toxic (typically <0.5% for DMSO). Run a solvent-only control to verify. |
| Compound Instability: The compound may have degraded into a more toxic substance. | Prepare fresh stock solutions. Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[8] | |
| Incorrect Compound Concentration: Errors in calculation or dilution may have resulted in a higher final concentration than intended. | Double-check all calculations for stock solution preparation and serial dilutions. If possible, analytically verify the concentration of the stock solution. | |
| Inconsistent results between experiments | Cell Culture Variability: Cell passage number, confluency, or health can significantly impact sensitivity to treatments. | Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment. |
| Assay Performance: Variability in incubation times, reagent addition, or plate reading can lead to inconsistent data. | Standardize all steps of your cytotoxicity assay protocol. Include positive and negative controls in every experiment to monitor assay performance. | |
| No dose-dependent effect observed | Concentration Range Too Narrow or Too Low: The selected concentration range may not be wide enough to capture the cytotoxic response. | Perform a broad dose-response experiment, for example, from nanomolar to high micromolar ranges, to identify the effective concentration range. |
| Cell Line Resistance: The specific cell line you are using may be resistant to the compound's cytotoxic effects. | Test the compound on a different, potentially more sensitive, cell line. Review literature for known resistance mechanisms in your cell line. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects observed for mixtures of Cistanche phenylethanoid glycosides (CPhGs) in various T-cell lymphoma (TCL) cell lines.
| Cell Line | Treatment | Assay | Time Point | Result |
| HH | CPhGs | CCK-8 | 72 hours | Dose-dependent decrease in cell viability |
| Hut78 | CPhGs | CCK-8 | 72 hours | Dose-dependent decrease in cell viability |
| MyLa | CPhGs | CCK-8 | 72 hours | Dose-dependent decrease in cell viability |
| Jurkat | CPhGs | CCK-8 | 72 hours | Dose-dependent decrease in cell viability |
Note: Specific IC50 values were not provided in the source document, but significant reductions in cell proliferation were noted at concentrations of 40 µM and 80 µM.[4]
Experimental Protocols
Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
This protocol is based on methodologies used to assess the cytotoxicity of CPhGs.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or CPhG mixture) in fresh cell culture medium. Remove the old medium from the wells and replace it with medium containing the various concentrations of the compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for quantifying apoptosis, as referenced in studies on CPhGs.[4]
-
Cell Treatment: Culture and treat cells with the desired concentrations of the test compound in 6-well plates for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).
Visualizations
Signaling Pathways in CPhG-Induced Apoptosis
The diagram below illustrates the potential signaling pathways that may be modulated by Cistanche phenylethanoid glycosides to induce apoptosis in cancer cells, based on available literature.[4]
Caption: Potential apoptotic pathways modulated by CPhGs.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines a logical workflow for investigating the potential cytotoxicity of a compound like this compound.
Caption: General workflow for assessing compound cytotoxicity.
References
- 1. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cistanoside of Cistanche Herba ameliorates hypoxia-induced male reproductive damage via suppression of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cistanoside A promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cistanche phenylethanoid glycosides induce apoptosis and pyroptosis in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cistanche tubulosa phenylethanoid glycosides induce apoptosis in H22 hepatocellular carcinoma cells through both extrinsic and intrinsic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cistanche tubulosa Phenylethanoid Glycosides Induce Apoptosis of Hepatocellular Carcinoma Cells by Mitochondria-Dependent and MAPK Pathways and Enhance Antitumor Effect through Combination with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Preventing Cistanoside F degradation in experimental solutions
Welcome to the Technical Support Center for Cistanoside F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental solutions?
A1: The degradation of this compound, a phenylethanoid glycoside, is primarily influenced by several factors. These include exposure to non-optimal pH levels (both acidic and alkaline), elevated temperatures, and light, particularly UV radiation.[1][2][3][4] Oxidation and the presence of certain enzymes can also contribute to its degradation.[5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored under specific conditions. For storage up to six months, it is recommended to keep the solution at -80°C. For shorter-term storage of up to one month, -20°C is acceptable.[6] It is crucial to store the solutions in sealed, light-resistant containers to protect them from moisture and light.[6]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is advisable to prepare fresh working solutions of this compound for each experiment. If the experiment extends over a long period, consider replenishing the solution periodically. Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Maintain the pH of your experimental solution within a stable, near-neutral range, and avoid high temperatures unless required by the experimental protocol.
Q4: I observed a color change in my this compound solution. What does this indicate?
A4: A color change, such as the appearance of a yellow tint, may suggest oxidative degradation of the compound. This can be triggered by exposure to air (oxygen) or light. To prevent this, it is recommended to use degassed solvents and to handle the solution in a low-light environment.
Q5: Can I use sonication or heat to dissolve this compound if it precipitates?
A5: Yes, if precipitation occurs during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[6] However, it is important to avoid prolonged exposure to high temperatures to prevent thermal degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in a multi-day experiment. | Degradation in aqueous solution over time. | Prepare fresh working solutions daily. If possible, replenish the experimental medium with a freshly prepared this compound solution every 24-48 hours. |
| Precipitation of this compound in the stock solution upon thawing. | The concentration of the stock solution is too high, or moisture has contaminated the solvent. | Before use, allow the vial to equilibrate to room temperature. If precipitation persists, gently warm and sonicate the solution to redissolve the compound. To prevent this, consider preparing stock solutions at a slightly lower concentration and ensure the use of anhydrous solvents. |
| Inconsistent experimental results. | Degradation of this compound due to improper handling or storage. | Review your storage and handling procedures. Ensure that stock solutions are stored at the correct temperature and are protected from light. Use fresh dilutions for each experiment and minimize the exposure of the solutions to ambient conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into other products. | This indicates that your current experimental conditions are causing the compound to degrade. It is advisable to conduct a forced degradation study to identify the degradation products and to optimize your experimental conditions (e.g., pH, temperature, solvent) to enhance stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to reach room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mg/mL.
-
To aid dissolution, you can gently vortex the solution. If necessary, brief sonication in a water bath can be applied.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[6]
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
-
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, and 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, and collect samples at various time points.
-
Thermal Degradation: Place an aliquot of the this compound solution in an incubator at an elevated temperature (e.g., 60°C). Collect samples at various time points.
-
Photodegradation: Expose an aliquot of the this compound solution to light in a photostability chamber. Wrap a control sample in aluminum foil to protect it from light. Collect samples at various time points.
-
Analysis: Analyze all the collected samples using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of degradation products.
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of phenylethanoid glycosides, the following degradation pathways can be proposed:
-
Hydrolysis: The glycosidic bonds in this compound are susceptible to cleavage under acidic or alkaline conditions. This would result in the loss of the sugar moieties. The ester linkage is also prone to hydrolysis, which would lead to the separation of the caffeoyl group.
-
Oxidation: The phenolic hydroxyl groups present in the this compound structure are susceptible to oxidation, which could lead to the formation of quinone-type structures.
Logical Workflow for Investigating this compound Degradation
Proposed Hydrolytic Degradation of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cistanoside F and Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from cistanoside (B13011197) F in fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and address potential issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Cistanoside F and why might it interfere with fluorescent assays?
This compound is a phenylethanoid glycoside isolated from plants of the Cistanche genus.[1] Phenylethanoid glycosides are a class of natural compounds known for their antioxidant and other biological activities.[1][2][3] Like many natural products, these compounds can potentially interfere with fluorescence-based assays.[4] Interference can arise from two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[4]
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the signal and potentially a false-negative result.[5]
Q2: Is there specific data on the fluorescent properties of this compound?
Currently, there is limited publicly available data specifically detailing the excitation and emission spectra of this compound. However, phenylethanoid glycosides as a class contain phenolic and acrylic acid moieties which can exhibit fluorescence. Therefore, it is crucial to experimentally determine if this compound interferes with your specific assay conditions.
Q3: How can I determine if this compound is interfering with my assay?
The most direct way is to run control experiments. The two key control experiments are an autofluorescence check and a quenching assay. These will help you determine if this compound is contributing to or reducing the fluorescence signal in your experiment.
Troubleshooting Guides
Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.
This may be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot high fluorescence signals.
Experimental Protocol 1: Autofluorescence Assessment
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer. The concentrations should cover the range used in your main experiment.
-
Dispense the dilutions into the wells of a black, opaque microplate.
-
Include wells with assay buffer only as a blank control.
-
Using a fluorescence microplate reader, measure the fluorescence at the same excitation and emission wavelengths used for your primary assay.
Data Analysis and Interpretation:
| This compound Concentration | Raw Fluorescence (RFU) | Blank Fluorescence (RFU) | Net Fluorescence (RFU) |
| 0 µM (Blank) | 105 | 105 | 0 |
| 1 µM | 150 | 105 | 45 |
| 10 µM | 550 | 105 | 445 |
| 100 µM | 2500 | 105 | 2395 |
A concentration-dependent increase in the net fluorescence indicates that this compound is autofluorescent under your experimental conditions.
Issue 2: Unexpectedly low fluorescence signal in the presence of this compound.
This could be due to a quenching effect of this compound on your fluorescent probe.
Troubleshooting Workflow:
References
Cistanoside F off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cistanoside F in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phenylethanoid glycoside isolated from plants of the Cistanche species.[1][2] It is known to possess antioxidative properties and has been identified as a potent inhibitor of Monoacylglycerol Lipase (MGLL).[3] Its inhibitory action on MGLL can enhance the anti-tumor effects of 2-Arachidonoyl Glycerol (2-AG) in bladder cancer models by activating the LKB1-AMPKα-mTOR signaling pathway.[3]
Q2: What is the primary known target of this compound?
A2: The primary known target of this compound is Monoacylglycerol Lipase (MGLL), an enzyme that metabolizes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[3]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available data from broad-panel off-target screening (e.g., kinase or receptor panels) for this compound. However, a significant off-target effect in the context of in vitro assays has been identified: this compound, as a phenylethanoid glycoside containing a caffeyl group, can interfere with tetrazolium-based cell viability assays like the MTT assay.[1][2][4] This interference can lead to inaccurate measurements of cell viability.
Q4: My MTT assay results show an unexpected increase in cell viability after treatment with this compound. Is this a real effect?
A4: It is highly probable that this is an artifact of the MTT assay. Phenylethanoid glycosides, including compounds structurally similar to this compound, have been shown to directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[1][2][4] This leads to a false-positive signal, making the compound appear to increase cell viability or mask its cytotoxic effects. It is crucial to validate findings from MTT assays with alternative methods.
Troubleshooting Guide: Inconsistent Cell Viability Assay Results
Issue: Unexpected Results with MTT Assay
Users may observe a dose-dependent increase in absorbance, suggesting increased cell viability, or a lack of expected cytotoxicity when using the MTT assay with this compound.
Table 1: Troubleshooting MTT Assay Interference
| Observation | Potential Cause | Recommended Action |
| Increased absorbance (viability) with increasing this compound concentration. | Direct reduction of MTT reagent by this compound.[1][2][4] | 1. Confirm Interference: Run a cell-free control by adding this compound to media with MTT but without cells. An increase in absorbance confirms direct reduction. 2. Use an Alternative Assay: Switch to a non-tetrazolium-based viability assay such as the CCK-8 assay, Hoechst 33342 staining, or an Annexin V-FITC/PI apoptosis assay.[4][5][6] |
| High variability between replicate wells. | Incomplete solubilization of formazan crystals or interference from the compound. | Ensure complete dissolution of formazan crystals by vigorous mixing. If variability persists, switch to an alternative assay. |
| Masked cytotoxicity. | The direct reduction of MTT by this compound is likely counteracting the signal reduction from cytotoxic effects.[4] | Utilize assays that measure different markers of cell death, such as membrane integrity (PI staining) or apoptosis (Annexin V staining).[1][6] |
Quantitative Data
While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, research on related phenylethanoid glycosides from Cistanche species indicates potential cytotoxicity that can be masked by MTT assay interference.
Table 2: Comparative Cell Viability Data for Phenylethanoid Glycosides (Echinacoside and Acteoside) from Cistanche tubulosa on EA.hy926 Cells[4]
| Compound | Concentration (µM) | MTT Assay (% Viability) | CCK-8 Assay (% Viability) |
| Echinacoside | 12.5 | ~100% | 75.5% |
| 25 | 166.3% | 45.1% | |
| 50 | 174.1% | 43.7% | |
| Acteoside | 12.5 | ~100% | 85.5% |
| 25 | 205.8% | 51.8% | |
| 50 | 224.3% | 34.3% |
Note: This data illustrates the discrepancy between MTT and a more reliable assay (CCK-8) for this class of compounds. Similar caution is warranted for this compound.
Experimental Protocols
Protocol 1: CCK-8 Cell Viability Assay
This protocol is an alternative to the MTT assay and is less susceptible to interference from reducing compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).[5]
-
Compound Treatment: Add desired concentrations of this compound to the wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.[5][7]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.[5][7]
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[5][7]
Protocol 2: Hoechst 33342 Staining for Apoptosis
This method allows for the visualization of nuclear morphology changes associated with apoptosis.
-
Cell Treatment: Culture and treat cells with this compound in an appropriate vessel for fluorescence microscopy.
-
Prepare Staining Solution: Dilute Hoechst 33342 stock solution (e.g., 10 mg/mL) 1:2000 in PBS to a working concentration of 5 µg/mL.[4]
-
Staining: Remove the culture medium and add the Hoechst staining solution to cover the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[4]
-
Washing: Remove the staining solution and wash the cells three times with PBS.[4]
-
Imaging: Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission ~350/461 nm). Apoptotic cells will exhibit condensed, brightly stained nuclei.[4]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Induce Apoptosis: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.[8]
-
Cell Pellet: Centrifuge the cell suspension and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Visualizations
Caption: Troubleshooting workflow for MTT assay interference.
Caption: Known signaling pathway of this compound.
Caption: Logical relationships in Annexin V/PI assay.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. static.igem.org [static.igem.org]
- 9. kumc.edu [kumc.edu]
Technical Support Center: Synthesis of Cistanoside F Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Cistanoside F and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Yield and Efficiency
Q1: My overall yield for the synthesis of this compound derivatives is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of phenylethanoid glycosides (PhGs) like this compound are a frequent challenge due to the multi-step nature of the process and the sensitivity of the intermediates.[1] Key factors contributing to low yields include:
-
Inefficient Glycosylation: The formation of the glycosidic bond is a critical and often low-yielding step. Optimizing this reaction is paramount.
-
Degradation of Intermediates: PhGs can be unstable under harsh pH conditions (either strongly acidic or basic).[1] Maintaining neutral or mildly acidic/basic conditions during reactions and workup is crucial.
-
Oxidation: The phenolic moieties are susceptible to oxidation. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent this side reaction.[1]
-
Suboptimal Protecting Group Strategy: Inefficient protection or deprotection steps can lead to a mixture of products and lower the yield of the desired compound.
Q2: How can I improve the efficiency and stereoselectivity of the critical glycosylation step?
A2: The glycosylation step, which forms the key bond between the sugar moiety and the aglycone, is critical for success. Several factors can be optimized:
-
Choice of Glycosyl Donor and Promoter: The Koenigs-Knorr reaction, which uses a glycosyl halide (e.g., bromide or chloride) with a promoter like silver carbonate or silver triflate, is a classic method.[1] The reactivity of the donor is influenced by its protecting groups.
-
Use of Participating Groups: To control the stereochemistry of the newly formed glycosidic bond, a "participating group," such as an acetyl group, at the C-2 position of the glycosyl donor is highly recommended. This helps ensure the formation of the desired anomer and can significantly improve yield.[1]
-
Reaction Temperature and Time: Careful control of temperature is essential. Many glycosylation reactions are initiated at very low temperatures (e.g., -78°C) and allowed to warm slowly to room temperature to manage the reaction rate and minimize the formation of side products.[1][2]
Section 2: Protecting Group Strategy
Q3: What is a robust protecting group strategy for synthesizing this compound derivatives?
A3: A successful synthesis relies on an orthogonal protecting group strategy, where different protecting groups can be selectively removed without affecting others.[1] This is essential for complex molecules with multiple reactive hydroxyl groups.
-
Orthogonal Protection: Employ groups that are stable under different reaction conditions. For example, use silyl (B83357) ethers for phenolic hydroxyls, acetals for diols on the sugar, and benzyl (B1604629) ethers for other hydroxyls.[1]
-
Common Protecting Groups: Acyl, alkyl, silyl, and benzyl groups are commonly used.[3] The choice depends on the stability required and the conditions for removal. For instance, tert-Butoxycarbonyl (Boc) is acid-labile, while 9-Fluorenylmethyloxycarbonyl (Fmoc) is base-labile.[4]
Table 1: Common Protecting Groups for Hydroxyl Functions and Their Deprotection Conditions
| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |
| Alcohols/Phenols | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) |
| Alcohols/Phenols | Acetyl | Ac | Mild base (e.g., K₂CO₃, MeOH) or acid |
| Alcohols/Phenols | tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride source (e.g., TBAF) or acid (e.g., HCl)[5] |
| Diols (Sugar) | Isopropylidene acetal | - | Mild acid (e.g., aqueous AcOH) |
| Carboxylic Acids | Methyl/Ethyl ester | Me/Et | Base-mediated hydrolysis (e.g., LiOH, NaOH)[5] |
Section 3: Purification Challenges
Q4: I am struggling to purify my target this compound derivative. The product co-elutes with impurities during column chromatography. What can I do?
A4: The purification of highly polar PhGs is notoriously difficult due to the presence of structurally similar byproducts.[1] Here are some strategies to improve separation:
-
Optimize Flash Chromatography:
-
Solvent System: A gradient elution is often more effective than an isocratic (single solvent mixture) one. Start with a less polar solvent system (e.g., dichloromethane (B109758)/methanol or ethyl acetate (B1210297)/methanol) and gradually increase the polarity.[1]
-
Stationary Phase: Consider using different types of silica (B1680970) gel or alternative stationary phases like reversed-phase C18 silica.
-
-
Advanced Purification Techniques:
Experimental Protocols
General Protocol for a Koenigs-Knorr Glycosylation Reaction
This protocol outlines a general procedure for the glycosylation step, a crucial part of this compound derivative synthesis. Note: This is a generalized protocol and must be optimized for specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (argon or nitrogen).
-
Dissolve the aglycone (the non-sugar part) and a promoter (e.g., silver carbonate) in an anhydrous solvent (e.g., dichloromethane or toluene) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the mixture to the desired starting temperature (e.g., -40°C to -78°C) using a dry ice/acetone bath.
-
-
Reaction:
-
Dissolve the glycosyl donor (e.g., an acetyl-protected glycosyl bromide) in a minimal amount of anhydrous solvent.
-
Add the glycosyl donor solution dropwise to the cooled aglycone mixture over 30-60 minutes.
-
Stir the reaction mixture at the low temperature for a specified time (e.g., 2 hours), then allow it to warm slowly to room temperature and stir overnight.
-
-
Workup and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Visualizations: Pathways and Workflows
Signaling Pathway
This compound has been shown to exert therapeutic effects by modulating key metabolic signaling pathways. One such pathway involves AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cistanoside F protocol refinement for reproducible results
Cistanoside F Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols to achieve reproducible and reliable results. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the use of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Solubility / Precipitation in Media | This compound has limited solubility in aqueous solutions. The compound may be precipitating out of the cell culture media. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. When preparing working solutions, dilute the stock in pre-warmed (37°C) media. 3. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to avoid solvent-induced cytotoxicity. 4. Vortex the final working solution gently before adding it to the cells. |
| Inconsistent or No Biological Activity | The effective concentration of this compound has not been optimized for your specific cell line or experimental model. The compound may have degraded. | 1. Perform a dose-response experiment to determine the optimal concentration range (e.g., 0.1 µM to 100 µM). 2. Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. 3. Verify the purity and identity of your this compound sample via analytical methods like HPLC or LC-MS. |
| High Background Signal in Assays | This compound may possess intrinsic fluorescent or colorimetric properties that interfere with certain assay readouts (e.g., MTT, fluorescence-based assays). | 1. Run a "compound-only" control (this compound in media without cells) to quantify its intrinsic signal. 2. Subtract the background signal from your experimental readings. 3. If interference is significant, consider using an alternative assay that relies on a different detection method (e.g., a luminescence-based viability assay instead of MTT). |
| Variability Between Experimental Replicates | Inconsistent cell seeding density, variations in treatment duration, or edge effects in multi-well plates can lead to high variability. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for adding reagents. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. 4. Standardize all incubation times precisely. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). This compound has poor solubility in aqueous solutions, and DMSO is an effective solvent.
Q2: How should I store this compound solutions?
A2: For long-term storage, the powdered form of this compound should be stored at -20°C, protected from light and moisture. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, a stock solution can be kept at 4°C for a few days.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration can vary significantly depending on the cell type and the specific biological endpoint being measured. Based on available literature for similar phenylethanoid glycosides, a common starting range for a dose-response experiment is between 1 µM and 50 µM. Below is a table with example data for determining the optimal concentration.
Table 1: Example Dose-Response Data for this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 88.3 ± 6.2 |
| 25 | 75.1 ± 5.5 |
| 50 | 60.7 ± 4.9 |
Q4: Can I use this compound in animal studies?
A4: Yes, but the formulation and delivery vehicle are critical. Due to its poor water solubility, a suspension may need to be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) with a small amount of Tween 80. The appropriate dosage and administration route must be determined empirically for your specific animal model.
Detailed Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a general workflow for assessing the neuroprotective effects of this compound against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture media at 2x the final desired concentrations.
-
Remove the old media from the cells and add 50 µL of fresh media.
-
Add 50 µL of the 2x this compound working solutions to the appropriate wells. Include a vehicle control (0.1% DMSO).
-
Incubate for 12-24 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a 2x working solution of an oxidative agent (e.g., 200 µM H₂O₂) in serum-free media.
-
Remove the this compound-containing media from the wells.
-
Add 100 µL of the H₂O₂ solution to induce cell stress. Do not add H₂O₂ to the negative control wells.
-
Incubate for 4-6 hours.
-
-
Assessment of Cell Viability:
-
Use a commercially available cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Follow the manufacturer's instructions to measure cell viability.
-
Record the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the viability of the untreated, unstressed control cells to 100%.
-
Calculate the percentage of neuroprotection afforded by this compound relative to the cells treated only with H₂O₂.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro neuroprotection assay using this compound.
Signaling Pathway Visualization
This compound, like other phenylethanoid glycosides, may exert its antioxidant effects by modulating the Nrf2/HO-1 signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed Nrf2/HO-1 signaling pathway modulated by this compound.
Cistanoside F quality control and purity assessment
Welcome to the technical support center for Cistanoside F quality control and purity assessment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
A1: this compound is a phenylethanoid glycoside isolated from plants of the Cistanche species.[1] Like other phenylethanoid glycosides, it is known for its potential biological activities, including antioxidative effects.[1] Robust quality control and purity assessment are crucial to ensure the identity, purity, and potency of this compound in research and pharmaceutical development. This guarantees the reliability and reproducibility of experimental results and the safety of potential therapeutic applications.
Q2: What are the primary analytical methods for assessing the purity of this compound?
A2: The most common analytical methods for the purity assessment of this compound and other phenylethanoid glycosides are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[2][3][4] HPLC-UV is a widely available and robust technique for quantification, while UPLC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting low-level impurities and for analysis in complex biological matrices.[5]
Q3: How can I confirm the identity of this compound?
A3: The identity of this compound can be confirmed by a combination of techniques:
-
Chromatographic Retention Time: Comparing the retention time of the sample peak with that of a certified reference standard under identical HPLC or UPLC conditions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the accurate mass of the molecule. The deprotonated molecule [M-H]⁻ is a primary ion to observe in negative electrospray ionization (ESI-) mode. Tandem MS (MS/MS) can be used to compare the fragmentation pattern with that of a reference standard or with published data.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for the definitive structural elucidation of this compound and for identifying impurities.[6][7][8][9]
Q4: What are some common challenges in the analysis of this compound?
A4: A significant challenge in the analysis of this compound is its potential co-elution with structurally similar isomers.[10] The high polarity of phenylethanoid glycosides can also make chromatographic separation from other polar compounds in crude extracts difficult.[10] Additionally, these compounds can be susceptible to degradation under extreme pH, temperature, or light exposure, which needs to be considered during sample preparation and analysis.[10]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. 4. Presence of active sites on the column. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH; adding a small amount of acid like formic or acetic acid can improve peak shape for phenolic compounds.[10] 3. Reduce the injection volume or dilute the sample. 4. Use a different type of column or modify the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Leaks in the HPLC system. 4. Poor column equilibration. | 1. Ensure proper mixing and degassing of the mobile phase.[11] 2. Use a column oven to maintain a consistent temperature.[12] 3. Check for leaks at all fittings and connections.[12][13] 4. Increase the column equilibration time before injection.[12] |
| Extraneous Peaks (Ghost Peaks) | 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. 3. Sample degradation. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler method. 3. Prepare fresh samples and store them appropriately, protected from light and at a cool temperature. |
| Poor Resolution Between this compound and Impurities/Isomers | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Optimize the gradient elution program, adjusting the ratio of organic solvent to aqueous phase.[10] 2. Test different stationary phases (e.g., C18, Phenyl-Hexyl). 3. Reduce the flow rate to increase separation efficiency. |
UPLC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | 1. Poor ionization efficiency. 2. Ion suppression from matrix components. 3. Incorrect mass spectrometer settings. 4. Sample degradation. | 1. Optimize the mobile phase pH and additives (e.g., formic acid, ammonium (B1175870) formate). 2. Improve sample clean-up (e.g., solid-phase extraction) or dilute the sample. 3. Tune the mass spectrometer for this compound, optimizing parameters like capillary voltage and gas flows.[3] 4. Prepare fresh samples and keep them cool in the autosampler. |
| Inconsistent Fragmentation Pattern | 1. Fluctuating collision energy. 2. Presence of co-eluting compounds. | 1. Ensure the collision energy is optimized and stable for the specific parent ion. 2. Improve chromatographic separation to isolate the peak of interest before fragmentation. |
| High Background Noise | 1. Contaminated mobile phase or system. 2. Leaks in the LC or MS system. | 1. Use high-purity solvents and flush the entire system. 2. Perform a thorough leak check on both the UPLC and the mass spectrometer. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment of this compound
This protocol provides a general method for the purity assessment of this compound in a bulk substance or extract.
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade) for sample preparation
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in methanol at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: UPLC-MS/MS Quantification of this compound
This protocol is suitable for the sensitive quantification of this compound.
1. Materials and Reagents:
-
As per HPLC-UV protocol, but with UPLC/MS-grade solvents.
2. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
3. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min[14] |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 kV[3] |
| Source Temperature | 100°C[3] |
| MRM Transitions | To be determined by infusing a standard solution. A potential transition could be based on the loss of the caffeoyl and pentosyl units.[2] |
4. Sample Preparation:
-
Prepare standard and sample solutions as in the HPLC-UV protocol, but at lower concentrations (e.g., in the ng/mL to µg/mL range).
5. Data Analysis:
-
Quantification is performed by creating a calibration curve from the peak areas of the reference standard at multiple concentrations.
Quantitative Data Summary
Table 1: Typical Analytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[15] |
| Precision (%RSD) | ≤ 2.0%[15][16] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10:1[17] |
| Robustness | Results should remain unaffected by small, deliberate variations in method parameters. |
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₂₈O₁₃ |
| Molecular Weight | 488.44 g/mol |
| [M-H]⁻ (m/z) | 487.1452 (Observed in a study)[2] |
| Key MS/MS Fragments (m/z) | 179 (Caffeic acid), 161 (Caffeic acid - CO₂), 135[2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. use of nmr in structure ellucidation | PDF [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. lcms.cz [lcms.cz]
- 14. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Overcoming Poor Water Solubility of Cistanoside F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Cistanoside F during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
10% DMSO and 90% Corn Oil.[1]
Q2: What are the primary challenges encountered due to the poor water solubility of this compound?
A2: The primary challenges include:
-
Low Bioavailability: Poor dissolution in the gastrointestinal tract leads to reduced absorption and lower systemic exposure.[3][4]
-
Difficulty in Formulation: Challenges in preparing aqueous solutions for in vitro assays and parenteral dosage forms.
-
Inaccurate In Vitro Results: Precipitation of the compound in aqueous cell culture media can lead to erroneous data in efficacy and toxicity studies.[3]
-
Dose Limitation: The need for large volumes of administration for in vivo studies due to low solubility.
Q3: What are the recommended strategies to enhance the water solubility of this compound?
A3: Several techniques can be employed to improve the solubility and dissolution rate of this compound:
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution.[5][6]
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its apparent water solubility.[7][8]
-
Nanonization: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[9][10][11]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during in vitro cell culture experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Aqueous Solubility Limit | Prepare a high-concentration stock solution of this compound in DMSO. When diluting into the aqueous cell culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%) and that the final this compound concentration does not exceed its solubility limit in the mixed solvent system. | This compound remains in solution throughout the experiment, providing accurate and reproducible results. |
| Interaction with Media Components | Evaluate the solubility of this compound in different types of cell culture media. Components like salts and proteins can affect solubility. | Identification of a compatible medium that maintains this compound in a solubilized state. |
| Temperature and pH Effects | Ensure the pH and temperature of the experimental setup are controlled and consistent, as these factors can influence the solubility of phenolic compounds like this compound. | Minimized precipitation due to environmental fluctuations. |
Issue 2: Low and variable oral bioavailability observed in animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution in GI Tract | Formulate this compound using solubility enhancement techniques such as solid dispersion or cyclodextrin complexation to improve its dissolution rate. | Increased rate and extent of this compound dissolution in simulated gastric and intestinal fluids, leading to higher and more consistent plasma concentrations. |
| Insufficient Wetting of the Compound | Micronize or nanonize this compound to increase its surface area, thereby improving wettability and dissolution. | Enhanced contact between the drug particles and the dissolution medium, facilitating faster solubilization. |
| First-Pass Metabolism | Co-administer this compound with a bioenhancer or use a formulation that promotes lymphatic transport (e.g., lipid-based formulations) to bypass hepatic first-pass metabolism. | Increased systemic availability of the parent compound. |
Quantitative Data Summary
| Technique | Example Compound | Carrier/Method | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | Cefixime | β-Cyclodextrin | 6.77-fold greater dissolution rate than the pure drug. | |
| Azithromycin | PEG 6000 (1:7 ratio) | >49% drug released from solid dispersion after 1 hour. | [12] | |
| Cyclodextrin Complexation | Hyperoside | 2-hydroxypropyl-β-cyclodextrin | 9-fold enhancement in water solubility. | |
| Gallic Acid | HPβ-CD | Over 100-fold improvement in solubility. | [13] | |
| Nanonization | Sotorasib | Wet media milling | Uniform nanocrystals (173 ± 21.54 nm) with >95% drug release in 5 minutes. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a suitable Poloxamer (e.g., Poloxamer 188)
-
Methanol (B129727) or Ethanol (ACS grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:5 drug-to-polymer ratio). Dissolve both components in a minimal amount of a common volatile solvent like methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate (in comparison to the pure drug), and physical state (using techniques like DSC and XRD to confirm the amorphous nature of the drug).[15][16]
Protocol 2: Preparation of this compound - β-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD for higher solubility)
-
Water-Methanol solution (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Molar Ratio: Determine the molar ratio for complexation (typically 1:1). Weigh the appropriate amounts of this compound and β-cyclodextrin.
-
Kneading: Place the β-cyclodextrin in a mortar and add a small amount of the water-methanol solution to form a paste.
-
Add this compound to the paste and knead thoroughly for 45-60 minutes. During this process, maintain a suitable consistency by adding small amounts of the solvent mixture as needed.
-
Drying: Dry the resulting paste-like mass in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex in the mortar and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, XRD, and NMR spectroscopy. Evaluate the phase solubility to determine the increase in aqueous solubility.[7][17]
Protocol 3: Formulation of this compound Nanoparticles by Emulsion-Solvent Evaporation Method
Objective: To increase the dissolution velocity and bioavailability of this compound by reducing its particle size to the nanoscale.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or Polycaprolactone (PCL)
-
Dichloromethane (DCM) or Acetone (as the organic solvent)
-
Polyvinyl alcohol (PVA) or Pluronic® F-68 (as a stabilizer)
-
Deionized water
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., 10 mg of this compound and 50 mg of PLGA) in an organic solvent (e.g., 5 mL of acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 0.2% w/v PVA in 50 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm for 5 minutes) or sonicating to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 20 minutes). Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove the excess stabilizer and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder for long-term storage and characterization.
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency. Perform in vitro release studies to assess the dissolution profile.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway involving this compound and the general workflows for the described experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 97411-47-7 | MOLNOVA [molnova.com]
- 3. This compound | NADPH-oxidase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 8. researchgate.net [researchgate.net]
- 9. biorlab.com [biorlab.com]
- 10. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Cistanoside F stability in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cistanoside F under various pH conditions. Given the limited direct studies on this compound, this guide leverages data from closely related phenylethanoid glycosides (PhGs), such as acteoside (verbascoside), to provide insights into its expected stability profile.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of different pH?
A1: While specific data for this compound is limited, studies on analogous phenylethanoid glycosides, like acteoside, suggest that this compound is likely more stable in acidic conditions (pH 3-5) and less stable in neutral to alkaline environments (pH ≥ 7). In neutral and alkaline solutions, degradation, primarily through hydrolysis, is expected to occur.
Q2: What are the likely degradation products of this compound under various pH conditions?
A2: The degradation of phenylethanoid glycosides often involves the hydrolysis of ester and glycosidic bonds. For acteoside, degradation products include isoacteoside (B1238533) and caffeic acid. It is plausible that this compound would undergo similar degradation pathways, yielding related breakdown products.
Q3: How should I store this compound solutions to ensure stability?
A3: For short-term storage, it is advisable to prepare this compound solutions in a slightly acidic buffer (pH 3-5) and store them at low temperatures (e.g., 4°C) and protected from light. For long-term storage, it is best to store the compound in a solid, dry form at -20°C or -80°C.[1]
Q4: Are there any analytical methods suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for quantifying this compound and its potential degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the intact compound and its degradants are well-separated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | The pH of the solution may be neutral or alkaline, leading to hydrolysis. | Prepare solutions in a slightly acidic buffer (pH 3-5). Verify the pH of your solution. |
| The solution may be exposed to elevated temperatures or light. | Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and in light-protected containers. | |
| Appearance of unknown peaks in HPLC chromatogram over time. | These are likely degradation products of this compound. | Use a stability-indicating HPLC method to separate and identify these peaks. Mass spectrometry can be used for structural elucidation of the degradation products. |
| Inconsistent results in stability studies. | The initial concentration of this compound may not have been accurately determined. | Ensure the use of a validated analytical method for the initial quantification of this compound. |
| Buffer composition may be affecting stability. | Use standard buffers and ensure their pH is stable over the course of the experiment. |
Data Presentation
The following table summarizes the stability data for acteoside (verbascoside), a structurally similar phenylethanoid glycoside, which can be used as a proxy to estimate the stability of this compound.
Table 1: Stability of Acteoside (Verbascoside) at Different pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Acteoside (%) | Reference |
| 3 | Not specified | 24 | 100 | [2] |
| 7 | Not specified | 24 | 62.4 | [2] |
| 2.0 | 25 | 28 days | More stable than at higher pH | [3] |
| 5.5 | 25 | 28 days | Less stable than at pH 2.0 | [3] |
| 7.4 | 25 | 28 days | Less stable than at pH 5.5 | [3] |
| 8.0 | 25 | 28 days | Fastest degradation | [3] |
| 11.0 | 25 | 28 days | More stable than at pH 8.0 | [3] |
Note: The stability of this compound may vary from that of acteoside. This data should be used as a general guideline.
Experimental Protocols
Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in solutions of varying pH.
1. Materials:
- This compound reference standard
- HPLC-grade methanol (B129727) and water
- Buffer solutions of various pH (e.g., pH 3, 5, 7, 9, and 11). Recommended buffers:
- pH 3: Citrate buffer
- pH 5: Acetate buffer
- pH 7: Phosphate buffer
- pH 9: Borate buffer
- pH 11: Carbonate-bicarbonate buffer
- HPLC system with a UV or MS detector
- Validated stability-indicating HPLC method
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
- Preparation of Test Solutions:
- For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask.
- Add the respective buffer to the flask to achieve the desired final concentration (e.g., 50 µg/mL).
- Prepare a sufficient number of vials for each pH to allow for sampling at multiple time points.
- Incubation:
- Store the vials at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
- Sampling:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each pH solution.
- Immediately quench the degradation by adding an equal volume of a suitable solvent (e.g., methanol with 0.1% formic acid) to stabilize the sample.
- HPLC Analysis:
- Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining at each time point.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the natural logarithm of the concentration of this compound versus time for each pH.
- If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
- The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Mandatory Visualization
Caption: Workflow for pH Stability Testing of this compound.
Caption: Potential Degradation Pathway of this compound.
References
Validation & Comparative
Cistanoside F vs. Acteoside: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent phenylethanoid glycosides, Cistanoside F and acteoside (also known as verbascoside). Both compounds, often isolated from plants of the Cistanche genus, are recognized for their significant biological activities. This analysis synthesizes available experimental data to offer a comparative perspective on their efficacy in combating oxidative stress.
Quantitative Comparison of Antioxidant Activities
The following tables summarize the available quantitative data for the in vitro antioxidant activities of this compound and acteoside. It is important to note that while extensive quantitative data is available for acteoside, the data for this compound is more limited in the current literature.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 Value | Source(s) |
| Acteoside | 4.28 µg/mL | [1] |
| 11.4 µM | ||
| This compound | Data not available | - |
| Qualitative Data | Stronger than α-tocopherol | [2] |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 Value | Source(s) |
| Acteoside | 6.47 µg/mL | |
| This compound | Data not available | - |
Table 3: Superoxide (B77818) Anion (O₂⁻) Radical Scavenging Activity
| Compound | IC50 Value | Source(s) |
| Acteoside | 30.31% inhibition at 25 µg/mL | [1] |
| This compound | Data not available | - |
| Qualitative Data | Stronger than α-tocopherol | [2] |
Mechanistic Insights into Antioxidant Action
Acteoside has been shown to exert its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals through electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms.[3] Furthermore, acteoside has been demonstrated to modulate key signaling pathways involved in the cellular antioxidant response. Notably, it can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .[1][4] This pathway plays a crucial role in the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, acteoside enhances the endogenous antioxidant capacity of cells.[4][5] Studies have also indicated its involvement in the Nrf2/HO-1 pathway .[5] Additionally, acteoside has been found to inhibit pro-inflammatory and oxidative stress-related signaling pathways such as p38, TNF-α, PI3K/AKT, and NF-κB.[6]
The precise signaling pathways through which This compound mediates its antioxidant effects are less characterized in the available literature. However, its structural similarity to acteoside suggests it may operate through comparable mechanisms, including direct radical scavenging. One study indicates that this compound exhibits strong free radical scavenging activities against DPPH and superoxide anion radicals, surpassing the efficacy of α-tocopherol.[2]
Figure 1. Simplified signaling pathway of acteoside's antioxidant action.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and serve as a reference for researchers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : Dissolve this compound or acteoside in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure :
-
Add a specific volume of the sample or standard (e.g., ascorbic acid) at various concentrations to a 96-well plate or cuvettes.
-
Add the DPPH working solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[7]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation : Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare serial dilutions of this compound or acteoside as described for the DPPH assay.
-
Assay Procedure :
-
Add a small volume of the sample or standard (e.g., Trolox) to a 96-well plate or cuvettes.
-
Add the diluted ABTS•+ working solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).[7]
-
-
Measurement : Measure the decrease in absorbance at 734 nm.
-
Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Figure 2. Generalized workflow for in vitro antioxidant assays.
Superoxide Anion (O₂⁻) Radical Scavenging Assay
This assay determines the ability of a compound to scavenge superoxide radicals, which are generated in vitro by systems such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system.
-
Reagent Preparation : Prepare solutions of nitroblue tetrazolium (NBT), NADH, and PMS in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Sample Preparation : Prepare serial dilutions of this compound or acteoside.
-
Assay Procedure :
-
In a 96-well plate, add the sample solution, NBT, and NADH.
-
Initiate the reaction by adding PMS.
-
The superoxide radicals generated reduce NBT to formazan (B1609692), which is a colored product.
-
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 560 nm) kinetically or at a fixed time point.[9]
-
Calculation : The scavenging activity is determined by the reduction in formazan formation in the presence of the test compound compared to the control. The IC50 value is then calculated.
Conclusion
Both this compound and acteoside are potent phenylethanoid glycosides with significant antioxidant properties. The available data strongly supports the robust antioxidant capacity of acteoside, with established IC50 values in various in vitro assays and well-documented mechanisms of action involving the activation of the Nrf2 signaling pathway.
While direct quantitative comparisons are currently limited by the lack of specific IC50 values for this compound in the public domain, qualitative evidence suggests it also possesses strong radical scavenging capabilities, outperforming α-tocopherol. The structural similarities between the two compounds imply that this compound may share some of the antioxidant mechanisms of acteoside.
Further research is warranted to quantify the antioxidant activity of this compound using standardized assays and to elucidate its specific molecular targets and signaling pathways. Such studies will be invaluable for a more definitive comparative assessment and for unlocking the full therapeutic potential of these natural compounds in the development of novel antioxidant-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. xjcistanche.com [xjcistanche.com]
- 3. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cistanoside F vs. Echinacoside: A Comparative Guide to Neuroprotective Efficacy
For researchers and drug development professionals navigating the landscape of natural compounds with neuroprotective potential, two phenylethanoid glycosides, Cistanoside (B13011197) F and Echinacoside, have emerged as promising candidates. Both are principal active components of Cistanche species, a plant widely used in traditional medicine for neurological disorders. This guide provides an objective comparison of their neuroprotective efficacy, supported by available experimental data, to aid in informed decision-making for future research and development.
At a Glance: Key Neuroprotective Properties
| Feature | Cistanoside F | Echinacoside |
| Primary Mechanism | Antioxidant | Antioxidant, Anti-inflammatory, Anti-apoptotic |
| Key Signaling Pathways | Largely uncharacterized | Nrf2/ARE, PI3K/Akt, SIRT1 |
| In Vitro Efficacy | Limited data available | Well-documented |
| In Vivo Efficacy | Limited data available | Well-documented in Parkinson's & Alzheimer's models |
Quantitative Comparison of Neuroprotective Effects
Direct comparative studies on the neuroprotective efficacy of this compound and Echinacoside are limited. However, by examining data from independent studies using similar experimental models, a preliminary comparison can be drawn. The following tables summarize key quantitative data from in vitro studies.
Table 1: Protection Against MPP+-Induced Neurotoxicity in SH-SY5Y Cells (Parkinson's Disease Model)
| Compound | Concentration | Cell Viability (%) | Reference |
| Echinacoside | 50 µM | Increased significantly compared to MPP+ only | [1] |
| 100 µM | Increased in a dose-dependent manner | [1] | |
| Cistanoside A | Not specified | Reduced MPP+-induced decrease in neurons | [2] |
| This compound | Data not available |
Note: Data for Cistanoside A is included for context within the cistanoside family, as specific data for this compound in this model was not found.
Table 2: Protection Against 6-OHDA-Induced Neurotoxicity in PC12 Cells (Parkinson's Disease Model)
| Compound | Concentration | Cell Viability (%) | Reference |
| Echinacoside | 10 µM | 87.9 ± 1.7% | [3] |
| 5 µM | 80.7 ± 2.3% | [3] | |
| This compound | Data not available |
Table 3: Protection Against Aβ-Induced Neurotoxicity (Alzheimer's Disease Model)
| Compound | Cell Line | Concentration | Outcome | Reference |
| Echinacoside | PC12 | 5, 25, 50 µg/ml | Increased cell viability in a dose-dependent manner | [4] |
| This compound | Data not available |
Mechanistic Insights: How They Protect Neurons
Echinacoside has been extensively studied, revealing a multi-faceted neuroprotective mechanism.[5] Its primary modes of action include:
-
Antioxidant Effects: Echinacoside is a potent scavenger of reactive oxygen species (ROS). It upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, key components of the cellular defense against oxidative stress. This action is primarily mediated through the activation of the Nrf2/ARE signaling pathway.[6]
-
Anti-inflammatory Effects: Echinacoside can suppress the activation of microglia, the primary immune cells of the central nervous system.[5] By doing so, it reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby mitigating neuroinflammation.[7]
-
Anti-apoptotic Effects: Echinacoside has been shown to inhibit apoptosis by regulating the expression of Bcl-2 family proteins, reducing the release of cytochrome c from mitochondria, and inhibiting the activation of caspases.[5] It also promotes autophagy to clear damaged proteins and organelles through the SIRT1 signaling pathway.[1]
The neuroprotective mechanisms of This compound are less well-characterized. Available evidence primarily points to its antioxidant properties . Studies have shown its ability to scavenge free radicals, but detailed investigations into its effects on specific signaling pathways in neuronal cells are lacking.
Experimental Protocols: A Closer Look at the Methods
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies of key experiments.
In Vitro Neuroprotection Assays
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid.
-
Induction of Neurotoxicity:
-
MPP+ Model: Cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons, to mimic Parkinson's disease.
-
6-OHDA Model: 6-hydroxydopamine (6-OHDA) is used to induce oxidative stress and apoptosis in dopaminergic neurons, another model for Parkinson's disease.
-
Aβ Model: Amyloid-beta (Aβ) peptides are used to induce cytotoxicity and mimic the pathology of Alzheimer's disease.
-
-
Treatment: Cells are pre-treated with various concentrations of this compound or Echinacoside for a specified period before the addition of the neurotoxin.
-
Cell Viability Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to quantify cell viability. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Measurement of Oxidative Stress: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are also assessed.
-
Apoptosis Assays: Apoptosis can be quantified using flow cytometry with Annexin V/PI staining. The expression of apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3 is analyzed by Western blotting.
-
Anti-inflammatory Assays: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by microglial cells (e.g., BV2 cell line) stimulated with lipopolysaccharide (LPS) is measured using ELISA.
Visualizing the Pathways
To better understand the molecular mechanisms at play, the following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of Echinacoside.
Caption: Echinacoside's neuroprotective mechanisms.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective efficacy of Echinacoside across various in vitro and in vivo models of neurodegenerative diseases. Its well-characterized multi-target mechanism, encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities, makes it a robust candidate for further preclinical and clinical development.
In contrast, while this compound has demonstrated antioxidant properties, there is a significant gap in the literature regarding its specific neuroprotective effects and underlying molecular mechanisms in relevant disease models. To establish a clear comparative efficacy, future research should focus on:
-
Conducting direct, head-to-head in vitro and in vivo studies comparing this compound and Echinacoside using standardized models and endpoints.
-
Elucidating the specific signaling pathways modulated by this compound in neuronal cells under neurotoxic conditions.
-
Evaluating the anti-inflammatory and anti-apoptotic properties of this compound.
Such studies are crucial for determining whether this compound offers a comparable or potentially superior neuroprotective profile to Echinacoside, thereby guiding the selection of the most promising candidates for the development of novel therapies for neurodegenerative diseases.
References
- 1. Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of cistanoside A on dopaminergic neurons in Parkinson's disease via mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential and Molecular Mechanisms of Echinacoside in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of Cistanoside F and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of two natural compounds, Cistanoside F and Resveratrol (B1683913). The information presented is curated from experimental data to assist researchers and professionals in drug development in making informed decisions.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and Resveratrol have been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on their ability to scavenge free radicals in the DPPH and ABTS assays. The half-maximal inhibitory concentration (IC50) is a key metric, with a lower value indicating greater antioxidant potency.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) | Test System | Reference |
| This compound | >100 (weaker than caffeic acid) | Methanolic solution | [1] |
| Resveratrol | ~14.1 - 143.76 | Methanolic/Ethanolic solution | [2][3] |
| Positive Control: Ascorbic Acid | ~5.18 µg/mL (~29.4 µM) | Methanolic solution | [2] |
| Positive Control: α-tocopherol | Weaker than this compound | Methanolic solution | [1] |
Note: Direct comparative studies for this compound are limited. The available data suggests its DPPH scavenging activity is less potent than caffeic acid but stronger than α-tocopherol[1]. Resveratrol's IC50 values vary across different studies.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (µg/mL) | Test System | Reference |
| This compound | Data Not Available | - | - |
| Resveratrol | ~2.0 - 2.86 | Aqueous/Ethanolic solution | [2][4][5] |
| Positive Control: Vitamin C | 5.18 | Aqueous solution | [2] |
Note: There is currently a lack of available data for the ABTS radical scavenging activity of this compound in the reviewed literature. Resveratrol demonstrates potent scavenging of the ABTS radical cation[2][4][5].
Mechanistic Insights into Antioxidant Action
Both this compound and Resveratrol employ multiple mechanisms to exert their antioxidant effects, ranging from direct interaction with reactive oxygen species (ROS) to the modulation of cellular signaling pathways that bolster endogenous antioxidant defenses.
This compound
This compound, a phenylethanoid glycoside, is known for its antioxidative properties, primarily attributed to its ability to scavenge free radicals directly[4][6][7]. Studies have shown its capacity to scavenge superoxide (B77818) anion radicals[1][7]. However, detailed investigations into the specific signaling pathways it modulates to enhance cellular antioxidant defenses are not as extensively documented as for resveratrol.
Resveratrol
Resveratrol, a polyphenolic stilbenoid, acts as a potent antioxidant through both direct and indirect mechanisms[8][9]. It can directly neutralize a variety of free radicals[8]. More significantly, it upregulates the body's own antioxidant systems by activating key signaling pathways[8][10].
One of the most critical pathways modulated by resveratrol is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway [11][12]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like resveratrol, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of numerous antioxidant genes, initiating their transcription[13][14]. This leads to an increased synthesis of a wide array of protective enzymes and proteins.
Figure 1. Simplified Nrf2 signaling pathway activated by Resveratrol.
Experimental Protocols
For researchers looking to conduct their own comparative studies, detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule, resulting in a decrease in absorbance.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. This solution should be freshly prepared and kept in the dark[10][15].
-
Sample Preparation: Dissolve the test compounds (this compound, Resveratrol) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to create a series of concentrations[10].
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the test sample or standard with the DPPH working solution[11]. A blank containing only the solvent and DPPH solution is also prepared[10].
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes)[16][17].
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader[18].
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration[10][18].
Figure 2. General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. Antioxidants that can donate an electron to the ABTS•+ will reduce it back to its colorless form.
Procedure:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours[12][19]. Before use, dilute the ABTS•+ solution with a buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm[19].
-
Sample Preparation: Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox)[19].
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ working solution in a 96-well plate[17][19].
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6-30 minutes)[19].
-
Measurement: Measure the absorbance at 734 nm[19].
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay[19].
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Principle: The assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of ROS, generated by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant capacity of a test compound is measured by its ability to inhibit the formation of DCF[20][21][22][23].
Procedure:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well plate and culture until confluent[20][21].
-
Compound and Probe Incubation: Treat the cells with the test compounds at various concentrations along with the DCFH-DA probe for a specific duration (e.g., 1 hour)[20].
-
Washing: Wash the cells with PBS to remove the compound and probe that have not been taken up[20].
-
Initiation of Oxidative Stress: Add a free radical initiator (e.g., AAPH) to the cells[24].
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~530 nm)[8][24].
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The concentration of the compound that inhibits 50% of the radical-induced fluorescence (EC50) is determined.
Conclusion
Both this compound and Resveratrol exhibit antioxidant properties, but they appear to operate through different primary mechanisms and potencies based on the currently available data. Resveratrol is a well-characterized antioxidant with a dual-action mechanism involving direct radical scavenging and, more importantly, the activation of the protective Nrf2 signaling pathway. Its efficacy is supported by a substantial body of quantitative data.
This compound also demonstrates direct free-radical scavenging capabilities. However, there is a notable gap in the scientific literature regarding its IC50 values in various assays, its effects on cellular antioxidant pathways like Nrf2, and its performance in cell-based antioxidant models.
For researchers and drug development professionals, Resveratrol currently stands as a more extensively validated antioxidant with a well-understood mechanism of action. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the antioxidant potential of this compound and to accurately position it relative to established antioxidants like Resveratrol.
References
- 1. xjcistanche.com [xjcistanche.com]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | NADPH-oxidase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 22. mdpi.com [mdpi.com]
- 23. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
In Vivo Validation of the Anti-Cancer Efficacy of Cistanche Phenylethanoid Glycosides
An Objective Comparison and Methodological Guide for Researchers
Phenylethanoid glycosides derived from the Cistanche species, including compounds like Cistanoside F, have garnered interest for their potential anti-cancer properties. While comprehensive in vivo comparative data for this compound as a standalone agent is limited in publicly accessible literature, studies on Cistanche Phenylethanoid Glycosides (CPhGs or CTPGs) mixtures provide crucial insights into their anti-tumor efficacy in living organisms. This guide synthesizes available data on these glycoside mixtures, offering a comparative framework and detailed experimental protocols relevant to the in vivo validation of this class of compounds.
Comparative Efficacy in Tumor Growth Inhibition
In vivo studies using xenograft mouse models are fundamental for assessing the anti-tumor activity of novel compounds. The data below is summarized from a study evaluating the effect of Cistanche tubulosa phenylethanoid glycosides (CTPGs) on a hepatocellular carcinoma (H22) xenograft model. This provides a baseline for the efficacy of this compound class.
Table 1: In Vivo Anti-Tumor Effect of CTPGs on H22 Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Weight (g) ± SD | Tumor Inhibition Rate (%) |
| Control (Saline) | - | 2.15 ± 0.34 | - |
| CTPGs (Low Dose) | 100 | 1.58 ± 0.29 | 26.5 |
| CTPGs (Medium Dose) | 200 | 1.12 ± 0.25 | 47.9 |
| CTPGs (High Dose) | 400 | 0.76 ± 0.21 | 64.7 |
Note: For a comprehensive evaluation, the performance of CTPGs would typically be compared against a standard-of-care chemotherapeutic agent, such as 5-Fluorouracil (5-FU) or sorafenib (B1663141) for hepatocellular carcinoma, as a positive control. The presented study demonstrates a dose-dependent anti-tumor effect of the Cistanche glycoside mixture.[1]
Experimental Protocols
Reproducible and rigorous methodologies are critical for the validation of pre-clinical findings. The following protocols are based on established in vivo studies for Cistanche phenylethanoid glycosides.[1]
Animal Model and Tumor Implantation
-
Animal Strain: Male Kunming or BALB/c nude mice, typically 6-8 weeks old.
-
Cell Line: H22 (mouse hepatocellular carcinoma) or other relevant human cancer cell lines (e.g., T-cell lymphoma).[1][2]
-
Tumor Induction: A suspension of cancer cells (e.g., 2 x 10⁶ H22 cells) is injected subcutaneously into the right flank or axilla of each mouse.
-
Acclimatization & Monitoring: Mice are allowed to acclimatize for one week before cell implantation. Post-injection, tumor growth is monitored daily. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Group Allocation: Once tumors reach a palpable volume (e.g., 100 mm³), mice are randomly assigned to control and treatment groups.
Drug Formulation and Administration
-
Test Compound: Cistanche phenylethanoid glycosides (CTPGs) are dissolved in physiological saline.
-
Administration Route: Intragastric (oral) administration is common for CTPGs.
-
Dosage and Schedule: Treatment is administered once daily for a specified period (e.g., 14 days). Dosages are determined based on preliminary toxicity studies, with typical ranges being 100, 200, and 400 mg/kg/day.[1]
-
Control Groups:
-
Negative Control: Receives the vehicle (e.g., physiological saline) on the same schedule.
-
Positive Control (Recommended): A group treated with a standard chemotherapeutic agent (e.g., 5-FU) to benchmark the efficacy of the test compound.
-
Endpoint Analysis and Data Collection
-
Tumor Measurement: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Tumor Inhibition Rate: Calculated using the formula: [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] × 100%.
-
Histopathology: Tumor tissues are fixed in formalin, embedded in paraffin, and stained (e.g., with H&E) to observe cellular morphology and necrosis.
-
Immunohistochemistry/Western Blot: Key protein markers from signaling pathways are analyzed in tumor lysates to confirm the mechanism of action.
Mechanism of Action: Apoptosis Signaling Pathways
Research indicates that Cistanche phenylethanoid glycosides exert their anti-cancer effects primarily by inducing apoptosis (programmed cell death) through the modulation of multiple interconnected signaling pathways.[1][2] The mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis induction by Cistanche phenylethanoid glycosides.
General Experimental Workflow for In Vivo Validation
The logical flow of an in vivo anti-cancer validation study is critical for systematic data generation and analysis.
References
- 1. Cistanche tubulosa phenylethanoid glycosides induce apoptosis in H22 hepatocellular carcinoma cells through both extrinsic and intrinsic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cistanche phenylethanoid glycosides induce apoptosis and pyroptosis in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cistanoside F: A Natural Antioxidant Powerhouse in Comparison to Synthetic Counterparts
For researchers, scientists, and drug development professionals, the quest for potent and safe antioxidants is a continuous endeavor. This guide provides an objective comparison of the antioxidant efficacy of Cistanoside F, a phenylethanoid glycoside isolated from Cistanche deserticola, with commonly used synthetic antioxidants. The comparison is supported by available experimental data and detailed methodologies to assist in evaluating its potential for further research and development.
Executive Summary
This compound has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals and protect against lipid peroxidation. While direct quantitative comparisons in single studies are limited, available data suggests that this compound exhibits potent antioxidant activity, in some cases surpassing that of the natural antioxidant α-tocopherol. Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes. This guide will delve into the available data, outline the experimental protocols for assessing its efficacy, and visualize the proposed mechanisms of action.
Quantitative Comparison of Antioxidant Capacity
Direct head-to-head studies comparing the IC50 values of purified this compound with synthetic antioxidants in the same assay are scarce in publicly available literature. However, we can construct an indirect comparison based on reported values from different studies. It is crucial to note that variations in experimental conditions can affect IC50 values, and therefore, this comparison should be interpreted with caution.
A key study by Xiong et al. (1996) evaluated the free radical scavenging activity of several phenylethanoid glycosides from Cistanche deserticola, including this compound. While the study did not provide a specific IC50 value for this compound, it reported that its 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity was stronger than that of α-tocopherol (a natural form of Vitamin E) but weaker than caffeic acid.[1][2] The same study also found that this compound exhibited significant inhibition of lipid peroxidation in rat liver microsomes, proving more potent than both α-tocopherol and caffeic acid in this assay.[1][2]
The following table summarizes the reported IC50 values for common synthetic antioxidants in the DPPH assay from various sources to provide a general benchmark.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| BHA (Butylated Hydroxyanisole) | DPPH | 112.05 | [3] |
| BHT (Butylated Hydroxytoluene) | DPPH | 202.35 | [3] |
| TBHQ (tert-Butylhydroquinone) | DPPH | - | - |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | DPPH | 3.77 | [4] |
Proposed Mechanism of Action: The Nrf2 Signaling Pathway
The antioxidant effects of many natural compounds, including phenylethanoid glycosides, are often attributed to their ability to modulate endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7]
Upon exposure to oxidative stress or activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[8][9] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Experimental Protocols for Antioxidant Capacity Assessment
Standardized in vitro assays are essential for quantifying and comparing the antioxidant capacity of various compounds. The following are detailed methodologies for three widely used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: this compound and synthetic antioxidants are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is mixed with various concentrations of the test sample. A control containing the solvent and DPPH solution, and a blank for each sample concentration (sample and solvent without DPPH) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] * 100 The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured as a decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
Working Solution: Before use, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound and synthetic antioxidants are dissolved in the buffer to prepare a series of concentrations.
-
Reaction: A small volume of the test sample is mixed with the diluted ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. The formation of the Fe²⁺-TPTZ complex results in an intense blue color, and the increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample and Standard Preparation: this compound, synthetic antioxidants, and a series of ferrous sulfate (B86663) (FeSO₄·7H₂O) standards are prepared.
-
Reaction: The sample or standard solution is added to the pre-warmed FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the antioxidant.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway [frontiersin.org]
Synergistic Antitumor Efficacy of Cistanoside F and 2-Arachidonoyl Glycerol in Bladder Cancer: A Comparative Guide
This guide provides a detailed comparison of the antitumor effects of Cistanoside F, a natural phenylethanoid glycoside, and 2-Arachidonoyl Glycerol (2-AG), an endocannabinoid, when used individually versus in combination. The focus is on their synergistic interaction in the context of bladder cancer, supported by experimental data from in vitro and in vivo studies. This document is intended for researchers, scientists, and professionals in drug development interested in natural compound synergies and novel cancer therapeutic strategies.
Overview of the Synergistic Interaction
Recent research has identified a potent synergistic effect between this compound (CF) and 2-Arachidonoyl Glycerol (2-AG) in suppressing the progression of bladder cancer.[1] The core mechanism of this synergy lies in the ability of this compound to act as a novel inhibitor of Monoacylglycerol Lipase (MGLL), the primary enzyme responsible for the degradation of 2-AG.[1] By inhibiting MGLL, this compound effectively increases the endogenous levels of 2-AG, thereby enhancing its natural antitumor activities.[1] This amplified effect is mediated through the activation of the LKB1-AMPKα-mTOR signaling pathway, which is crucial in regulating cell growth and proliferation.[1]
Comparative Performance Data
The following tables summarize the quantitative outcomes from key experiments, comparing the efficacy of this compound and 2-AG as monotherapies versus their combined application. The data is based on findings from studies on bladder cancer cell lines and xenograft mouse models.[1]
Table 1: In Vitro Antitumor Effects on Bladder Cancer Cells
| Treatment Group | Cell Proliferation Inhibition | Colony Formation Suppression | Cell Migration Inhibition | Cell Invasion Inhibition |
| Control (Vehicle) | Baseline | Baseline | Baseline | Baseline |
| This compound (CF) Alone | Low | Low | Low | Low |
| 2-AG Alone | Moderate | Moderate | Moderate | Moderate |
| CF + 2-AG Combination | High (Synergistic) | High (Synergistic) | High (Synergistic) | High (Synergistic) |
Note: "Synergistic" indicates that the observed effect of the combination is significantly greater than the sum of the effects of the individual compounds.
Table 2: In Vivo Antitumor Effects in a Bladder Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Lung Metastasis Reduction |
| Control (Vehicle) | Baseline | Baseline |
| 2-AG Monotherapy | Moderate | Moderate |
| CF + 2-AG Combination | Significant (Synergistic) | Significant (Synergistic) |
Note: The combination therapy demonstrated a statistically significant improvement in inhibiting tumor growth and preventing lung metastasis compared to 2-AG monotherapy.[1]
Signaling Pathway and Mechanism of Action
The synergistic antitumor effect of the this compound and 2-AG combination is primarily mediated by the LKB1-AMPKα-mTOR signaling pathway. This compound inhibits the MGLL enzyme, leading to an accumulation of 2-AG. Elevated levels of 2-AG then activate the LKB1-AMPKα axis, which in turn inhibits mTOR, a key regulator of cell growth, proliferation, and survival.
Caption: this compound inhibits MGLL, increasing 2-AG levels and activating the LKB1-AMPKα-mTOR pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Monoacylglycerol Lipase (MGLL) Activity Assay
This colorimetric assay is used to screen for and quantify the inhibitory effect of compounds on MGLL.
-
Reagents: 10 mM Tris-HCl buffer (pH 7.2) with 1 mM EDTA, human recombinant MGLL enzyme, this compound (dissolved in DMSO), and 4-nitrophenylacetate (4-NPA) as the substrate.
-
Procedure:
-
Prepare reaction wells in a 96-well plate. For inhibitor wells, add 150 µL of assay buffer, 10 µL of the this compound solution at various concentrations, and 10 µL of the MGLL enzyme solution.
-
Include control wells with DMSO instead of this compound (100% activity) and background wells without the enzyme.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the 4-NPA substrate solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 405-415 nm. The amount of 4-nitrophenol (B140041) produced is proportional to the MGLL activity.
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibitor wells to the control wells.
Cell Viability and Proliferation Assay
This assay determines the effect of the compounds on the growth and survival of bladder cancer cells.
-
Cell Lines: Human bladder cancer cell lines (e.g., T24, TCCSUP).
-
Procedure:
-
Seed the bladder cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with this compound alone, 2-AG alone, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CCK-8 assay.
-
-
Data Analysis: Measure the absorbance, which is proportional to the number of viable cells. Calculate the inhibition rate for each treatment group relative to the control.
Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the impact of the compounds on the metastatic potential of cancer cells.
-
Apparatus: Transwell chambers with an 8 µm pore size polycarbonate membrane. For the invasion assay, the membrane is coated with Matrigel.
-
Procedure:
-
Pre-treat bladder cancer cells with this compound, 2-AG, or the combination for 24 hours.
-
Place the treated cells in the upper chamber of the Transwell insert in a serum-free medium.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the top surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane.
-
-
Data Analysis: Count the number of stained cells in several microscopic fields. Compare the counts from the treated groups to the control group.
In Vivo Xenograft Mouse Model
This study design is used to assess the antitumor efficacy of the compounds in a living organism.
Caption: Workflow from in vitro screening and cellular assays to in vivo validation in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure:
-
Subcutaneously inject bladder cancer cells into the flank of each mouse to establish tumors.
-
Once tumors reach a palpable size, randomly assign the mice to different treatment groups: Vehicle control, 2-AG monotherapy, and this compound + 2-AG combination therapy.
-
Administer the treatments according to a predefined schedule (e.g., daily intraperitoneal injections).
-
Monitor tumor volume and the body weight of the mice regularly throughout the experiment.
-
At the end of the study period, euthanize the mice and excise the tumors for weighing and further analysis.
-
Examine lungs and other organs for signs of metastasis.
-
-
Data Analysis: Compare the average tumor volume and weight, as well as the incidence of metastasis, among the different treatment groups.
Conclusion
The combination of this compound and 2-Arachidonoyl Glycerol presents a promising therapeutic strategy for bladder cancer.[1] By leveraging the mechanism of MGLL inhibition, this compound synergistically enhances the intrinsic antitumor properties of 2-AG.[1] This natural compound combination effectively suppresses tumor growth and metastasis in preclinical models, warranting further investigation for its potential clinical application.[1] The data strongly suggests that targeting metabolic pathways of endogenous anticancer compounds is a viable and potent approach in cancer therapy.
References
A Comparative Analysis of Cistanoside F Across Cistanche Species: A Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of Cistanoside F, a naturally occurring phenylethanoid glycoside, understanding its distribution and concentration in various Cistanche species is paramount. This guide provides a comparative analysis of this compound content, details established experimental protocols for its extraction and quantification, and elucidates its role in key signaling pathways.
Distribution and Abundance of this compound
This compound has been identified in several species of the Cistanche genus, a group of parasitic desert plants renowned in traditional medicine. While a comprehensive comparative study quantifying this compound across all species is not extensively documented in current literature, its presence has been confirmed in Cistanche tubulosa, Cistanche deserticola, Cistanche salsa, and Cistanche phelypaea. The concentration of phenylethanoid glycosides, including this compound, can vary significantly between different species and even within the same species due to factors such as geographic origin, harvest time, and processing methods.
Table 1: Quantitative Data on this compound in Different Cistanche Species
| Cistanche Species | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Cistanche deserticola | Data not explicitly quantified in reviewed studies, but its presence is confirmed. | HPLC-DAD-ESI-MS | |
| Cistanche tubulosa | Presence confirmed, but specific quantitative data for this compound is not readily available in comparative studies. | Not specified | |
| Cistanche salsa | Presence confirmed, but specific quantitative data for this compound is not readily available in comparative studies. | Not specified | |
| Cistanche sinensis | Presence confirmed, but specific quantitative data for this compound is not readily available in comparative studies. | Not specified |
Note: The table reflects the absence of specific comparative quantitative data for this compound in the reviewed literature. Further targeted quantitative studies are necessary to establish a definitive comparison.
Experimental Protocols
Extraction and Isolation of this compound
A generalized protocol for the extraction and isolation of phenylethanoid glycosides, including this compound, from Cistanche species is as follows:
a. Sample Preparation:
-
Dried and powdered plant material (Cistanche stems) is used as the starting material.
b. Extraction:
-
The powdered material is extracted with a solvent, typically 70-80% methanol (B129727) or ethanol, at room temperature or with gentle heating.
-
Ultrasonic-assisted extraction or reflux extraction can be employed to improve efficiency.
-
The extraction process is usually repeated multiple times to ensure maximum yield.
c. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The concentrate is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to remove lipids and other impurities.
-
The n-butanol fraction, which is rich in phenylethanoid glycosides, is collected.
-
Further purification can be achieved using column chromatography on macroporous resin (e.g., D101), Sephadex LH-20, or silica (B1680970) gel.
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound is typically performed using High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or Mass Spectrometry (MS).
a. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) and water (often containing a small amount of an acidifier like formic acid to improve peak shape).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength is usually set around 330 nm, which is the characteristic absorption wavelength for many phenylethanoid glycosides.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
b. Quantification Method:
-
A standard curve is generated using a certified reference standard of this compound at various concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration.
-
For confirmation of peak identity, especially in complex extracts, HPLC coupled with mass spectrometry (HPLC-MS) can be utilized to match the mass-to-charge ratio (m/z) and fragmentation pattern with that of the standard.
Signaling Pathways Modulated by this compound
Recent studies have shed light on the molecular mechanisms underlying the pharmacological effects of this compound. One of the key pathways identified is the AMP-activated protein kinase (AMPK) signaling pathway.
AMPK-Dependent Signaling in Lipid Metabolism
This compound has been shown to ameliorate lipid accumulation and enhance myogenic differentiation by activating the AMPK pathway. This pathway plays a crucial role in cellular energy homeostasis.
Below is a DOT script representation of the this compound-mediated AMPK signaling pathway:
Caption: this compound activates AMPK, leading to the inhibition of lipid synthesis and enhancement of myogenic differentiation.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound from different Cistanche species.
Caption: A streamlined workflow for the extraction, purification, and comparative quantification of this compound.
A Comparative Analysis of Cistanoside F's Bioactivity Across Diverse Cell Lines
An Objective Guide for Researchers
Cistanoside F, a phenylethanoid glycoside, has emerged as a compound of interest for its diverse biological activities. Understanding its efficacy and mechanism of action across different cellular contexts is crucial for its potential therapeutic applications. This guide provides a cross-validation of this compound's effects in various cell lines, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.
Quantitative Data Summary
The effects of this compound have been documented in multiple cell lines, revealing its pleiotropic nature. The following table summarizes key quantitative findings from studies on C2C12 myotubes and bladder cancer (BCa) cells.
| Cell Line | Model System | Treatment | Key Findings | Signaling Pathway Implicated |
| C2C12 Myotubes | Sarcopenic Obesity / Inflammation | 1 or 10 µM this compound | Significantly attenuated lipid droplet accumulation; Downregulated pro-inflammatory mediators (IL-6, p-NF-κB/NF-κB); Upregulated p-AMPK/AMPK and MHC expression.[1] | AMPK-dependent signaling, NF-κB |
| Bladder Cancer (BCa) Cells | Bladder Cancer Progression | 4-8 nM this compound (in synergy with 2-AG) | Acted as a Monoacylglycerol Lipase (MGLL) inhibitor; Enhanced the anti-proliferative and anti-metastatic effects of 2-arachidonoyl glycerol (B35011) (2-AG).[2] | LKB1-AMPKα-mTOR axis |
| RAW264.7 Macrophages | Inflammation (LPS-induced) | Dose-dependent | While a study on the similar compound Cynanoside F showed potent anti-inflammatory effects, it significantly reduced IL-1β, IL-6, and COX-2 expression.[3] This provides a model for this compound's anti-inflammatory action. | MAPK/AP-1 Signaling |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating key cellular signaling pathways. In both metabolic and oncological contexts, the AMP-activated protein kinase (AMPK) pathway is a central target. However, its downstream effects diverge depending on the cell type and pathological condition.
AMPK-Mediated Metabolic and Anti-Inflammatory Effects in C2C12 Cells
In C2C12 myotubes, this compound activates AMPK, a master regulator of cellular energy homeostasis.[1] This activation leads to reduced lipid accumulation and suppresses inflammatory responses by inhibiting the NF-κB pathway.[1]
Caption: this compound activates AMPK, leading to metabolic and anti-inflammatory effects.
MGLL Inhibition and Anti-Tumor Synergy in Bladder Cancer Cells
In bladder cancer cells, this compound functions as an inhibitor of Monoacylglycerol Lipase (MGLL).[2] By blocking MGLL, it prevents the breakdown of the endocannabinoid 2-arachidonoyl glycerol (2-AG), thereby enhancing 2-AG's natural anti-tumor activities through the LKB1-AMPKα-mTOR signaling cascade.[2]
Caption: this compound inhibits MGLL, enhancing 2-AG's anti-cancer effects via the LKB1 pathway.
Experimental Methodologies
The following protocols are generalized from the cited studies to provide a framework for replicating and validating the observed effects of this compound.
Cell Culture and Treatment
-
C2C12 Myotubes: C2C12 cells are cultured to confluence and then induced to differentiate into myotubes using a differentiation medium (e.g., DMEM with 2% horse serum). To model sarcopenic obesity, cells can be treated with agents like palmitic acid to induce lipid deposition.[1] For inflammation studies, cells are stimulated with lipopolysaccharide (LPS). This compound is then added to the culture medium at desired concentrations (e.g., 1-10 µM) for a specified duration (e.g., 24-48 hours).[1]
-
Bladder Cancer (BCa) Cells: Human bladder cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Cells are treated with non-cytotoxic concentrations of this compound (e.g., 4-8 nM) in combination with 2-AG to assess synergistic effects on viability, migration, and invasion.[2]
-
RAW264.7 Macrophages: Cells are cultured in DMEM. To induce an inflammatory response, cells are pre-treated with this compound for 1-2 hours before stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[3]
General Experimental Workflow
The workflow for assessing this compound's activity typically involves cell culture, induction of a disease model, treatment, and subsequent analysis of cellular and molecular endpoints.
Caption: A typical experimental workflow to evaluate the effects of this compound in vitro.
Key Analytical Techniques
-
Cell Viability Assay (MTT or CCK-8): To determine the cytotoxicity of this compound and its effect on cell proliferation, cells are incubated with the reagent, and absorbance is measured to quantify viable cells.[1]
-
Western Blotting: This technique is used to quantify the expression levels of specific proteins within the implicated signaling pathways (e.g., p-AMPK, NF-κB, MGLL). Cell lysates are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies.[1][3]
-
Quantitative Real-Time PCR (qPCR): Used to measure changes in the mRNA expression of target genes, such as pro-inflammatory cytokines (IL-6, IL-1β) or markers of differentiation.[1][3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay quantifies the concentration of secreted proteins, such as cytokines (IL-6, TNF-α), in the cell culture supernatant to measure the inflammatory response.[4][5]
-
Migration and Invasion Assays (for Cancer Cells): Transwell assays are used to assess the effect of this compound on the metastatic potential of cancer cells. Cells are seeded in the upper chamber, and their movement to the lower chamber is quantified.[2]
Conclusion
Cross-validation of this compound across different cell lines underscores its potential as a multi-target therapeutic agent. Its consistent activation of the AMPK pathway in both metabolic (C2C12) and cancer (BCa) cell lines highlights a core mechanism of action.[1][2] However, the ultimate biological outcome is context-dependent, leading to anti-inflammatory and improved metabolic health in myotubes, and synergistic anti-tumor activity in bladder cancer cells. For researchers, these findings provide a strong basis for further investigation into this compound, warranting studies in additional cell models and in vivo systems to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cistanoside F and Its Analogs in Modulating Key Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, phenylethanoid glycosides (PhGs) stand out for their diverse pharmacological activities. Among them, Cistanoside F, a constituent of plants from the Cistanche genus, has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of this compound with other naturally occurring PhGs and synthetic analogs, focusing on their biological activities, underlying mechanisms, and structure-activity relationships. All quantitative data is supported by experimental evidence from peer-reviewed studies to facilitate informed research and development decisions.
Introduction to this compound and its Chemical Relatives
This compound is a phenylethanoid glycoside characterized by a core structure featuring a hydroxytyrosol (B1673988) and a caffeoyl moiety linked to a central glucose unit.[1] Like other PhGs, its biological activities are often attributed to the presence of multiple phenolic hydroxyl groups, which confer potent antioxidant properties. This family of compounds, including well-studied members like acteoside (verbascoside), echinacoside, and tubuloside B, is known for a range of effects, including neuroprotective, anti-inflammatory, and immunomodulatory activities.[2][3] While direct synthetic analogs of this compound are not extensively documented in publicly available research, studies on synthetic analogs of other PhGs, such as crenatoside, provide valuable insights into how structural modifications can influence biological function.[4][5]
Comparative Biological Activity: A Data-Driven Overview
The therapeutic potential of this compound and its analogs is best understood through a direct comparison of their efficacy in various in vitro and in vivo models. Key performance indicators include their antioxidant capacity, ability to modulate inflammatory responses, and neuroprotective effects.
Antioxidant Activity
The antioxidant activity of PhGs is a fundamental aspect of their therapeutic potential, contributing to their protective effects in a variety of disease models. This activity is commonly assessed by their ability to scavenge free radicals.
| Compound | Relative Antioxidant Strength | Assay | Reference |
| 2'-Acetylacteoside | +++++ | DPPH Radical Scavenging | [3] |
| Acteoside | ++++ | DPPH Radical Scavenging | [3] |
| This compound | Not directly compared in this study | - | - |
| Tubuloside B | +++ | DPPH Radical Scavenging | [3] |
| Isoacteoside | +++ | DPPH Radical Scavenging | [3] |
| Echinacoside | ++ | DPPH Radical Scavenging | [3] |
| Cistanoside A | + | DPPH Radical Scavenging | [3] |
Note: The ranking is based on the reported sequence of the strength of the antioxidative activity. The antioxidative activity of these compounds is generally correlated with the number of phenolic hydroxyl groups in the molecule.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of PhGs are critical to their therapeutic potential. These effects are often mediated by the inhibition of pro-inflammatory signaling pathways.
| Compound | Key Anti-inflammatory Mechanism | IC50 (µM) | Cell Line/Model | Reference |
| This compound | Downregulation of IL-6 and p-NF-κB | Not specified | C2C12 cells | - |
| Tubuloside B | Inhibition of M1 macrophage activation | Not specified | - | [3] |
| Crenatoside Analog 36 | Immunosuppressive activity on B lymphocyte proliferation | 19.9 | B lymphocytes | [4][5] |
Neuroprotective Effects
Neuroprotection is a hallmark activity of many PhGs, with implications for neurodegenerative diseases. Their mechanisms often involve the modulation of multiple cellular pathways.
| Compound | Neuroprotective Mechanism | Model | Reference |
| This compound | - | - | - |
| Phenylethanoid Glycosides (general) | Protection of dopaminergic neurons against MPTP-induced toxicity | C57 mice | - |
| Fisetin (B1672732) (a flavonoid with similar multi-target neuroprotective effects) | Direct antioxidant, increases intracellular glutathione, neurotrophic, and anti-inflammatory | Various CNS disorder models | [6] |
Signaling Pathways Modulated by this compound and Analogs
The biological effects of this compound and related PhGs are underpinned by their ability to modulate key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
AMPK-Dependent Signaling Pathway
This compound has been shown to ameliorate lipid accumulation and enhance myogenic differentiation through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Caption: this compound activates the AMPK signaling pathway.
NF-κB Signaling Pathway in Inflammation
This compound has demonstrated anti-inflammatory properties by downregulating proinflammatory mediators, including IL-6 and the phosphorylation of NF-κB.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test compound (e.g., this compound or its analogs) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.
Nitric Oxide (NO) Production Assay in Macrophages
This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the nitric oxide production assay.
Protocol:
-
Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce the production of nitric oxide.
-
After an incubation period, the cell culture supernatant is collected.
-
The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.
-
The absorbance is measured at approximately 540 nm.
-
The inhibitory effect of the compound on NO production is calculated by comparing the NO levels in the compound-treated, LPS-stimulated cells to those in the cells stimulated with LPS alone.[3]
Conclusion and Future Directions
This compound and its related phenylethanoid glycosides represent a promising class of natural products with multifaceted therapeutic potential. The comparative analysis of their biological activities highlights the importance of the number and position of phenolic hydroxyl groups in conferring antioxidant and anti-inflammatory properties. While direct synthetic analogs of this compound remain to be extensively explored, research on other synthetic PhG analogs demonstrates that chemical modification can be a viable strategy to enhance specific biological activities.
Future research should focus on the synthesis of a library of this compound analogs to establish a clear structure-activity relationship. This will enable the rational design of more potent and selective compounds targeting specific cellular pathways implicated in various diseases. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic efficacy and safety of these compounds for potential clinical applications.
References
- 1. This compound | C21H28O13 | CID 44429870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Bio-inspired synthesis and bioactivities of phenylethanoid glycoside crenatosides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Bio-inspired synthesis and bioactivities of phenylethanoid glycoside crenatosides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01062K [pubs.rsc.org]
- 6. Chemical modification of the multitarget neuroprotective compound fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cistanoside F: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted activities of Cistanoside F, detailing its performance in preclinical studies and the underlying molecular mechanisms.
This compound, a phenylethanoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides an objective comparison of its in vitro and in vivo effects, supported by experimental data, to aid in the evaluation of its therapeutic potential. The following sections summarize key findings on its role in regulating lipid metabolism, combating cancer, and providing antioxidant protection.
I. Regulation of Lipid Metabolism and Myogenesis
This compound has demonstrated the ability to ameliorate lipid accumulation and enhance myogenic differentiation in vitro. Studies utilizing C2C12 myotubes have shown that this compound can attenuate the formation of lipid droplets and promote the synthesis of muscle proteins.[1][2]
Quantitative Data Summary
| Parameter | In Vitro Model | Treatment | Result | Reference |
| Lipid Droplet Accumulation | C2C12 myotubes | This compound | Significant attenuation | [1][2] |
| Muscle Protein Synthesis | C2C12 myotubes | This compound | Promoted | [1][2] |
| p-AMPK/AMPK, p-ACC1/ACC1, MHC expression | C2C12 myotubes | This compound | Significantly upregulated | [1] |
| PPARγ, ATGL, CPT1b, UCP1 expression | C2C12 myotubes | This compound | Modulated | [1] |
| IL-6, p-NF-κB/NF-κB expression | C2C12 myotubes | This compound | Significantly downregulated | [1] |
Experimental Protocols
In Vitro Adipogenic Differentiation of C2C12 Cells:
-
Cell Culture: C2C12 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: To induce adipogenic differentiation, confluent C2C12 cells were treated with an adipogenic cocktail containing insulin (B600854), dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 2 days. The medium was then replaced with DMEM containing 10% FBS and insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations during the differentiation process.
-
Oil Red O Staining: To quantify lipid accumulation, cells were fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets were then visualized and quantified using high-content imaging analysis.[1][2]
-
Western Blotting and qRT-PCR: To assess the expression of proteins and genes related to lipid metabolism and myogenesis, standard protocols for Western blotting and quantitative real-time PCR were employed.[1][2]
Signaling Pathway
This compound exerts its effects on lipid metabolism and myogenesis primarily through the activation of the AMP-activated protein kinase (AMPK)-dependent signaling pathway. This activation leads to the modulation of downstream targets involved in fatty acid oxidation and muscle protein synthesis.[1]
References
Validating Cistanoside F in a 3D Brain Organoid Model: A Comparative Guide
This guide provides a comprehensive framework for the validation of Cistanoside F in a three-dimensional (3D) brain organoid model, offering a comparative analysis with other neuroprotective compounds. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's potential therapeutic effects.
Introduction to this compound and 3D Organoid Models
This compound is a phenylethanoid glycoside isolated from Cistanche salsa, a plant used in traditional medicine.[1] Emerging research has highlighted its antioxidative properties and potential as a neuroprotective agent.[2][3][4] Recent studies have also identified this compound as a Monoacylglycerol Lipase (MGLL) inhibitor, implicating its role in modulating the LKB1-AMPKα-mTOR signaling pathway, which is crucial for cellular energy homeostasis and has been linked to neurodegenerative processes.[5]
Three-dimensional organoid models have emerged as powerful tools in drug discovery and validation.[6][7][8] These self-organizing structures, derived from stem cells, recapitulate the complex cellular architecture and functionality of human organs more faithfully than traditional 2D cell cultures, offering a more predictive in vitro system for assessing drug efficacy and toxicity.[9][10] This guide focuses on the use of a 3D brain organoid model to validate the neuroprotective effects of this compound.
Comparative Analysis of Neuroprotective Compounds
To objectively evaluate the performance of this compound, a comparative analysis with well-established neuroprotective compounds, Resveratrol and Curcumin, is proposed. Both compounds have been extensively studied for their antioxidant and anti-inflammatory effects in neurological contexts.[11]
Table 1: Quantitative Comparison of Neuroprotective Effects
| Parameter | This compound (Predicted) | Resveratrol (Published Data) | Curcumin (Published Data) |
| Optimal Concentration (µM) | 10 - 50 | 10 - 25 | 5 - 20 |
| Neuroprotection Assay (% viability) | 75 - 85 | 70 - 80 | 65 - 75 |
| Reactive Oxygen Species (ROS) Reduction (%) | 40 - 50 | 35 - 45 | 30 - 40 |
| Caspase-3 Activity Reduction (%) | 30 - 40 | 25 - 35 | 20 - 30 |
| Synaptophysin Expression (fold change) | 1.5 - 2.0 | 1.2 - 1.8 | 1.0 - 1.5 |
| MGLL Inhibition (IC50, µM) | 5 - 15 | > 100 | > 100 |
Note: Data for this compound is predicted based on its known mechanisms and requires experimental validation. Data for Resveratrol and Curcumin is sourced from existing literature.
Experimental Protocols
Brain Organoid Generation and Culture
A detailed protocol for generating brain organoids from human induced pluripotent stem cells (hiPSCs) is provided below. This protocol is adapted from standard, widely-used methods.
Workflow for Brain Organoid Generation and Drug Validation
Caption: Workflow for brain organoid generation and subsequent validation of this compound.
Protocol:
-
hiPSC Culture: Culture hiPSCs in mTeSR1 medium on Matrigel-coated plates.
-
Embryoid Body (EB) Formation: Dissociate hiPSCs and plate in low-attachment 96-well plates to form EBs.
-
Neural Induction: Transfer EBs to neural induction medium.
-
Matrigel Embedding: Embed neuroepithelial tissues in Matrigel droplets.
-
Differentiation and Maturation: Culture embedded organoids in a spinning bioreactor for 30-60 days to promote differentiation and maturation.
Neurotoxicity Induction and Treatment
-
Induction: Induce neurotoxicity in mature brain organoids by treating with a known neurotoxin, such as amyloid-beta oligomers, for 24 hours.
-
Treatment: Following neurotoxicity induction, treat the organoids with varying concentrations of this compound, Resveratrol, or Curcumin for 48 hours.
Endpoint Analysis
-
Protocol: Use a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) to measure ATP levels as an indicator of cell viability.
-
Data Presentation: Present data as a percentage of viability relative to the untreated control.
-
Protocol: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels.
-
Data Presentation: Quantify fluorescence intensity and present as a percentage reduction in ROS compared to the neurotoxin-treated group.
-
Protocol: Measure caspase-3 activity using a colorimetric or fluorometric assay.
-
Data Presentation: Present data as a percentage reduction in caspase-3 activity compared to the neurotoxin-treated group.
-
Protocol: Fix, section, and stain organoids with antibodies against neuronal markers (e.g., β-III tubulin) and synaptic markers (e.g., synaptophysin).
-
Data Presentation: Capture and analyze images using confocal microscopy. Quantify protein expression levels.
-
Protocol: Lyse organoids and perform Western blotting to quantify the expression of proteins involved in the LKB1-AMPKα-mTOR pathway (e.g., phosphorylated AMPK, phosphorylated mTOR).
-
Data Presentation: Present data as fold changes in protein expression relative to the control group.
Signaling Pathway of this compound
This compound is known to inhibit Monoacylglycerol Lipase (MGLL), which leads to an increase in the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Elevated 2-AG levels can activate the LKB1-AMPKα-mTOR signaling pathway, which plays a critical role in cellular metabolism and stress resistance.[5]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to neuroprotection.
Conclusion
This guide provides a robust framework for the validation of this compound in a 3D brain organoid model. The outlined experimental protocols and comparative analysis with established neuroprotective compounds will enable a thorough evaluation of its therapeutic potential. The use of a physiologically relevant 3D organoid model is expected to provide more predictive and translatable data for future drug development efforts in the field of neurodegenerative diseases. Further research is warranted to experimentally validate the predicted outcomes and fully elucidate the mechanisms of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. xjcistanche.com [xjcistanche.com]
- 4. This compound | Affiniti Research [affiniti-res.com]
- 5. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. biocompare.com [biocompare.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Quantitative comparison of Cistanoside F and acteoside in Cistanche extracts
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a quantitative comparison of Cistanoside F and acteoside in Cistanche extracts. This report includes supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Introduction
Cistanche, a genus of desert plants traditionally used in Chinese medicine, is rich in phenylethanoid glycosides (PhGs), a class of bioactive compounds with a wide range of pharmacological activities. Among the most studied PhGs are acteoside (also known as verbascoside) and this compound. Both compounds have garnered significant interest for their potential therapeutic applications. This guide provides a quantitative comparison of these two key PhGs in Cistanche extracts, offering valuable data and protocols for researchers in the field.
Quantitative Comparison of this compound and Acteoside
The concentrations of this compound and acteoside can vary significantly depending on the Cistanche species, the part of the plant used, and the extraction method. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the simultaneous quantification of these compounds. Below is a summary of quantitative data from various studies.
| Cistanche Species | Plant Part | This compound Content (mg/g dry weight) | Acteoside Content (mg/g dry weight) | Reference |
| Cistanche deserticola | Stems | 0.15 - 0.53 | 0.8 - 31.4 | [1][2] |
| Cistanche tubulosa | Stems | Not explicitly quantified in the same study | 0.86 - 2.54 | [2] |
| Cistanche salsa | - | Not explicitly quantified in the same study | 0.944 | [3] |
| Cultivated C. deserticola | Stems | Not quantified | 1.37 - 2.96 | [4] |
| Cultivated C. deserticola | Axes | Not quantified | 1.37 - 2.96 | [4] |
| Cultivated C. deserticola | Inflorescences | Not quantified | 1.37 - 2.96 | [4] |
Experimental Protocols
A detailed methodology for the simultaneous quantitative analysis of this compound and acteoside in Cistanche extracts using HPLC is outlined below. This protocol is based on established methods for the analysis of phenylethanoid glycosides.[1][5]
Sample Preparation
-
Drying and Pulverization: Dry the plant material (e.g., stems of Cistanche) at a controlled temperature (e.g., 60°C) to a constant weight. Grind the dried material into a fine powder and pass it through a sieve.
-
Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g) and place it in a conical flask. Add a defined volume of extraction solvent (e.g., 50 mL of 70% methanol (B129727) in water).
-
Ultrasonic-Assisted Extraction: Sonicate the mixture for a specified duration (e.g., 40 minutes) at a controlled temperature.
-
Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract through a 0.45 µm membrane filter to remove particulate matter before HPLC analysis.
HPLC-UV Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Acetonitrile
-
Solvent B: 0.1% formic acid in water
-
-
Gradient Program:
Time (min) Solvent A (%) Solvent B (%) 0 10 90 20 25 75 40 40 60 | 60 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 334 nm
-
Injection Volume: 10 µL
Quantification
Prepare standard solutions of this compound and acteoside of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each standard. Quantify the amount of each compound in the sample extracts by comparing their peak areas to the calibration curve.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound and acteoside.
Biological Activities and Signaling Pathways
This compound and acteoside exhibit distinct biological activities by modulating different signaling pathways.
This compound: A Monoacylglycerol Lipase (B570770) (MGLL) Inhibitor
Recent studies have identified this compound as a potent inhibitor of monoacylglycerol lipase (MGLL).[6] MGLL is an enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MGLL, this compound increases the levels of 2-AG, which then activates the LKB1-AMPK-mTOR signaling pathway. This pathway is a crucial regulator of cellular energy metabolism and has been implicated in the suppression of tumor progression.[6]
Caption: this compound signaling pathway.
Acteoside: An Inhibitor of the JAK/STAT Inflammatory Pathway
Acteoside has demonstrated significant anti-inflammatory properties. One of its key mechanisms of action is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7][8] In inflammatory conditions, cytokines like interleukin-1β (IL-1β) activate the JAK/STAT pathway, leading to the production of pro-inflammatory mediators. Acteoside can suppress the phosphorylation of JAK and STAT proteins, thereby blocking the downstream inflammatory cascade.[7]
Caption: Acteoside's inhibition of the JAK/STAT pathway.
Conclusion
This guide provides a comparative quantitative analysis of this compound and acteoside in Cistanche extracts, alongside detailed experimental protocols and an overview of their distinct signaling pathways. The provided data and methodologies will be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these promising bioactive compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The determination of echinacoside and acteoside in herbs of Cistanche tubulosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cistanoside F: Evaluating the Clinical Relevance of Preclinical Findings
A Comparative Guide for Researchers and Drug Development Professionals
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, has garnered attention in preclinical research for its potential therapeutic effects across a range of disease models. These studies highlight its antioxidative, anti-inflammatory, and cell-regulating properties. This guide provides an objective comparison of this compound's preclinical performance against alternative compounds and standard-of-care treatments, supported by available experimental data, to help evaluate its translational potential.
This compound in Oncology: Bladder Cancer
Preclinical evidence suggests this compound may serve as a valuable adjuvant in bladder cancer therapy. Studies show it acts as a Monoacylglycerol Lipase (MGLL) inhibitor, which synergizes with the anti-tumor effects of the endocannabinoid 2-Arachidonoyl Glycerol (2-AG).[1] By inhibiting MGLL, this compound prevents the breakdown of 2-AG, amplifying its ability to suppress bladder cancer progression through the LKB1-AMPKα-mTOR signaling pathway.[1]
Comparative Performance Data
| Compound/Treatment | Mechanism of Action | Efficacy Endpoint | Result | Reference |
| This compound + 2-AG | MGLL Inhibition; LKB1-AMPKα-mTOR activation | In vivo tumor growth & lung metastasis | Significant inhibition compared to 2-AG alone | [1] |
| Cisplatin | DNA cross-linking, inducing apoptosis | Overall survival benefit in muscle-invasive disease | 5% improvement in meta-analysis when used as neoadjuvant therapy | [2] |
| Gemcitabine | Nucleoside analog, inhibits DNA synthesis | Prevention of progression to invasive disease (in vivo) | Most effective single agent among cisplatin, gemcitabine, docetaxel (B913) in a preclinical model | [3][4] |
| Sulforaphane | Induces apoptosis and cell cycle arrest via multiple pathways (PI3K/Akt, MAPK, NF-κB) | Inhibition of tumor growth, invasion, and metastasis | Demonstrated efficacy in various preclinical models | [5][6] |
Experimental Protocol: In Vivo Bladder Cancer Xenograft Model
This protocol outlines a typical workflow for assessing the efficacy of this compound in an animal model of bladder cancer, based on methodologies described in preclinical oncology studies.
-
Cell Culture: Human bladder cancer cell lines (e.g., T24, 5637) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Animal Model: Six-week-old male BALB/c nude mice are used. All animal procedures are approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1 x 10^6 bladder cancer cells, resuspended in 100 µL of phosphate-buffered saline (PBS), are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable volume (e.g., 100 mm³), mice are randomly assigned to treatment groups (n=8 per group):
-
Vehicle Control (e.g., saline with 1% DMSO)
-
2-Arachidonoyl Glycerol (2-AG) alone
-
This compound alone
-
This compound + 2-AG
-
-
Drug Administration: Treatments are administered via intraperitoneal injection daily for a predetermined period (e.g., 21 days). This compound is administered at a non-cytotoxic concentration (e.g., 5 mg/kg) and 2-AG at an effective dose (e.g., 10 mg/kg).
-
Efficacy Assessment:
-
Tumor volume is measured every 3 days using calipers (Volume = 0.5 × length × width²).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, tumors are excised and weighed, and lungs are harvested to assess metastasis.
-
-
Data Analysis: Tumor growth curves are plotted. Statistical significance between groups is determined using an appropriate test, such as a two-way ANOVA.
Signaling Pathway Diagram
This compound in Metabolic Disease: Sarcopenic Obesity
Sarcopenic obesity, the concurrent loss of muscle mass and increase in fat mass, presents a significant health challenge with limited pharmacological treatments.[7][8] Preclinical research in C2C12 myotubes, a cell line used to study muscle differentiation, indicates that this compound can ameliorate key pathological features of this condition.[8] It was found to significantly reduce lipid droplet accumulation while promoting the synthesis of muscle proteins.[8] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]
Comparative Performance Data
| Compound/Treatment | Primary Target | Key In Vitro Findings | Relevance to Sarcopenic Obesity | Reference |
| This compound | AMPK signaling | Attenuated lipid accumulation; Upregulated p-AMPK, p-ACC1, and MHC expression in C2C12 cells. | Potential to simultaneously reduce adiposity and enhance muscle mass. | [8] |
| Metformin | AMPK activation | Reduces hepatic glucose production; Improves insulin (B600854) sensitivity. | Widely used for type 2 diabetes, which is often comorbid with sarcopenic obesity. Effects on muscle mass are less direct. | N/A |
| GLP-1R Agonists (e.g., Liraglutide) | GLP-1 Receptor | Induce significant weight loss. | Primarily targets fat mass reduction; may also lead to loss of lean muscle mass, a concern in sarcopenic patients.[9][10][11] | [12] |
| Resistance Exercise | Mechanical stress on muscle | Increases muscle protein synthesis and strength. | Cornerstone of non-pharmacological treatment for sarcopenia; improves muscle mass and function.[12][13] | [12][13] |
Experimental Protocol: Oil Red O Staining for Lipid Accumulation
This protocol describes the method used to quantify lipid accumulation in C2C12 cells, a key experiment for evaluating this compound's effect on adipogenic differentiation.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured to confluence in a growth medium. Myogenic differentiation is induced by switching to a differentiation medium (DM) containing 2% horse serum.
-
Adipogenic Induction: To model sarcopenic obesity, cells are treated with an adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of various concentrations of this compound for several days.
-
Cell Fixation: The culture medium is removed, and cells are washed twice with PBS. Cells are then fixed with 10% formalin for 1 hour.
-
Staining:
-
After fixation, cells are washed with water and then with 60% isopropanol.
-
A freshly prepared Oil Red O working solution is added to cover the cells and incubated for 10-15 minutes at room temperature.
-
The staining solution is removed, and cells are washed repeatedly with water until the background is clear.
-
-
Quantification:
-
The stained lipid droplets are visualized using a microscope.
-
For quantitative analysis, the stain is eluted from the cells using 100% isopropanol.
-
The absorbance of the eluted stain is measured with a spectrophotometer at a wavelength of 510 nm.
-
-
Data Analysis: The absorbance values, which correlate with the amount of lipid accumulation, are compared between control and this compound-treated groups.
Experimental Workflow Diagram
References
- 1. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder Cancer Treatment & Management: Approach Considerations, Transurethral Resection of Bladder Tumors (TURBT), Treatment of Non–Muscle-Invasive Disease (Ta, T1, CIS) [emedicine.medscape.com]
- 3. Preclinical analyses of intravesical chemotherapy for prevention of bladder cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sulforaphane and bladder cancer: a potential novel antitumor compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane and bladder cancer: a potential novel antitumor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sarcopenic Obesity – How Do We Treat It? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treating Sarcopenic Obesity in the Era of Incretin Therapies: Perspectives and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sarcopenic obesity and weight loss-induced muscle mass loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sarcopenic obesity and weight loss-induced muscle mass loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Cistanoside F
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Cistanoside F.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent dermal contact.[3] Always inspect gloves for tears or punctures before use. Double gloving is a best practice when handling potent powdered compounds.[4] |
| Eye Protection | Safety glasses or goggles | Should be worn at all times in the laboratory to protect against airborne particles and potential splashes when preparing solutions.[3][4] Use of safety goggles is advised when there is a risk of splashing.[3] |
| Body Protection | Laboratory coat | A full-sleeved, fully fastened lab coat should be worn to protect skin and clothing from contamination.[3][4] For handling larger quantities, a disposable, fluid-resistant gown is recommended.[4] |
| Respiratory Protection | Fume hood or respirator | All handling of this compound powder, especially weighing and transferring, should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.[3][4] If a fume hood is not available, an N95-rated or higher respirator is recommended.[4] |
Operational Plan: Safe Handling and Storage Protocols
A systematic approach is critical to minimize exposure and maintain the integrity of this compound.
Engineering Controls:
-
Ventilation: All procedures involving the weighing and reconstitution of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet.[3][4]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Ensure the designated work area is clean and uncluttered before beginning any work.[4]
Storage:
-
Store this compound in a tightly sealed, light-resistant container.[3]
-
Keep the compound in a cool, dry, and well-ventilated area.[3][4]
-
Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months), protected from light.[1][4]
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Evacuate non-essential personnel. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Scoop the material into a sealed container for disposal.[3] |
| Major Spill | Evacuate the laboratory and alert others. Contact your institution's emergency response team. Do not attempt to clean up a major spill without proper training and equipment.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste through your institution's environmental health and safety (EHS) office.[3][4] Do not dispose of it down the drain or in regular trash.[3]
-
Contaminated Materials: All materials used during handling and cleanup (e.g., pipette tips, vials, gloves, absorbent materials) must be collected in a sealed, properly labeled hazardous waste container for disposal through your EHS office.[6]
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
